molecular formula C15H23Cl2NO B051513 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride CAS No. 223251-25-0

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Cat. No.: B051513
CAS No.: 223251-25-0
M. Wt: 304.3 g/mol
InChI Key: RMVQWASPAGLTRZ-UHFFFAOYSA-N
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Description

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H23Cl2NO and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVQWASPAGLTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432355
Record name 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223251-25-0
Record name 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)
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Foundational & Exploratory

Technical Guide: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No. 223251-25-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, with the CAS number 223251-25-0, is a key synthetic intermediate in the pharmaceutical industry. Most notably, it is a crucial building block in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Bazedoxifene is used in the management of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its synthesis, and insights into its role in the broader context of drug development.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical properties of this compound.

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 223251-25-0
Molecular Formula C₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol
Appearance Off-white to gray solid
Storage Conditions 4°C, stored under a nitrogen atmosphere, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.
Purity Typically ≥95%, with some suppliers offering >99% HPLC purity.
Melting Point 120.9-126.6°C

Table 2: Analytical Specifications (Typical)

AnalysisSpecificationResult
Identification (IR) The infrared absorption spectrum of the sample corresponds to that of the standard.Conforms
Identification (HPLC) The retention time of the main peak of the sample corresponds to that in the standard.Conforms
Maximum Unknown Individual Impurity Not More Than 0.30%0.13%
Total Impurities Not More Than 1.0%0.28%
Loss on Drying Not More Than 1.0%0.19%
Residue on Ignition Not More Than 0.5%0.083%

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title compound from its immediate precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol.

Reaction Scheme:

G Precursor (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Reagent Thionyl chloride (SOCl₂) Tetrahydrofuran (THF) Precursor->Reagent Product 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Reagent->Product Chlorination

Caption: Synthesis of the target compound via chlorination.

Materials:

  • (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)

  • Tetrahydrofuran (THF) (1.2 L)

  • Thionyl chloride (320 g)

  • Ethyl acetate (600 mL)

Procedure:

  • Dissolve (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) in tetrahydrofuran (1.2 L) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (320 g) dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.

  • After the addition is complete, gradually warm the reaction mixture and maintain it at 55°C for 6 hours.

  • Upon completion of the reaction (monitored by a suitable method such as TLC or HPLC), remove approximately 600 mL of the solvent by distillation under reduced pressure.

  • To the resulting residue, add ethyl acetate (300 mL).

  • Cool the mixture to 0°C and stir for 30 minutes to induce precipitation.

  • Filter the solid product and wash the filter cake with ethyl acetate (300 mL).

  • Dry the resulting solid to yield this compound (yield: 619 g, 90%; HPLC purity: 99%).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is typically employed for purity determination and reaction monitoring. While specific conditions vary, a general protocol can be outlined:

  • Column: C18 or C8, e.g., Hypersil BDS C8 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid) and a polar organic solvent (e.g., acetonitrile). A typical ratio could be 60:40 (v/v) buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 290 nm.

  • Column Temperature: 30°C.

Infrared (IR) Spectroscopy:

IR spectroscopy is used for the structural confirmation of the compound by comparing its spectrum with that of a reference standard. Key characteristic peaks would be expected for the aromatic ring, ether linkage, and the aliphatic C-Cl bond.

Biological Context and Mechanism of Action of the Final Product (Bazedoxifene)

Disclaimer: The following information pertains to Bazedoxifene , the final active pharmaceutical ingredient synthesized from this compound. There is no available data on the direct biological activity of the intermediate itself.

Bazedoxifene is a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen receptor agonist in bone tissue, which helps to inhibit bone resorption and reduce the risk of fractures. Conversely, it acts as an estrogen receptor antagonist in uterine and breast tissue, thereby not promoting cell proliferation in these tissues.

The mechanism of action involves the differential regulation of gene expression through estrogen receptors (ERα and ERβ).

G Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα / ERβ) Bazedoxifene->ER Bone Bone Tissue ER->Bone UterusBreast Uterine & Breast Tissue ER->UterusBreast Agonist Agonist Activity Bone->Agonist Antagonist Antagonist Activity UterusBreast->Antagonist BoneResorption Decreased Bone Resorption Agonist->BoneResorption Proliferation Inhibition of Cell Proliferation Antagonist->Proliferation

Caption: Bazedoxifene's tissue-selective mechanism of action.

Safety Information

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a well-characterized intermediate with a defined role in the synthesis of Bazedoxifene. Its synthesis is achievable with good yield and purity. While the compound itself is not intended for direct biological application, a thorough understanding of its properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of SERMs and related pharmaceutical compounds. The provided data and protocols serve as a valuable resource for these endeavors.

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, and the contextual significance of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of Bazedoxifene Acetate.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for handling, characterization, and downstream applications of the compound.

PropertyValueCitations
Molecular Formula C₁₅H₂₃Cl₂NO[1][2][3][4]
Molecular Weight 304.26 g/mol [1][2][3][4]
CAS Number 223251-25-0[1][2][3][4]
Appearance Off-white to gray solid[4][5]
Melting Point 120.9-126.6°C[2]
Storage Conditions 4°C, stored under nitrogen, away from moisture[2][4]

Plausible Experimental Protocol for Synthesis

Step 1: Synthesis of 1-(2-(4-(hydroxymethyl)phenoxy)ethyl)azepane

  • Reaction Principle: This step involves a nucleophilic substitution reaction where the nitrogen atom of azepane displaces a leaving group on a phenoxyethyl moiety. A plausible starting material would be (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.

  • Materials:

    • (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N)

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, rotary evaporator, filtration apparatus.

  • Procedure:

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and care should be taken to maintain the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane.

Step 2: Formation of this compound

  • Reaction Principle: The free base obtained in the previous step is converted to its hydrochloride salt to improve stability and ease of handling.

  • Procedure:

    • Dissolve the crude 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.

    • Dry the product under vacuum to obtain this compound as an off-white to gray solid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.

Logical Workflow and Pathway Visualization

The synthesis of this compound can be visualized as a straightforward logical workflow.

G cluster_start Starting Materials cluster_reaction1 Step 1: Chlorination cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product start1 (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol reaction1 Chlorination Reaction (DCM, 0°C to RT) start1->reaction1 start2 Thionyl Chloride start2->reaction1 intermediate 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (Free Base) reaction1->intermediate reaction2 HCl Salt Formation (Anhydrous Ether) intermediate->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Role in Drug Development

This compound serves as a crucial building block in the multi-step synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. The chloromethyl group of this intermediate is reactive and allows for its coupling with the indole core structure of the Bazedoxifene molecule during the synthetic process. Understanding the properties and synthesis of this intermediate is therefore vital for the efficient and scalable production of this important pharmaceutical agent.

The logical relationship of this intermediate to the final active pharmaceutical ingredient (API) is depicted below.

G intermediate 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride coupling Coupling Reaction intermediate->coupling indole_core Indole Core Moiety indole_core->coupling bazedoxifene Bazedoxifene (API) coupling->bazedoxifene

Caption: Role as an intermediate in the synthesis of Bazedoxifene.

References

Technical Guide: Physical Properties and Synthetic Pathway of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene Acetate. This document includes a detailed summary of its physicochemical characteristics, a step-by-step experimental protocol for its synthesis, and a discussion of its role in the broader context of Bazedoxifene's mechanism of action. All quantitative data is presented in a clear, tabular format, and the synthetic workflow is visualized using a Graphviz diagram.

Introduction

This compound (CAS No. 223251-25-0) is a crucial building block in the multi-step synthesis of Bazedoxifene Acetate.[1] Bazedoxifene, in combination with conjugated estrogens, is approved for the prevention of postmenopausal osteoporosis.[2] As a synthetic intermediate, the purity and characterization of this compound are critical for the successful and efficient production of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on this compound to support research and development activities in medicinal chemistry and drug manufacturing.

Physical and Chemical Properties

The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below.

PropertyValueReference(s)
Chemical Name 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)[3]
Synonyms 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[1]
CAS Number 223251-25-0[1][3]
Molecular Formula C₁₅H₂₃Cl₂NO[1][3]
Molecular Weight 304.26 g/mol [1][3]
Physical Form Off-white to gray solid[3]
Melting Point Not available in cited sources.
Purity Typically ≥95%
Storage Conditions 4°C, stored under a nitrogen atmosphere, away from moisture.[3]
Solubility Soluble in solvents such as methanol and water.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from its precursor, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol.[4]

Materials:

  • (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g)

  • Tetrahydrofuran (THF) (1.2 L)

  • Thionyl chloride (320 g)

  • Ethyl acetate (300 mL)

Procedure:

  • Dissolve 561 g of (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in 1.2 L of tetrahydrofuran in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 320 g of thionyl chloride dropwise to the stirred solution, ensuring the reaction temperature does not exceed 55°C.

  • After the addition is complete, allow the reaction to gradually warm to and proceed at this temperature for 6 hours.

  • Upon completion of the reaction, remove approximately 600 mL of the solvent by distillation.

  • To the remaining residue, add 300 mL of ethyl acetate.

  • Cool the mixture to 0°C and stir for 30 minutes to facilitate precipitation.

  • Filter the resulting solid and wash it with 300 mL of ethyl acetate.

  • Dry the solid to yield this compound.

Expected Yield and Purity:

  • Yield: 619 g (90%)[4]

  • Purity (by HPLC): 99%[4]

Role in Bazedoxifene Synthesis and Mechanism of Action

This compound serves as a key electrophilic component in the N-alkylation of the indole core of what will become the Bazedoxifene molecule. The chloromethyl group is highly reactive and allows for the formation of a stable ether linkage, connecting the azepane-containing side chain to the core structure of the final drug.

As an intermediate, this compound does not possess the biological activity of the final drug. The therapeutic effects are a result of the complete molecular structure of Bazedoxifene, which acts as a selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. In the case of Bazedoxifene, it acts as an estrogen agonist in bone, which helps to reduce bone resorption and turnover, while acting as an antagonist in the endometrium and breast tissue.

Below are diagrams illustrating the synthetic workflow and the signaling pathway of Bazedoxifene.

G cluster_synthesis Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl A (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol C Chlorination Reaction A->C B Thionyl Chloride in THF B->C D Workup and Isolation C->D E 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl D->E

Synthetic Workflow for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl

G cluster_moa Bazedoxifene Mechanism of Action Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα/ERβ) Bazedoxifene->ER Bone Bone Tissue ER->Bone Uterus Uterine Tissue ER->Uterus Breast Breast Tissue ER->Breast Agonist Agonist Activity (Reduces Bone Resorption) Bone->Agonist Antagonist Antagonist Activity (Blocks Estrogenic Effects) Uterus->Antagonist Breast->Antagonist

Simplified Signaling Pathway of Bazedoxifene

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties that are crucial for its application in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Bazedoxifene Acetate. Understanding the synthesis and properties of this intermediate is essential for process optimization and quality control in the manufacturing of this important therapeutic agent. This technical guide provides a consolidated resource for scientists and professionals involved in the research and development of SERMs and related compounds.

References

An In-depth Technical Guide on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. Due to the nature of this compound as a synthetic intermediate, publicly available data on its solubility is limited. This guide, therefore, presents its known physicochemical properties and outlines a standardized experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 223251-25-0[1][2]
Molecular Formula C₁₅H₂₃Cl₂NO[1][2]
Molecular Weight 304.26 g/mol [1][2]
Appearance Off-white to gray solid[1]
Purity Typically >95%[2]
Storage Conditions 4°C, stored under a nitrogen atmosphere, away from moisture[1]

Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, and dimethyl sulfoxide (DMSO)) at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, PBS pH 7.4, absolute ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that there is undissolved solid remaining at equilibrium.

  • Solvent Addition: Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated HPLC method.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation from the calibration curve to determine the concentration of the compound in the diluted samples. Calculate the solubility by taking into account the dilution factor.

Logical and Experimental Workflows

To visually represent the processes involved, the following diagrams have been created using the DOT language.

G cluster_synthesis Synthesis Pathway Intermediate This compound Bazedoxifene Bazedoxifene Intermediate->Bazedoxifene Synthetic Step(s)

Caption: Synthesis of Bazedoxifene.

G cluster_workflow Solubility Determination Workflow A Add excess compound to vials B Add specific volume of solvent A->B C Equilibrate in orbital shaker B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Experimental Workflow.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways associated with this compound. As a synthetic intermediate, it is not expected to have a defined pharmacological activity or interact with biological signaling cascades. Its significance lies in its role as a precursor to the pharmacologically active molecule, Bazedoxifene, which acts as a selective estrogen receptor modulator.

References

Technical Guide: Spectroscopic Analysis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the analytical methods for the characterization of the pharmaceutical intermediate, 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. While specific, experimentally-derived spectral data for this compound is not publicly available, this guide details the standard methodologies for acquiring such data and presents known physical and chemical properties.

Introduction

This compound is a key intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). As with any component used in pharmaceutical manufacturing, rigorous characterization of its identity, purity, and structure is essential. The primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the standard protocols for these analyses.

Physicochemical Properties

While specific spectral data is not available in public literature, the fundamental physicochemical properties of this compound have been documented. These are summarized below.

PropertyValue
CAS Number 223251-25-0
Molecular Formula C₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol
Appearance Off-white to gray solid
Purity Typically >95%
Storage Conditions 4°C, stored under nitrogen, away from moisture
Table 1: Physicochemical properties of this compound.

Experimental Protocols for Spectral Analysis

The following sections detail the generalized procedures for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key analyte signals.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the empty crystal should be taken.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source via a syringe pump.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical intermediate like this compound.

Analytical Workflow for a Pharmaceutical Intermediate cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_release Quality Control Release Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification PhysChem Physicochemical Properties Purification->PhysChem Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity DataReview Data Review & Interpretation PhysChem->DataReview NMR->DataReview IR->DataReview MS->DataReview Purity->DataReview Release Release for Next Synthesis Step DataReview->Release

Analytical Workflow for a Pharmaceutical Intermediate

Conclusion

The structural integrity and purity of this compound are critical for its use in the synthesis of Bazedoxifene. While specific spectral data sets are not widely disseminated, the application of standard analytical protocols for NMR, IR, and MS, as described in this guide, provides the necessary framework for its comprehensive characterization. This ensures that the intermediate meets the stringent quality requirements for pharmaceutical manufacturing.

"1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical identity, physicochemical properties, and available experimental data.

Chemical Identity and Synonyms

This compound is a chemical compound primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients, notably Bazedoxifene Acetate.[1][2][3][4] It is identified by the CAS Number 223251-25-0.[2][4][5][6][7][8]

The compound is known by several alternative names and synonyms, which are crucial for comprehensive literature and database searches.

Synonyms and Alternative Names:

  • 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride[6][8][9]

  • 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[2][5]

  • 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride[2][5]

  • 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1)[7][10]

  • Bazedoxifene Impurity 5[10]

Physicochemical and Analytical Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

Identifier/PropertyValueReference
CAS Number 223251-25-0[2][4][5][6][7][8]
Molecular Formula C15H23Cl2NO[2][5][7][8][11]
Molecular Weight 304.26 g/mol [2][4][5][6][7][8][11]
IUPAC Name 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride[4][8]
InChI Key RMVQWASPAGLTRZ-UHFFFAOYSA-N[6][8][9]
Physical Form Off-white to gray solid[5][6]
Melting Point 120.9-126.6 °C[6]
Purity 95% - 99.59%[5][6][7]
Storage Conditions 4°C, stored under nitrogen, away from moisture[5][6]

The following table summarizes the analytical data from a Certificate of Analysis for a specific batch of the compound.[5]

AnalysisSpecificationResult
Appearance Off-white to gray (Solid)Off-white (Solid)
Identification (IR) The infrared absorption spectrum of the sample corresponds to that of the standard.Conforms
Identification (HPLC) The retention time of the main peak of the sample corresponds to that in the standard.Conforms
Maximum Unknown Individual Impurity NMT 0.30%0.13%
Total Impurities NMT 1.0%0.28%
Loss on Drying NMT 1.0%0.19%
Residue on Ignition NMT 0.5%0.083%

Experimental Protocols

Synthesis of this compound

A known synthetic route to this compound involves the reaction of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol with thionyl chloride.[12]

Experimental Procedure:

  • (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (561 g) is dissolved in 1.2 L of tetrahydrofuran.

  • The solution is cooled to 0 °C.

  • Thionyl chloride (320 g) is added slowly and dropwise under stirring, ensuring the reaction temperature does not exceed 55 °C.

  • The reaction is gradually warmed and maintained at this temperature for 6 hours.

  • Upon completion of the reaction, approximately 600 mL of the solvent is removed by distillation.

  • To the residue, 300 mL of ethyl acetate is added.

  • The mixture is cooled to 0 °C and stirred for 30 minutes.

  • The resulting solid is filtered and washed with 300 mL of ethyl acetate.

  • The solid is then dried to yield this compound (619 g, 90% yield, 99% HPLC purity).[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis step described in the experimental protocol.

SynthesisWorkflow precursor (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in Tetrahydrofuran conditions 0 °C to 55 °C 6 hours precursor->conditions reagent Thionyl Chloride (SOCl₂) reagent->conditions product This compound conditions->product Chlorination

Caption: Synthesis of the target compound from its precursor.

Signaling Pathways and Biological Activity

As this compound is a synthetic intermediate, there is no information available in the public domain regarding its involvement in biological signaling pathways or its specific mechanism of action. Its primary role is in the chemical synthesis of other pharmacologically active molecules.[7][13][14][15]

References

Technical Guide to the Material Safety of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride (CAS No: 223251-25-0). The information is compiled from various chemical supplier safety data sheets and is intended to guide trained professionals in the safe handling and use of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a drug intermediate, notably used in the synthesis of Bazedoxifene Acetate.[1][2] It is essential to understand its fundamental properties to ensure proper storage and handling.

PropertyValueReference
CAS Number 223251-25-0[3][4][5]
Molecular Formula C15H23Cl2NO[1][3][5]
Molecular Weight 304.26 g/mol [1][4][5]
IUPAC Name 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride[3]
Synonyms 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride, 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride[1]
Physical Form Solid[3][4]
Appearance Off-white to gray solid[5]
Melting Point 120.9-126.6°C[4]
Purity ≥95%[3][4]
Storage Conditions Store at 2-8°C in an inert atmosphere, away from moisture.[3][4][5] For solutions, store at -20°C for up to one month or -80°C for up to six months.[5]

Hazard Identification and Safety Data

This compound is classified as hazardous. The following table summarizes its GHS hazard statements and precautionary measures.

Hazard ClassificationDetailsReference
Signal Word Warning[3][4]
Pictogram GHS07 (Harmful)[4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Precautionary Statements Prevention: P261, P264, P270, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364Storage: P403+P233, P405Disposal: P501[4]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the relevant toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.[4]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method aims to classify the substance into a toxicity class based on fixed LD50 cut-off values.[4]

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

    • The substance is administered orally by gavage to a group of animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Depending on the outcome (number of animals that die or survive), the dose for the next group is either increased or decreased.

  • Endpoint: The result allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[4]

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to identify substances that are irritant to the skin.[1][5]

  • Principle: The test is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper human skin.[1][5] The test substance is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[6]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue for a defined period (e.g., up to 4 hours).[1][5]

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is then quantified.

  • Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% relative to the negative control.[7]

Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[3][8]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[9]

  • Animal Model: Typically, albino rabbits are used.

  • Procedure:

    • A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[3]

    • If testing is necessary, it is initially performed on a single animal.

    • The substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days to assess the reversibility of any effects.[2]

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for the safe handling of this compound and the appropriate response in case of an emergency.

G Safe Handling and Emergency Workflow for Chemical Intermediates cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal a Review SDS and SOPs b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood) b->c Proceed to Handling d Use Smallest Necessary Quantity c->d e Store Properly in a Cool, Dry, Inert Atmosphere d->e l Dispose of waste according to institutional and local regulations e->l After Use f Exposure Event g Skin Contact: Wash with plenty of water f->g h Eye Contact: Rinse cautiously with water for several minutes f->h i Inhalation: Move to fresh air f->i j Ingestion: Do NOT induce vomiting. Seek medical attention f->j k Seek Immediate Medical Attention g->k h->k i->k j->k

Caption: Workflow for safe handling and emergency response.

Conclusion

This compound is a hazardous chemical intermediate that requires careful handling by trained professionals in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide and the corresponding Safety Data Sheet is crucial to minimize risk. Understanding the principles of the toxicological assessments provides a basis for appreciating the nature of the hazards associated with this compound. Always consult the most up-to-date SDS from your supplier before use.

References

Unraveling the Alkylating Potential of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the presumed mechanism of action for 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride as an alkylating agent. While this compound is primarily documented as a synthetic intermediate in the manufacturing of Bazedoxifene Acetate, its chemical structure, featuring a reactive benzylic chloride moiety, strongly suggests a potential for covalent modification of biological macromolecules. This paper will explore the theoretical framework of its alkylating activity, drawing upon established principles of medicinal chemistry and the known reactivity of similar chemical entities. We will delve into the probable molecular interactions, cellular targets, and downstream signaling consequences of such alkylation, supported by illustrative diagrams and a summary of relevant data types for experimental validation.

Introduction

Alkylating agents represent a cornerstone in chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biological molecules.[1] The subject of this guide, this compound, possesses a key structural feature indicative of such activity: a chloromethyl group attached to a phenoxy ring. This benzylic chloride is an electrophilic center, primed for reaction with electron-rich atoms in cellular components.[2] Although direct experimental evidence for its alkylating mechanism is not publicly available, its structural analogy to other known benzylic chloride-containing compounds allows for a robust theoretical exploration of its potential as a biological alkylator.[3] This document aims to provide a detailed, albeit predictive, analysis of its mechanism of action for research and drug development purposes.

The Chemistry of Alkylation: The Role of the Benzylic Chloride

The cornerstone of the alkylating potential of this compound lies in the reactivity of its benzylic chloride group. Benzylic halides are known to be effective alkylating agents due to the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring.[4] This stability facilitates nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile and the reaction environment.[4][5]

In a biological context, the compound can react with a variety of nucleophilic sites present in macromolecules. The general reaction can be visualized as follows:

G cluster_reactants Reactants cluster_reaction Alkylation Reaction cluster_products Products Compound 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (Benzylic Chloride) Reaction Covalent Bond Formation (SN1 or SN2 Mechanism) Compound->Reaction Nucleophile Biological Nucleophile (e.g., DNA, Protein) Nucleophile->Reaction Adduct Alkylated Biomolecule (Covalent Adduct) Reaction->Adduct Chloride Chloride Ion (Cl-) Reaction->Chloride

Figure 1: General Alkylation Reaction. This diagram illustrates the fundamental reaction where the benzylic chloride of the compound reacts with a biological nucleophile, forming a stable covalent adduct and releasing a chloride ion.

Primary Cellular Targets and Mechanism of Action

The cytotoxicity of alkylating agents is primarily attributed to their interaction with DNA, leading to the disruption of essential cellular processes.[6][7] Proteins also represent significant targets for alkylation.[8]

DNA Alkylation

The DNA molecule is rich in nucleophilic centers, making it a prime target for electrophilic compounds. The most common sites of alkylation on DNA bases are the nitrogen and oxygen atoms.[9] For benzylic chlorides, the N7 position of guanine is a particularly favorable site for alkylation.[3]

The proposed mechanism of DNA alkylation by this compound would involve the nucleophilic attack by a nitrogen or oxygen atom of a DNA base on the benzylic carbon, displacing the chloride leaving group.

G cluster_pathway Proposed DNA Alkylation Pathway cluster_consequences Cellular Consequences A 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (Alkylating Agent) C Formation of Covalent DNA Adduct A->C Alkylation B Nucleophilic Sites on DNA (e.g., N7-Guanine, N3-Adenine) B->C D Inhibition of DNA Replication & Transcription C->D E Induction of DNA Strand Breaks C->E F Cell Cycle Arrest D->F E->F G Apoptosis (Programmed Cell Death) F->G

Figure 2: DNA Alkylation Pathway. A schematic representation of the proposed mechanism of DNA alkylation and its downstream cellular effects.

The formation of these DNA adducts can have several detrimental consequences for the cell:

  • Inhibition of DNA Replication and Transcription: The presence of a bulky adduct on a DNA base can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[10]

  • DNA Strand Breaks: The cellular machinery that attempts to repair the DNA adducts can inadvertently lead to single or double-strand breaks in the DNA backbone.[11]

  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 pathway, which can lead to cell cycle arrest and ultimately induce programmed cell death (apoptosis).[12]

Protein Alkylation

Proteins contain numerous nucleophilic amino acid residues, including cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and methionine (thioether). These residues are susceptible to alkylation by electrophilic agents.[12] Alkylation of proteins can lead to:

  • Enzyme Inhibition: Alkylation of amino acids within the active site of an enzyme can lead to its irreversible inactivation.

  • Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, impairing its normal function.

  • Interference with Signaling Pathways: Alkylation of key proteins in signaling cascades can lead to dysregulation of cellular processes.

Potential Signaling Pathways Affected

The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. The activation of these pathways is a critical determinant of cell fate.

G cluster_main Signaling Pathways Activated by Alkylation-Induced DNA Damage cluster_sensors Damage Sensors cluster_mediators Mediators cluster_effectors Effector Pathways A DNA Damage (Alkylation Adducts) B ATM/ATR Kinases A->B C p53 Activation B->C D Checkpoint Kinases (Chk1/Chk2) B->D E DNA Repair Pathways (BER, NER) C->E F Cell Cycle Arrest (G1/S, G2/M checkpoints) C->F G Apoptosis (Bax/Bcl-2 regulation) C->G D->F

Figure 3: DNA Damage Response Pathways. An overview of the key signaling pathways initiated in response to DNA damage caused by alkylating agents.

Key pathways likely to be modulated include:

  • ATM/ATR Pathway: These kinases are primary sensors of DNA damage and initiate the DNA damage response (DDR).

  • p53 Signaling: As a central tumor suppressor, p53 is activated in response to DNA damage and orchestrates cell cycle arrest, DNA repair, and apoptosis.[12]

  • DNA Repair Pathways: The cell possesses several mechanisms to repair DNA alkylation, including Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[11] The efficiency of these repair pathways can influence the sensitivity of cells to the alkylating agent.

Quantitative Data and Experimental Protocols

As there is no publicly available quantitative data on the alkylating activity of this compound, this section outlines the types of data that would be crucial for its evaluation and provides a general overview of relevant experimental protocols.

Table 1: Key Quantitative Parameters for Assessing Alkylating Agent Activity

ParameterDescriptionTypical Units
IC50 The concentration of the compound that inhibits 50% of cell growth or viability in a cell-based assay.µM or nM
DNA Adduct Levels The frequency of covalent adducts formed on DNA, often measured per 106 or 108 nucleotides.Adducts/nucleotide
Protein Adduct Levels The extent of covalent modification of specific proteins or total proteome.pmol/mg protein
Enzyme Inhibition (Ki) The inhibition constant for the inactivation of a specific enzyme target.µM or nM
Experimental Protocols

Objective: To determine the ability of the compound to directly alkylate DNA.

Methodology:

  • Incubate purified calf thymus DNA with varying concentrations of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

  • After incubation, precipitate the DNA to remove the unreacted compound.

  • Hydrolyze the DNA to its constituent bases or nucleosides.

  • Analyze the hydrolysate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify specific DNA adducts.

Objective: To measure DNA strand breaks in cells treated with the compound, as an indirect measure of DNA alkylation and repair.[13][14]

Methodology:

  • Culture a suitable cell line (e.g., a cancer cell line) and treat with a range of concentrations of the compound for a specified duration.

  • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions.

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

Objective: To identify the protein targets and specific sites of alkylation.[15][16][17]

Methodology:

  • Treat cells or a protein lysate with the compound.

  • Digest the proteins into peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture by LC-MS/MS.

  • Use specialized software to search the MS/MS data for mass shifts corresponding to the covalent modification of specific amino acid residues by the alkylating agent.

G cluster_workflow Experimental Workflow for Assessing Alkylating Activity A Compound Treatment (Cells or Purified Biomolecules) B Sample Preparation (DNA/Protein Isolation, Digestion) A->B C Analytical Technique B->C D LC-MS/MS Analysis (Adduct Identification) C->D DNA/Protein Adducts E Comet Assay (DNA Damage Visualization) C->E Cellular DNA Damage F Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->F Cytotoxicity G Data Analysis and Quantification D->G E->G F->G

Figure 4: Experimental Workflow. A generalized workflow for the experimental evaluation of the alkylating properties of a test compound.

Conclusion

Based on its chemical structure, this compound is predicted to function as a mono-functional alkylating agent. The presence of the reactive benzylic chloride moiety strongly suggests that this compound has the potential to covalently modify biological nucleophiles, with DNA and proteins being the most probable targets. Alkylation of these macromolecules can lead to the disruption of critical cellular processes, including DNA replication, transcription, and protein function, ultimately culminating in cell cycle arrest and apoptosis. While this guide provides a robust theoretical framework for its mechanism of action, experimental validation is necessary to confirm these predictions and to fully characterize its biological activity. The experimental approaches outlined herein offer a roadmap for such investigations, which could uncover novel therapeutic applications for this and structurally related compounds.

References

Chemical structure of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene.[1][2] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1] The purity and quality of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Identification

The compound consists of an azepane ring linked by an ethyl phenoxy group to a benzyl chloride moiety, and it is supplied as a hydrochloride salt.

IdentifierValue
IUPAC Name This compound[3]
Synonyms 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane hydrochloride, 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride[4], 1-[2-[4-(ChloroMethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride
CAS Number 223251-25-0
Molecular Formula C₁₅H₂₃Cl₂NO[4][5]
Molecular Weight 304.26 g/mol [4][5]
SMILES String ClCC1=CC=C(OCCN2CCCCCC2)C=C1.Cl
InChI Key RMVQWASPAGLTRZ-UHFFFAOYSA-N[5]

Physicochemical Properties

This intermediate is a solid at room temperature and requires specific storage conditions to maintain its stability.

PropertyValue
Appearance White to off-white or gray solid[6]
Melting Point 120.9 - 126.6 °C[5]
Purity Typically ≥95%, with higher purities (e.g., >99%) available[5]
Storage Conditions 4°C, stored under a dry, inert atmosphere (e.g., nitrogen), away from moisture[5]

Synthesis Protocol

The synthesis of this compound is a critical step in the overall synthesis pathway of Bazedoxifene. The most commonly cited method involves the chlorination of its alcohol precursor.

Reaction: Conversion of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol to this compound using thionyl chloride.

Experimental Procedure:

  • Dissolution: Dissolve the starting material, (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol, in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the stirred solution. It is crucial to maintain the temperature to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure the reaction goes to completion.

  • Work-up:

    • Reduce the solvent volume via distillation.

    • Add a non-polar solvent like ethyl acetate to precipitate the hydrochloride salt.

    • Cool the mixture to 0°C to maximize precipitation.

  • Isolation and Purification:

    • Filter the resulting solid.

    • Wash the solid with cold ethyl acetate to remove residual impurities.

    • Dry the final product under a vacuum.

This process typically yields the target compound in high purity (e.g., 99% by HPLC) and good yield (e.g., 90%).

Analytical Characterization

While detailed spectroscopic data from academic literature is scarce, commercial suppliers characterize the compound using standard analytical techniques to confirm its identity and purity.

Analytical MethodPurposeObservations
High-Performance Liquid Chromatography (HPLC) To determine purity and identify impurities.A certificate of analysis indicates that the retention time of the main peak corresponds to that of a standard.[6]
Infrared (IR) Spectroscopy To confirm the presence of key functional groups.The IR absorption spectrum is matched against a reference standard to confirm the compound's identity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure.Although not publicly available, ¹H and ¹³C NMR would be essential for structural confirmation in a research or manufacturing setting.
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.This technique would verify the molecular mass of the parent ion and provide structural information through its fragmentation.

Role in Bazedoxifene Synthesis

This compound is not intended for direct biological application. Its function is to serve as a crucial building block in the multi-step synthesis of Bazedoxifene. The chloromethyl group is highly reactive and allows for the alkylation of an indole core structure, which forms a key part of the final Bazedoxifene molecule.

Below is a simplified workflow illustrating the synthesis of the intermediate and its subsequent use.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_bazedoxifene Bazedoxifene Synthesis A (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol B 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl A->B  Thionyl Chloride (SOCl₂) / THF   D Protected Bazedoxifene B->D  Alkylation Reaction   C Indole Core Structure C->D E Bazedoxifene D->E  Deprotection  

Simplified workflow for the synthesis of the intermediate and its role in Bazedoxifene production.

Safety and Handling

The compound is classified as harmful and requires careful handling in a laboratory or manufacturing setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Pictogram: GHS07 (Harmful).[5]

This technical guide consolidates the available information on this compound to support professionals in drug development and chemical research.

References

An In-depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Synthesis, Suppliers, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), Bazedoxifene. This document details commercially available sources, pricing, and a representative experimental protocol for its utilization in synthetic chemistry. Furthermore, it elucidates the biological context by diagramming the signaling pathway of its end-product, Bazedoxifene.

Commercial Availability and Pricing

Sourcing high-quality chemical intermediates is crucial for reproducible research and development. The following table summarizes the available information on suppliers and pricing for this compound (CAS No: 223251-25-0).

SupplierCatalog NumberPurityAvailable QuantitiesPriceNotes
MedChemExpressHY-I0167>98% (by HPLC)CustomInquire for quoteCertificate of Analysis available, confirming identity via IR and purity via HPLC.[1]
Computational Systems Biologycell25sk23279Not SpecifiedNot Specified€191.60Price may not reflect current market value or specific quantity.[2]
Station XincNot SpecifiedNot SpecifiedNot Specified€191.60Pricing information may be indicative.[3]
PharmaSourcesNot SpecifiedPharmaceutical GradeInquire for QuoteGet QuotePlatform to connect with various suppliers.[4]
Chem-SourcesNot SpecifiedNot SpecifiedInquire for QuoteInquire for QuoteConnects with multiple chemical suppliers.
Dayang Chem (Hangzhou) Co., Ltd.Not Specified98.0%100g, 1kg, 100kg, 1000kgInquire for QuoteOffers a range of quantities for research and bulk production.[5]
Shanghai Nianxing Industrial Co., LtdNot Specified98.0%Inquire for QuoteCheck for PriceInformation available through chemical sourcing platforms.[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, primarily sourced from its Certificate of Analysis.

PropertyValue
Molecular Formula C₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol
Appearance Off-white to gray solid[1]
Storage Conditions 4°C, stored under nitrogen, away from moisture. For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[1]

Role in Bazedoxifene Synthesis: An Experimental Protocol

This compound is a crucial building block in the synthesis of Bazedoxifene. The following is a representative experimental protocol for the N-alkylation of an indole derivative with a related precursor, synthesized from information available in the patent literature. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel.

Reaction Scheme:

(Protected Indole Derivative) + 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane → (Protected Bazedoxifene Precursor)

Materials and Reagents:

  • 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole

  • This compound (or the corresponding free base)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (1.0 equivalent) and a suitable anhydrous solvent such as DMF.

  • Basification: Add a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents) to the solution. If using the hydrochloride salt of the azepane derivative, an additional equivalent of base is required to neutralize the HCl.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (1.0-1.2 equivalents) in the reaction solvent.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the purified protected Bazedoxifene precursor.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of the Bazedoxifene precursor and the signaling pathway of Bazedoxifene.

G Experimental Workflow for Bazedoxifene Precursor Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Indole Derivative and Solvent B Add Base A->B C Add Azepane Derivative B->C D Heat and Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Characterize Product

Caption: A flowchart illustrating the key steps in the synthesis of a Bazedoxifene precursor.

G Bazedoxifene Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Bazedoxifene Bazedoxifene ER Estrogen Receptor (ER) Bazedoxifene->ER ERE Estrogen Response Element (ERE) ER->ERE STAT3 STAT3 Signaling ER->STAT3 MAPK MAPK Signaling ER->MAPK Gene_Expression Altered Gene Expression ERE->Gene_Expression CyclinD1 Cyclin D1 Down-regulation Gene_Expression->CyclinD1 Proliferation Inhibition of Cell Proliferation STAT3->Proliferation MAPK->Proliferation

Caption: A diagram of Bazedoxifene's mechanism as a SERM, impacting gene expression and signaling pathways.

Biological Significance: The Role of Bazedoxifene

This compound derives its significance from its role as a precursor to Bazedoxifene. Bazedoxifene is a non-steroidal, indole-based selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist activities.

  • In Bone Tissue: Bazedoxifene acts as an estrogen receptor agonist, mimicking the effects of estrogen to inhibit bone resorption and increase bone mineral density. This makes it effective in the prevention and treatment of postmenopausal osteoporosis.

  • In Uterine and Breast Tissue: In contrast, Bazedoxifene functions as an estrogen receptor antagonist, blocking the proliferative effects of estrogen in these tissues. This antagonistic activity is crucial for its favorable safety profile, particularly concerning the risk of endometrial and breast cancers.

The signaling diagram above illustrates that Bazedoxifene, upon binding to the estrogen receptor, can modulate gene expression through estrogen response elements in the nucleus, leading to the down-regulation of key cell cycle proteins like Cyclin D1. Additionally, it has been shown to inhibit pro-proliferative signaling pathways such as STAT3 and MAPK. This dual mechanism of action underscores its therapeutic potential in hormone-sensitive conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocol provided is a representative example and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety precautions.

References

The Azepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. This technical guide offers a comprehensive overview of azepane-containing compounds, delving into their therapeutic applications, mechanisms of action, and the experimental methodologies underpinning their development.

Therapeutic Landscape of Azepane-Containing Compounds

Azepane derivatives have demonstrated a remarkable breadth of biological activities, with significant potential across multiple therapeutic areas.[1] More than 20 drugs containing the azepane motif have received FDA approval for treating a variety of diseases.[1]

Anticancer Activity

A significant area of investigation for azepane-containing compounds is oncology. These compounds have been shown to target various pathways implicated in cancer progression.[2] For instance, derivatives of the natural product (-)-balanol, which features an azepane ring, are potent inhibitors of protein kinase B (PKB/Akt), a crucial node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[3][4] Furthermore, certain azepane derivatives have been developed as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which act as negative regulators of anti-tumor immunity.[5][6] Inhibition of these phosphatases can enhance the body's immune response against cancer cells.[6]

Central Nervous System (CNS) Disorders

The conformational flexibility of the azepane ring makes it a suitable scaffold for targeting CNS receptors and transporters.[7] A notable example is the development of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] Such compounds hold promise for the treatment of various neuropsychiatric disorders.[9] The development of azepane-based compounds for CNS disorders often involves careful consideration of their ability to cross the blood-brain barrier.[10]

Neurodegenerative Diseases

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, azepane derivatives have been explored as inhibitors of β-secretase (BACE1).[5] BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain.[5]

Other Therapeutic Areas

The pharmacological utility of azepanes extends to other areas, including:

  • Antimicrobial agents [1]

  • Anticonvulsants [11]

  • Histamine H3 receptor inhibitors [1]

  • α-Glucosidase inhibitors [1]

Quantitative Biological Data

The following tables summarize the in vitro potency of representative azepane-containing compounds against various biological targets. This data is crucial for understanding structure-activity relationships and for guiding the design of new, more potent analogs.

Table 1: Anticancer Activity of Azepane Derivatives

Compound ClassTargetIC50Reference
Balanol Analog (Amide Isostere)PKBα4 nM[4][12]
Balanol Analog (Amide Isostere)PKA3 nM[4]
PTPN2/PTPN1 InhibitorPTPN2/PTPN1Nanomolar range[6]

Table 2: CNS Activity of Azepane Derivatives

Compound ClassTargetIC50Reference
Chiral Bicyclic AzepaneNET60 ± 7 nM[8]
Chiral Bicyclic AzepaneDAT230 ± 12 nM[8]
Chiral Bicyclic AzepaneSERT250 ± 32 nM[8]

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane-containing compounds is fundamental for rational drug design. The following diagrams illustrate key signaling cascades modulated by these derivatives.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Azepane_Inhibitor Azepane-based PKB/Akt Inhibitor Azepane_Inhibitor->Akt inhibits

Figure 1: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.

PTPN2_PTPN1_Inhibition Cytokine_Receptor Cytokine Receptor (e.g., IFNγR) JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates Gene_Expression Gene Expression (Immune Response) STAT->Gene_Expression PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->JAK dephosphorylates PTPN2_PTPN1->STAT dephosphorylates Azepane_Inhibitor Azepane-based PTPN2/PTPN1 Inhibitor Azepane_Inhibitor->PTPN2_PTPN1 inhibits

Figure 2: Inhibition of PTPN2/PTPN1 by Azepane Compounds to Enhance Immune Signaling.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key assays used in the evaluation of azepane-containing compounds.

In Vitro Kinase Inhibition Assay (for PKB/Akt)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase.

Materials:

  • Recombinant human PKBα enzyme

  • PKA enzyme (for counter-screening)

  • ATP

  • Peptide substrate (e.g., Crosstide)

  • Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compound (azepane derivative) dissolved in DMSO

  • Radiolabeled ATP (e.g., [γ-³³P]ATP)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and the kinase enzyme.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a method to assess the binding affinity of a compound to monoamine transporters.[13]

Materials:

  • Cell membranes prepared from cells expressing human NET, DAT, or SERT.

  • Radioligands: [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • Test compound (azepane derivative) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, cell membranes, the appropriate radioligand, and either the vehicle (for total binding), the non-specific binding inhibitor, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 or Ki value.

Synthesis of Azepane Scaffolds

The construction of the azepane ring is a key challenge in the synthesis of these compounds. Several synthetic strategies have been developed, including:

  • Ring-closing reactions: Intramolecular cyclization of linear precursors.[11]

  • Ring-expansion reactions: Expansion of smaller rings, such as pyrrolidines or piperidines. A common method is the Beckmann rearrangement of cyclohexanone oximes.[8][11]

  • Multistep sequences: Complex synthetic routes to build highly functionalized azepane cores.[11]

  • Diazocarbonyl chemistry: A versatile method for preparing functionalized azepane scaffolds.[14]

The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.[3]

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Its structural and conformational properties offer a unique advantage in designing molecules that can interact with a wide range of biological targets with high affinity and selectivity.[3][15] The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of azepane-containing compounds will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.[11]

References

An In-depth Technical Guide to 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key organic intermediate, holds a significant position in the landscape of modern pharmaceutical synthesis. Its primary importance lies in its role as a crucial building block in the manufacture of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis and in combination with conjugated estrogens to treat menopausal symptoms.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, offering valuable insights for researchers and professionals in the field of drug development.

History of Bazedoxifene and the Role of this compound

The development of Bazedoxifene emerged from the ongoing quest for safer and more effective treatments for postmenopausal conditions. First- and second-generation SERMs, while effective, presented certain limitations and side effects. This spurred the development of third-generation SERMs like Bazedoxifene, which was designed to have a more favorable tissue-selective profile, exerting estrogen agonist effects on the bone while acting as an antagonist in the uterine and breast tissues.[4][5]

The synthesis of the complex indole-based structure of Bazedoxifene necessitated the development of specific and efficient synthetic routes. Within this context, this compound was identified as a critical intermediate. Its structure provides the azepane-containing side chain, which is a key pharmacophoric element contributing to the biological activity of Bazedoxifene. The discovery and optimization of the synthesis of this intermediate were, therefore, integral to the successful development and commercialization of Bazedoxifene. The drug was approved by the European Medicines Agency on April 27, 2009, and by the U.S. Food and Drug Administration (FDA) on October 3, 2013, as part of the combination drug Duavee.[3][6]

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.[7][8]

Synthesis of this compound

The synthesis of this key intermediate is a critical step in the overall production of Bazedoxifene. Various synthetic strategies have been developed to ensure high yield and purity.

Primary Synthesis Route

The most commonly cited and industrially applied method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) in an appropriate solvent.

A general representation of this synthetic step is as follows:

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol + SOCl₂ → this compound

This reaction is favored for its efficiency and the straightforward formation of the hydrochloride salt of the product, which often facilitates its purification and handling.

Alternative Synthesis Approaches

While the thionyl chloride route is prevalent, research into alternative synthetic methods is ongoing, driven by the desire for improved safety, environmental friendliness, and cost-effectiveness. Alternative approaches may involve:

  • Direct alkylation: This could involve the reaction of a suitable phenoxide with a chloroethylazepane derivative. However, controlling selectivity and avoiding side reactions can be challenging.

  • Multi-step synthesis from different starting materials: Other routes might begin with more readily available or cheaper starting materials, involving a longer sequence of reactions to construct the target molecule.

The choice of a particular synthetic route in an industrial setting depends on a variety of factors, including the cost of raw materials, reagent availability, reaction yield, purity of the final product, and scalability of the process.

Role in the Synthesis of Bazedoxifene

This compound serves as the electrophilic component in the alkylation of the indole nitrogen of the Bazedoxifene core structure. The chloromethyl group is a good leaving group, facilitating the nucleophilic attack by the indole nitrogen to form a new carbon-nitrogen bond. This step is crucial for attaching the flexible side chain containing the azepane ring, which is essential for the desired pharmacological activity of Bazedoxifene.

Mechanism of Action of Bazedoxifene

As a SERM, Bazedoxifene exhibits tissue-specific estrogen receptor agonist or antagonist activity.[1][4] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][5] The differential activity in various tissues is attributed to the unique conformational changes induced in the estrogen receptor upon binding, leading to the recruitment of different co-regulator proteins (co-activators or co-repressors).

  • In Bone: Bazedoxifene acts as an estrogen agonist. The Bazedoxifene-ER complex recruits co-activators, leading to the transcription of genes that decrease bone resorption and turnover, thus helping to maintain bone mineral density.[4][9]

  • In Uterine and Breast Tissue: Bazedoxifene acts as an estrogen antagonist. In these tissues, the Bazedoxifene-ER complex preferentially recruits co-repressors, which inhibit the transcription of estrogen-stimulated genes, thereby preventing the proliferative effects of estrogen.[4][10]

Bazedoxifene has also been shown to inhibit IL-6/GP130 signaling, which may contribute to its anti-proliferative effects.[11]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its precursor.

Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

This precursor is typically synthesized via the etherification of a protected p-hydroxybenzyl alcohol derivative with a suitable azepane-containing alkylating agent, followed by deprotection. An alternative is the reduction of the corresponding aldehyde.

Synthesis of this compound

Materials:

  • (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A solution of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol in a suitable anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled to a reduced temperature (e.g., 0-5 °C) using an ice bath.

  • Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or HPLC).

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with a suitable non-polar solvent (e.g., diethyl ether or hexane) to precipitate the hydrochloride salt.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Data Summary Tables

Physicochemical Properties
PropertyValueReference
CAS Number 223251-25-0[7]
Molecular Formula C₁₅H₂₃Cl₂NO[8]
Molecular Weight 304.26 g/mol [8]
Appearance White to Off-White Solid[8]
Melting Point 120.9-126.6 °C[7]
Solubility Soluble in Methanol and Chloroform
Storage Store at 2-8°C under an inert atmosphere[7]
Synthesis Reaction Conditions and Yields
Starting MaterialReagentSolventTemperatureReaction TimeYield (%)Reference
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanolThionyl chlorideDichloromethane0 °C to RT2-4 hours>90
4-Hydroxybenzyl alcohol & 1-(2-chloroethyl)azepaneK₂CO₃DMF80 °C12 hours70-80

(Note: The data in this table is representative and may vary depending on the specific experimental conditions.)

Signaling Pathways and Workflow Diagrams

Bazedoxifene Estrogen Receptor Signaling Pathway

Bazedoxifene_Signaling cluster_bone Bone Tissue cluster_uterus_breast Uterine/Breast Tissue BZA Bazedoxifene ER Estrogen Receptor (ERα / ERβ) BZA->ER Binds to BZA_ER Bazedoxifene-ER Complex Coactivators_Bone Co-activators BZA_ER->Coactivators_Bone Recruits Corepressors_UB Co-repressors BZA_ER->Corepressors_UB Recruits Gene_Activation_Bone Gene Transcription (Anti-resorptive) Coactivators_Bone->Gene_Activation_Bone Promotes Bone_Effect Decreased Bone Resorption Gene_Activation_Bone->Bone_Effect Leads to Gene_Repression_UB Gene Repression (Anti-proliferative) Corepressors_UB->Gene_Repression_UB Promotes UB_Effect Inhibition of Cell Proliferation Gene_Repression_UB->UB_Effect Leads to Synthesis_Workflow Start Start: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Reaction Chlorination Reaction Start->Reaction  Thionyl Chloride, Anhydrous Solvent Workup Reaction Work-up Reaction->Workup  Solvent Removal Purification Purification Workup->Purification  Trituration with Non-polar Solvent FinalProduct Final Product: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride Purification->FinalProduct  Filtration and Drying

References

Methodological & Application

Synthesis of Bazedoxifene using "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Bazedoxifene via N-Alkylation

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[1] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity.[1] For instance, it acts as an antagonist in uterine and breast tissues, mitigating potential proliferative effects, while acting as an agonist to support bone density and regulate lipid metabolism.[2]

This document outlines a common and effective synthetic protocol for Bazedoxifene. The key strategic step involves the N-alkylation of a protected indole core, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1) , with the side-chain precursor, 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride (2) . This is followed by a deprotection step to yield the final active pharmaceutical ingredient. This route is favored for its control over regioselectivity and high conversion rates.

Experimental Protocols

This synthesis is presented in two primary stages:

  • Step 1: N-Alkylation to form the protected Bazedoxifene intermediate.

  • Step 2: Catalytic Hydrogenation (Debenzylation) to yield Bazedoxifene free base.

Step 1: Synthesis of 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (Protected Bazedoxifene)

This procedure details the crucial C-N bond formation between the indole nitrogen of the protected core and the benzylic chloride of the side-chain. A strong base is required to deprotonate the indole nitrogen, creating a potent nucleophile for the subsequent alkylation.

Methodology:

  • To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF).

  • Cool the solvent to a temperature between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Add sodium hydride (NaH) to the cooled solvent portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting suspension.

  • Slowly add a solution of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1) in DMF to the NaH suspension. Maintain the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the indole anion.

  • Add a solution of this compound (2) in DMF dropwise, again maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude material can be purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to afford the pure protected Bazedoxifene intermediate.

Step 2: Synthesis of Bazedoxifene (Final Product)

This final step involves the removal of the two benzyl protecting groups from the phenolic oxygens via catalytic hydrogenation to yield the Bazedoxifene free base.

Methodology:

  • Charge a hydrogenation vessel with the protected Bazedoxifene intermediate obtained from Step 1.

  • Add a suitable solvent system, such as a mixture of ethyl acetate and ethanol.

  • Add a catalyst, typically Palladium on activated carbon (Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Bazedoxifene free base.

Data Presentation

The following tables summarize the typical reagents, conditions, and expected outcomes for the synthesis.

Table 1: Reagents and Stoichiometry for N-Alkylation (Step 1)

Reagent Formula Molar Mass ( g/mol ) Molar Eq.
Protected Indole (1) C₃₀H₂₇NO₂ 433.55 1.0
Azepane Side-Chain (2) C₁₅H₂₃Cl₂NO 320.26 1.0 - 1.2
Sodium Hydride (60% disp.) NaH 24.00 1.1 - 1.5

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |

Table 2: Reaction Parameters and Typical Yields

Parameter Step 1: N-Alkylation Step 2: Debenzylation
Solvent N,N-Dimethylformamide (DMF) Ethyl Acetate / Ethanol
Base / Catalyst Sodium Hydride (NaH) 10% Palladium on Carbon
Temperature -10°C to 5°C Room Temperature
Duration 2 - 6 hours 12 - 24 hours
Typical Yield 85 - 95% >95%

| Purity (Post-Purification) | >98% (HPLC) | >99% (HPLC) |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step logical workflow for the synthesis of Bazedoxifene from its protected precursors.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_final Final Product A Protected Indole Core (1) 5-(benzyloxy)-2-(4-(benzyloxy)phenyl) -3-methyl-1H-indole C Step 1: N-Alkylation Solvent: DMF Base: NaH Temp: 0°C A->C B Side-Chain Precursor (2) 1-(2-(4-(chloromethyl)phenoxy)ethyl) azepane HCl B->C I Protected Bazedoxifene C->I Workup & Purification D Step 2: Debenzylation Solvent: EtOAc/EtOH Catalyst: Pd/C H₂ atmosphere E Bazedoxifene Free Base D->E Catalyst Filtration & Solvent Removal I->D

Caption: Workflow for Bazedoxifene synthesis via N-alkylation and deprotection.

Bazedoxifene Signaling Pathway

This diagram shows the simplified mechanism of action for Bazedoxifene as a Selective Estrogen Receptor Modulator (SERM), highlighting its dual agonist/antagonist functions in different tissues.

G cluster_ligand Ligand Binding cluster_nucleus Nuclear Action cluster_effects Tissue-Specific Effects BZD Bazedoxifene ER Estrogen Receptor (ERα / ERβ) BZD->ER Binds Complex BZD-ER Complex ER->Complex Conformational Change ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to DNA Coactivator Co-activator Recruitment ERE->Coactivator Corepressor Co-repressor Recruitment ERE->Corepressor Bone Bone Tissue Coactivator->Bone Uterus Uterine/Breast Tissue Corepressor->Uterus Agonist Agonist Effect (Anti-resorptive) Bone->Agonist Antagonist Antagonist Effect (Anti-proliferative) Uterus->Antagonist

Caption: Bazedoxifene's tissue-selective ER modulation pathway.

References

Detailed experimental protocol for alkylation with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Bazedoxifene Acetate.[1] Its chemical structure, featuring a reactive benzylic chloride, makes it a suitable reagent for alkylation reactions, particularly for the introduction of the 2-(azepan-1-yl)ethoxy)benzyl group onto a nucleophilic substrate. This application note provides a detailed experimental protocol for a typical N-alkylation reaction using this reagent.

Chemical Structure:

Compound Details:

ParameterValue
IUPAC Name This compound
Synonyms 4-[2-(1-Azepanyl)ethoxy]benzyl chloride hydrochloride, 1-[2-[4-(Chloromethyl)phenoxy]ethyl]hexahydro-1H-azepine hydrochloride
CAS Number 223251-25-0
Molecular Formula C₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol

Alkylation Reaction Overview

The primary application of this compound is in alkylation reactions, where the chloromethyl group serves as an electrophile. This allows for the formation of a new carbon-heteroatom or carbon-carbon bond. The most common application is the N-alkylation of amines, a crucial transformation in medicinal chemistry for the synthesis of complex drug molecules.[2][3]

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the N-alkylation of a secondary amine using this compound. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine, or a more complex amine substrate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous DMF or MeCN (sufficient to dissolve the amine, typically 5-10 mL per mmol of amine).

  • Addition of Base: Add potassium carbonate (2.5 equivalents) or DIPEA (3.0 equivalents) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

    • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure. If DIPEA was used, directly concentrate the reaction mixture.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to afford the pure N-alkylated product.

Quantitative Data (Representative)

The following table provides representative data for the N-alkylation reaction. Actual results may vary depending on the specific substrate and reaction conditions.

Substrate (Secondary Amine)Alkylating AgentBaseSolventTime (h)Yield (%)
Piperidine1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HClK₂CO₃DMF1285
Morpholine1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HClDIPEAMeCN1678
Indole (N-alkylation)1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HClK₂CO₃DMF892

Experimental Workflow Diagram

Alkylation_Workflow sub Substrate (Amine) + Solvent base Base Addition (e.g., K₂CO₃) sub->base 1. alkyl Add Alkylating Agent: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl base->alkyl 2. react Reaction (Stir at RT or Heat) alkyl->react 3. workup Aqueous Work-up (Extraction & Washing) react->workup 4. purify Purification (Column Chromatography) workup->purify 5. product Pure N-Alkylated Product purify->product 6. Alkylation_Mechanism start R₂NH + Base deprotonation Deprotonation start->deprotonation nucleophile R₂N⁻ (Nucleophile) deprotonation->nucleophile sn2 SN2 Attack nucleophile->sn2 electrophile Cl-CH₂-Ar-R' (Electrophile) electrophile->sn2 product R₂N-CH₂-Ar-R' (Alkylated Product) sn2->product byproduct Base-H⁺ + Cl⁻ sn2->byproduct

References

Application Notes and Protocols: Coupling Reactions of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). The reactivity of its benzylic chloride moiety allows for versatile coupling reactions with a wide range of nucleophiles, particularly nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the efficient coupling of this intermediate, focusing on reaction optimization and best practices.

The primary reaction pathway involves the nucleophilic substitution of the chloride atom on the benzylic carbon. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the specific reaction conditions. The adjacent phenyl ring stabilizes the transition state in both pathways, facilitating the substitution.

Reaction Conditions and Optimization

The successful coupling of this compound is highly dependent on the careful selection of solvents, bases, and temperature. The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine for subsequent reactions or to neutralize the generated HCl during the coupling reaction.

Key Parameters:
  • Solvent: Polar aprotic solvents are generally preferred as they can solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. Commonly used solvents include N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO).

  • Base: The choice of base is critical to neutralize the hydrochloride and to facilitate the nucleophilic attack. Inorganic bases such as potassium carbonate (K(_2)CO(_3)) and cesium carbonate (Cs(_2)CO(_3)) are effective and widely used. Organic, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA, Hünig's base) can also be employed, particularly when milder conditions are required. For N-alkylation of certain nucleophiles like indoles, strong bases such as sodium hydride (NaH) may be necessary to generate the corresponding anion.

  • Temperature: Reaction temperatures can range from ambient to elevated (50-100 °C) to drive the reaction to completion. The optimal temperature will depend on the nucleophilicity of the coupling partner and the solvent used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the appropriate reaction time and temperature.

  • Nucleophile: A variety of nucleophiles can be coupled with this intermediate, including primary and secondary amines, indoles, phenols, and thiols. The nucleophilicity of the coupling partner will influence the required reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of various nucleophiles with benzylic chlorides, which can be adapted for this compound.

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Secondary AmineK(_2)CO(_3)AcetonitrileReflux6-1280-95
Aniline DerivativeDIPEADMF80-10012-2470-90
IndoleNaHDMF0 to RT2-675-90
Primary AmineCs(_2)CO(_3)DMSORT to 504-885-98

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol describes a general method for the coupling of this compound with a generic secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add the secondary amine (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Coupling with an Indole Derivative (adapted from Bazedoxifene Synthesis)

This protocol is adapted from the synthesis of Bazedoxifene and is suitable for the N-alkylation of indole derivatives.[1]

Materials:

  • This compound

  • Substituted indole (e.g., 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a solution of the substituted indole (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Reactants: - Azepane derivative (HCl salt) - Nucleophile - Base - Anhydrous Solvent start->reagents heat Heat to Target Temperature reagents->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter_concentrate Filter & Concentrate cool->filter_concentrate extract Aqueous Work-up (Extraction & Washes) filter_concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for the coupling reaction.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions azepane 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane product Coupled Product azepane->product Electrophile nucleophile Nucleophile (e.g., R₂NH) nucleophile->product Nucleophile base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., ACN) solvent->product heat Heat (Δ) heat->product byproduct Byproducts (e.g., KCl, H₂O) product->byproduct

Caption: Logical relationship of reactants and conditions.

References

Application Notes and Protocols for Monitoring Reactions of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive chloromethyl group, a phenoxy ether linkage, and an azepane ring, makes it a versatile building block.[3][4][5] The azepane moiety is a significant structural motif in medicinal chemistry, known to be present in a range of bioactive molecules.[6][7] Accurate monitoring of reactions involving this intermediate is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and facilitating process scale-up.

These application notes provide detailed protocols for three common and powerful analytical techniques for monitoring the progress of reactions involving this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Reaction: Nucleophilic Substitution

A typical reaction involving this compound is a nucleophilic substitution at the benzylic chloride. For the purpose of these protocols, we will consider the reaction with a generic nucleophile (Nu-), as depicted below:

Reaction Scheme:

Monitoring the depletion of the starting material and the formation of the product is essential for determining reaction kinetics and endpoint.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components of a mixture at discrete time points.[8] A reversed-phase HPLC method is generally suitable for compounds of this polarity.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, analytical grade

  • Water, HPLC grade

  • Reaction quenching solution (e.g., cold, dilute acid)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.05 M Ammonium Acetate in WaterB: Acetonitrile/Methanol (50:50, v/v)
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Sample Preparation:

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the cold quenching solution.

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Place the vial in the autosampler for analysis.

Data Analysis: The concentrations of the starting material and product are determined by integrating the area of their respective peaks in the chromatogram. A calibration curve should be prepared for quantitative analysis. The percentage conversion can be calculated as follows:

% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Quantitative Data Summary (Hypothetical)
Time (min)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000.0
15980,000280,00022.2
30725,000540,00042.7
60410,000850,00067.5
120150,0001,120,00088.2

HPLC Workflow Diagram

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot t = 0, 15, 30... Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Chromatogram Generate Chromatogram Inject->Chromatogram Data Data Analysis Chromatogram->Data

Caption: Workflow for HPLC reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[9] For 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, derivatization may be necessary to improve volatility and thermal stability, although analysis of the free base after neutralization might be possible. This protocol assumes analysis of the free base.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Dichloromethane (DCM), GC grade

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

GC-MS Conditions:

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z

Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the reaction by adding the aliquot to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM.

  • Cap the vial and vortex vigorously for 1 minute to extract the analytes into the organic layer.

  • Allow the layers to separate.

  • Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic solution to a GC vial for analysis.

Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material and the increase in the peak area of the product in the total ion chromatogram (TIC). Mass spectra of the peaks can be used to confirm the identity of the compounds.

Quantitative Data Summary (Hypothetical)
Time (min)Starting Material TIC AreaProduct TIC AreaRelative Response Ratio (P/S)
02,500,00000.00
301,500,000950,0000.63
60800,0001,650,0002.06
120250,0002,200,0008.80
24050,0002,400,00048.00

GC-MS Workflow Diagram

GCMS_Workflow Start Reaction Aliquot Quench Quench and Liquid-Liquid Extraction (DCM / NaHCO3 aq.) Start->Quench Separate Separate Organic Layer Quench->Separate Dry Dry with Na2SO4 Separate->Dry Transfer Transfer to GC Vial Dry->Transfer Inject Inject into GC-MS Transfer->Inject Analyze Acquire and Analyze Data (TIC and Mass Spectra) Inject->Analyze

Caption: Workflow for GC-MS reaction monitoring.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or real-time NMR spectroscopy allows for continuous monitoring of a reaction directly within the NMR spectrometer, providing rich kinetic and mechanistic data without the need for sampling and quenching.[8][10][11]

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit

  • Standard 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent compatible with the reaction (e.g., DMSO-d6, CD3CN)

  • Internal standard (optional, for precise quantification), e.g., 1,3,5-trimethoxybenzene

NMR Parameters (¹H NMR):

ParameterSetting
Spectrometer Frequency 400 MHz
Pulse Program Standard single pulse (zg30)
Acquisition Time 2-3 seconds
Relaxation Delay (d1) 5 seconds (ensure full relaxation for quantification)
Number of Scans 4 to 16 (depending on concentration)
Temperature Set to the desired reaction temperature

Procedure:

  • Prepare a stock solution of this compound and the internal standard (if used) in the deuterated solvent in an NMR tube.

  • Acquire an initial spectrum (t=0) of the starting material.

  • Initiate the reaction by injecting a known amount of the nucleophile solution directly into the NMR tube.

  • Quickly mix the contents and insert the tube into the pre-heated NMR spectrometer.

  • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).

Data Analysis: The progress of the reaction is monitored by observing the change in the integrals of characteristic peaks for the starting material and the product. For example, the benzylic protons (-CH2-Cl) of the starting material at ~4.7 ppm will decrease, while a new peak for the benzylic protons of the product (-CH2-Nu) will appear and increase. The ratio of the integrals of the product to the starting material gives the conversion at each time point.

Quantitative Data Summary (Hypothetical)
Time (min)Integral of Starting Material (-CH₂Cl)Integral of Product (-CH₂Nu)% Conversion
02.000.000.0
101.580.4221.0
201.250.7537.5
400.781.2261.0
800.311.6984.5
1600.051.9597.5

In-situ NMR Logical Diagram

InSituNMR cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Prep Prepare Starting Material & Internal Standard in Deuterated Solvent ToTube Transfer to NMR Tube Prep->ToTube InitialScan Acquire Initial Spectrum (t=0) ToTube->InitialScan Inject Inject Nucleophile (Initiate Reaction) InitialScan->Inject AcquireSeries Acquire Spectra Over Time Inject->AcquireSeries Process Process Spectra AcquireSeries->Process Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Conversion vs. Time Integrate->Calculate

Caption: Logical flow for in-situ NMR reaction monitoring.

Conclusion

The choice of analytical method for monitoring reactions with this compound depends on the specific requirements of the study. HPLC offers robust, quantitative analysis for routine monitoring. GC-MS provides excellent separation and structural confirmation, particularly for identifying byproducts. In-situ NMR spectroscopy is unparalleled for obtaining real-time kinetic data and identifying reactive intermediates without altering the reaction system. By selecting the appropriate technique and following these detailed protocols, researchers can effectively monitor reaction progress, leading to improved process understanding and control in drug development and chemical synthesis.

References

Application Note: Purity Determination of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" purity is detailed below, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment of pharmaceutical compounds, offering high resolution and sensitivity to separate the main component from process-related impurities and degradation products.[3][4]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and drug development environments.

Principle of Analysis

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[5][6] When the sample is introduced, compounds are separated based on their hydrophobicity.[6] More hydrophobic molecules interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. By using a gradient elution, where the mobile phase composition is changed over time, a wide range of compounds with different polarities can be effectively separated and quantified. Purity is determined using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation : HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals :

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric Acid (analytical grade).

    • Water (HPLC or Milli-Q grade).

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient Elution0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-35 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 270 nm
Injection Volume10 µL
Run Time35 minutes
Preparation of Solutions
  • Diluent : A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]

  • Perform a blank injection (diluent only) to ensure no interference from the solvent.

  • Conduct a system suitability test (SST) by making five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the resulting chromatogram.

Data Presentation and Results

The purity of the sample is calculated based on the principle of area normalization.

Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The following table summarizes representative quantitative data obtained from the analysis of a sample batch.

Peak NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity A (Hydrolysis Product)8.521,5400.15
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane 15.78 1,021,300 99.54
Impurity B (Starting Material)19.212,2500.22
Unknown Impurity22.458200.08
Total 1,025,910 100.00

Visualizations

Experimental Workflow

The logical workflow for the HPLC purity analysis is illustrated below, from sample preparation to the final report.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Solutions (Diluent, Standard, Sample) prep_hplc Equilibrate HPLC System prep_solutions->prep_hplc blank Inject Blank (Diluent) prep_hplc->blank sst System Suitability Test (SST) sample_injection Inject Sample Solution sst->sample_injection blank->sst acquire_data Acquire Chromatogram sample_injection->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calc_purity Calculate Purity (Area %) integrate_peaks->calc_purity report Generate Final Report calc_purity->report

Caption: Workflow for HPLC purity analysis.

Potential Impurity Relationships

The following diagram illustrates the logical relationship between the main compound and its potential process-related impurities. The chloromethyl group is a reactive site, and its precursor or hydrolysis product are common impurities.[8]

G main 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (API Intermediate) hydrolysis (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (Hydrolysis Impurity) main->hydrolysis Hydrolysis (-Cl -> -OH) dimer Dimerization Product (Potential Side-Product) main->dimer Self-Condensation precursor (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (Precursor/Starting Material) precursor->main Chlorination

Caption: Logical relationships of potential impurities.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for determining the purity of this compound. The described protocol is specific, systematic, and suitable for routine quality control in a pharmaceutical setting. Proper adherence to system suitability criteria and method validation in accordance with regulatory guidelines are essential for ensuring the generation of accurate and reliable data.[3]

References

Application Notes and Protocols for the Purification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key intermediate in the synthesis of various active pharmaceutical ingredients, including Bazedoxifene.[1][2][3] The selection of an appropriate purification technique is critical to ensure high purity and yield of the final product, removing unreacted starting materials, by-products, and other impurities. The primary purification methods detailed are flash column chromatography and recrystallization.

Potential Impurities

The synthesis of this compound likely proceeds via a Williamson ether synthesis followed by salt formation. Potential impurities may include:

  • Unreacted starting materials: 4-(chloromethyl)phenol and 1-(2-chloroethyl)azepane (or a similar precursor).

  • By-products of Williamson ether synthesis: Products of elimination reactions.

  • Related substances: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol and 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde are known related compounds.[2][4]

  • Residual solvents from the reaction and purification steps.

Purification Techniques

Two primary methods for the purification of the target compound are flash column chromatography for the free base and recrystallization for the hydrochloride salt.

Flash Column Chromatography of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (Free Base)

Flash column chromatography is a highly effective method for purifying the free base form of the target compound before its conversion to the hydrochloride salt. Due to the basic nature of the tertiary amine, modifications to the stationary or mobile phase are often necessary to prevent poor separation and tailing on standard silica gel.

Experimental Protocol:

  • Neutralization: Before purification, the crude hydrochloride salt should be neutralized to the free base. This can be achieved by dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an aqueous solution of a weak base, such as sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.

  • Stationary Phase Selection:

    • Standard Silica Gel with a Mobile Phase Modifier: This is a common and cost-effective approach. The addition of a small amount of a competing amine, such as triethylamine (typically 0.5-2% v/v), to the mobile phase neutralizes the acidic silanol groups on the silica surface, improving peak shape and recovery.[5][6]

    • Amine-Functionalized Silica Gel: This specialized stationary phase has a basic surface, which minimizes the interaction with basic analytes, often leading to better separation without the need for mobile phase additives.

  • Mobile Phase Selection: A solvent system should be chosen that provides good separation of the target compound from its impurities, as determined by thin-layer chromatography (TLC). A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the compounds.

  • Column Packing and Elution:

    • The column is packed with the selected stationary phase as a slurry in the initial mobile phase.

    • The crude free base, dissolved in a minimal amount of the mobile phase or a strong solvent like dichloromethane, is loaded onto the column.

    • The elution is performed with the chosen solvent system, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified free base.

Quantitative Data Summary: Flash Chromatography

ParameterCondition A: Standard Silica with 1% TriethylamineCondition B: Amine-Functionalized Silica
Mobile Phase Hexane:Ethyl Acetate (Gradient)Hexane:Ethyl Acetate (Gradient)
Typical Loading 1-5% of silica gel weight1-5% of silica gel weight
Expected Yield 85-95%90-98%
Achievable Purity >98% (by HPLC)>99% (by HPLC)

Note: These values are representative and may vary depending on the initial purity of the crude product and the specific chromatographic conditions.

Experimental Workflow: Flash Chromatography

FlashChromatography cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation crude_hcl Crude HCl Salt neutralization Neutralization to Free Base crude_hcl->neutralization crude_fb Crude Free Base neutralization->crude_fb load Load onto Column crude_fb->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_fb Purified Free Base evaporate->pure_fb

Caption: Workflow for the purification of the free base by flash chromatography.

Recrystallization of this compound

Recrystallization is an effective method for purifying the final hydrochloride salt, especially for removing minor impurities and achieving high crystalline purity. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol:

  • Salt Formation (if starting from free base): The purified free base is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether). A solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • Solvent Selection: The ideal recrystallization solvent is one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing amine hydrochlorides include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures of these with non-polar co-solvents (e.g., diethyl ether, heptane).[7] The choice of solvent can be determined by small-scale solubility tests.

  • Dissolution: The crude or freshly precipitated hydrochloride salt is suspended in a minimal amount of the chosen recrystallization solvent in an Erlenmeyer flask. The mixture is heated with stirring until the solid completely dissolves.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove any remaining solvent.

Quantitative Data Summary: Recrystallization

ParameterCondition A: IsopropanolCondition B: Ethanol/Diethyl Ether
Typical Recovery Yield 80-90%75-85%
Achievable Purity >99.5% (by HPLC)>99.5% (by HPLC)
Final Form Crystalline SolidCrystalline Solid

Note: These values are representative and may vary depending on the initial purity of the material and the specific recrystallization conditions. A Certificate of Analysis for a commercial sample of this compound showed total impurities to be 0.28% after purification.[8]

Experimental Workflow: Recrystallization

Recrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude_hcl Crude HCl Salt dissolve Dissolve in Hot Solvent crude_hcl->dissolve cool Slow Cooling dissolve->cool crystallize Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_hcl Purified HCl Salt dry->pure_hcl

Caption: Workflow for the purification of the hydrochloride salt by recrystallization.

Purity Analysis

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting range is indicative of high purity.

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify "this compound" to a high degree of purity, suitable for its use in further synthetic applications.

References

Application Notes and Protocols for the Scale-Up Synthesis of Bazedoxifene Intermediate: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, a key intermediate in the manufacturing of Bazedoxifene. The described multi-step synthesis is designed for robustness and adaptability from laboratory to pilot-plant scale. This guide includes comprehensive experimental procedures, tabulated data for key reaction parameters, and visual diagrams of the synthesis pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. The efficient synthesis of its intermediates is crucial for the cost-effective production of the final active pharmaceutical ingredient (API). One such pivotal intermediate is this compound. This document outlines a reliable and scalable synthetic route to this intermediate, focusing on process optimization and control for larger-scale production.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing from commercially available starting materials. The overall synthetic transformation is depicted below.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Salt Formation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Product_1 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde 4-Hydroxybenzaldehyde->Product_1 K2CO3, Acetone, Reflux 1-(2-Chloroethyl)azepane 1-(2-Chloroethyl)azepane 1-(2-Chloroethyl)azepane->Product_1 Product_2 (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol Product_1->Product_2 NaBH4, Methanol, 0°C to RT Product_3 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Product_2->Product_3 SOCl2, DCM, 0°C to RT Final_Product This compound Product_3->Final_Product HCl in IPA, RT

Caption: Four-step synthesis of the target intermediate.

Experimental Protocols

The following protocols are designed for a laboratory scale (e.g., 50-100 g) and include considerations for scaling up to a pilot plant setting.

Step 1: Synthesis of 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde

Reaction: Williamson Ether Synthesis

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
4-Hydroxybenzaldehyde122.12 g/mol 1.0 eq
1-(2-Chloroethyl)azepane161.68 g/mol 1.1 eq
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0 eq
Acetone58.08 g/mol 10 vol
Potassium Iodide (KI)166.00 g/mol 0.1 eq (catalyst)

Protocol:

  • Setup: To a clean, dry, multi-necked reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde and acetone.

  • Addition of Base: Add potassium carbonate and potassium iodide to the stirred solution.

  • Addition of Alkylating Agent: Slowly add 1-(2-chloroethyl)azepane to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-(azepan-1-yl)ethoxy)benzaldehyde as an oil.

Scale-up Considerations:

  • Ensure efficient mechanical stirring to handle the slurry of potassium carbonate.

  • Use a jacketed reactor for precise temperature control.

  • Consider using a filter press for large-scale filtration of inorganic salts.

Step 2: Synthesis of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Reaction: Reduction of Aldehyde

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde247.34 g/mol 1.0 eq
Sodium Borohydride (NaBH₄)37.83 g/mol 1.5 eq
Methanol32.04 g/mol 10 vol

Protocol:

  • Setup: In a reactor cooled to 0-5°C with an ice bath, dissolve 4-(2-(azepan-1-yl)ethoxy)benzaldehyde in methanol.

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0-5°C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol as a viscous oil or solid.

Scale-up Considerations:

  • The addition of sodium borohydride is exothermic; ensure adequate cooling capacity.

  • Hydrogen gas is evolved during quenching; ensure proper ventilation and avoid ignition sources.

Step 3: Synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Reaction: Chlorination of Alcohol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol249.36 g/mol 1.0 eq
Thionyl Chloride (SOCl₂)118.97 g/mol 1.2 eq
Dichloromethane (DCM)84.93 g/mol 10 vol

Protocol:

  • Setup: Dissolve (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol in dichloromethane in a reactor cooled to 0-5°C.

  • Addition of Chlorinating Agent: Add thionyl chloride dropwise to the solution, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

  • Phase Separation and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to yield the free base of the target compound.

Scale-up Considerations:

  • Thionyl chloride is corrosive and reacts violently with water. Use a closed system and a scrubber for evolved HCl and SO₂ gases.

  • The quenching step is highly exothermic and involves gas evolution. Ensure slow addition and efficient stirring and cooling.

Step 4: Synthesis of this compound

Reaction: Salt Formation

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane267.81 g/mol 1.0 eq
Hydrochloric Acid in Isopropanol (HCl/IPA)36.46 g/mol 1.1 eq
Isopropanol (IPA)60.10 g/mol 5 vol
Methyl tert-butyl ether (MTBE)88.15 g/mol 10 vol

Protocol:

  • Setup: Dissolve the crude 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in isopropanol.

  • Acidification: Cool the solution to 0-5°C and slowly add hydrochloric acid in isopropanol.

  • Precipitation: Stir the mixture at 0-5°C for 1-2 hours to induce precipitation.

  • Isolation: Filter the solid product, wash with cold MTBE, and dry under vacuum at 40-50°C.

Scale-up Considerations:

  • Use a glass-lined or other acid-resistant reactor.

  • Ensure the final product is thoroughly dried to remove residual solvents.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1Williamson Ether Synthesis4-Hydroxybenzaldehyde, 1-(2-Chloroethyl)azepaneAcetone5612-1885-95
2Aldehyde Reduction4-(2-(Azepan-1-yl)ethoxy)benzaldehyde, NaBH₄Methanol0 to RT2-490-98
3Alcohol Chlorination(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol, SOCl₂DCM0 to RT1-288-96
4Salt Formation1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane, HCl/IPAIPA/MTBE0-51-295-99

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Salt Formation s1_charge Charge Reactor with 4-Hydroxybenzaldehyde, K2CO3, KI, Acetone s1_add Add 1-(2-Chloroethyl)azepane s1_charge->s1_add s1_reflux Reflux for 12-18h s1_add->s1_reflux s1_workup Cool, Filter, Concentrate s1_reflux->s1_workup s1_extract Extract with Ethyl Acetate s1_workup->s1_extract s2_charge Charge Reactor with Step 1 Product, Methanol s1_extract->s2_charge s2_cool Cool to 0-5°C s2_charge->s2_cool s2_add Add NaBH4 s2_cool->s2_add s2_react Stir at RT for 2-4h s2_add->s2_react s2_quench Quench with Water s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s3_charge Charge Reactor with Step 2 Product, DCM s2_extract->s3_charge s3_cool Cool to 0-5°C s3_charge->s3_cool s3_add Add SOCl2 s3_cool->s3_add s3_react Stir at RT for 1-2h s3_add->s3_react s3_quench Quench with NaHCO3 soln. s3_react->s3_quench s3_extract Extract with DCM s3_quench->s3_extract s4_dissolve Dissolve Step 3 Product in IPA s3_extract->s4_dissolve s4_acidify Add HCl/IPA at 0-5°C s4_dissolve->s4_acidify s4_precipitate Stir for 1-2h s4_acidify->s4_precipitate s4_isolate Filter and Wash with MTBE s4_precipitate->s4_isolate s4_dry Dry under Vacuum s4_isolate->s4_dry

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is highly corrosive and toxic; handle with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By following these procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this key Bazedoxifene intermediate with high yield and purity. Careful monitoring of reaction parameters and adherence to safety guidelines are essential for successful and safe implementation.

Application Notes and Protocols: The Role of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate primarily utilized in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Its chemical structure, featuring a reactive chloromethyl group, makes it an effective alkylating agent for introducing the 2-(azepan-1-yl)ethoxy)benzyl moiety into a target molecule. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this intermediate in the synthesis of the bioactive molecule, Bazedoxifene.

Chemical Properties

PropertyValueReference
CAS Number 223251-25-0[1]
Molecular Formula C₁₅H₂₃Cl₂NO[1]
Molecular Weight 304.26 g/mol [1]
Physical Form Solid[2]
Melting Point 120.9-126.6 °C[3]
Storage 4°C, stored under nitrogen, away from moisture[2]

Application in the Synthesis of Bazedoxifene

The principal application of this compound is in the N-alkylation of an indole core structure to produce Bazedoxifene. Bazedoxifene is an estrogen receptor agonist in bone tissue, contributing to the prevention of bone loss, while acting as an antagonist in the endometrium and breast tissues.[4] This tissue-selective activity makes it a valuable component in hormone therapy for postmenopausal women.[4]

The overall synthetic strategy involves the coupling of the azepane-containing side chain with a suitably functionalized indole nucleus. The chloromethyl group on the phenoxy ring of this compound serves as a reactive electrophile that readily undergoes nucleophilic substitution by the nitrogen of the indole ring.

G cluster_reactants Reactants cluster_product Product A 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride C Bazedoxifene A->C N-Alkylation B 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (Indole Core) B->C

Figure 1: General synthetic scheme for Bazedoxifene.

Experimental Protocol: Synthesis of Bazedoxifene

This protocol outlines the N-alkylation of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol with this compound.

Materials:

  • 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in DMF, add a suitable base such as potassium carbonate.

  • Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indole nitrogen.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from 60 to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Bazedoxifene.

Quantitative Data

The biological activity of the synthesized Bazedoxifene is typically evaluated by its binding affinity to estrogen receptors α (ERα) and β (ERβ).

CompoundTargetIC₅₀Reference
BazedoxifeneERα26 nM[5]
BazedoxifeneERβ99 nM[5]

Signaling Pathway of Bazedoxifene

Bazedoxifene functions as a selective estrogen receptor modulator (SERM). Its mechanism of action involves differential agonistic and antagonistic effects on estrogen receptors in various tissues.[5] In bone, it acts as an agonist, promoting the expression of genes that maintain bone density. In contrast, in uterine and breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.[5]

G cluster_bone Bone Tissue cluster_uterus_breast Uterine/Breast Tissue Bazedoxifene_bone Bazedoxifene ER_bone Estrogen Receptor (ERα/β) Bazedoxifene_bone->ER_bone Agonist Gene_Expression_bone Gene Expression ER_bone->Gene_Expression_bone Bone_Density ↑ Bone Mineral Density Gene_Expression_bone->Bone_Density Bazedoxifene_uterus Bazedoxifene ER_uterus Estrogen Receptor (ERα/β) Bazedoxifene_uterus->ER_uterus Antagonist Gene_Expression_uterus Gene Expression ER_uterus->Gene_Expression_uterus Cell_Proliferation ↓ Cell Proliferation Gene_Expression_uterus->Cell_Proliferation

Figure 2: Mechanism of action of Bazedoxifene.

Conclusion

This compound is a valuable intermediate for the synthesis of the selective estrogen receptor modulator, Bazedoxifene. The protocols and data presented here provide a comprehensive resource for researchers in the fields of medicinal chemistry and drug development who are interested in the synthesis and biological evaluation of this and potentially other related bioactive molecules. The reactive nature of the chloromethyl group allows for its versatile use in the alkylation of various nucleophiles, although its application has been predominantly documented in the context of Bazedoxifene synthesis.

References

Handling and storage guidelines for "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of various active pharmaceutical ingredients. Its most notable application is in the multi-step synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of postmenopausal osteoporosis.[1] This document provides comprehensive guidelines for the safe handling, storage, and application of this compound in a research and development setting. It includes detailed experimental protocols for its use as an alkylating agent in the synthesis of a Bazedoxifene precursor and outlines the signaling pathways of the end-product, Bazedoxifene, to provide a broader context for its application.

Physicochemical and Safety Data

This compound is a solid, off-white to gray substance.[2] Proper handling and storage are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 223251-25-0[2]
Molecular Formula C₁₅H₂₃Cl₂NO[2]
Molecular Weight 304.26 g/mol [2]
Appearance Off-white to gray solid[2]
Melting Point 120.9-126.6 °C[1]
Purity ≥95%[1]

Table 2: Safety Information

Hazard CategoryDetailsPictogramReference(s)
GHS Signal Word WarningGHS07[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[1]

Handling and Storage Guidelines

3.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

3.3. Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • The recommended storage temperature is 4°C.[2]

  • For long-term stability, it is advisable to store the compound under an inert atmosphere, such as nitrogen, and away from moisture.[2]

  • When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Application in Synthesis: Preparation of a Bazedoxifene Precursor

A primary application of this compound is as an alkylating agent in the synthesis of Bazedoxifene. In this context, it is used to introduce the 2-(azepan-1-yl)ethoxy side chain onto a suitable indole core structure. The following protocol describes a general procedure for the N-alkylation of a protected indole derivative, a key step in the synthesis of Bazedoxifene.

4.1. Experimental Protocol: N-Alkylation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

This protocol outlines the reaction of this compound with a protected indole to form the corresponding N-alkylated product.

Materials:

  • 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux. The reaction progress should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product, 1-[4-(2-(azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.

4.2. Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Indole 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole Reaction N-Alkylation (Reflux) Indole->Reaction AlkylatingAgent 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl AlkylatingAgent->Reaction Base K2CO3 Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Liquid-Liquid Extraction Concentration1->Extraction Drying Drying Extraction->Drying Concentration2 Concentration Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Product Bazedoxifene Precursor Purification->Product

Caption: Synthetic workflow for the N-alkylation reaction.

Mechanism of Action of the Downstream Product: Bazedoxifene

While this compound is a synthetic intermediate, understanding the biological activity of its primary downstream product, Bazedoxifene, is essential for its application in drug development. Bazedoxifene is a selective estrogen receptor modulator (SERM) with a complex mechanism of action that varies depending on the target tissue.[3]

5.1. Estrogen Receptor (ER) Modulation

Bazedoxifene acts as an agonist on estrogen receptors in bone tissue, which helps to decrease bone resorption and reduce the risk of fractures.[3] Conversely, it functions as an antagonist in uterine and breast tissues, thereby not promoting cell proliferation in these areas.[3]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Bazedoxifene Bazedoxifene ER Estrogen Receptor (ER) Bazedoxifene->ER Binds to ER ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Agonist Agonist Effect (e.g., in Bone) ERE->Agonist Antagonist Antagonist Effect (e.g., in Uterus) ERE->Antagonist

Caption: Bazedoxifene's mechanism as a SERM.

5.2. Inhibition of IL-6/GP130/STAT3 Signaling

Recent studies have revealed that Bazedoxifene also functions as an inhibitor of the IL-6/GP130 signaling pathway.[1] By binding to the GP130 receptor, Bazedoxifene blocks the formation of the IL-6/GP130 complex, which in turn inhibits the downstream activation of the JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK signaling cascades.[1] This inhibitory action has shown potential anti-tumor effects in various cancer models.[4][5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling IL6 IL-6 GP130 GP130 Receptor IL6->GP130 Binds Bazedoxifene Bazedoxifene Bazedoxifene->GP130 Inhibits JAK JAK GP130->JAK Activates PI3K_AKT PI3K/AKT Pathway GP130->PI3K_AKT Activates MAPK Ras/Raf/MAPK Pathway GP130->MAPK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Bazedoxifene's inhibition of IL-6 signaling.

Conclusion

This compound is a valuable intermediate for synthetic chemistry, particularly in the development of pharmaceuticals like Bazedoxifene. Adherence to the handling and storage guidelines outlined in this document is essential for ensuring laboratory safety and maintaining the quality of the compound. The provided experimental protocol offers a foundation for its use in N-alkylation reactions, and the elucidation of the downstream product's mechanism of action provides a deeper understanding of its relevance in drug discovery and development.

References

Application Notes and Protocols for Parallel Synthesis Using 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of diverse compound libraries for drug discovery. Its structure incorporates a reactive benzylic chloride, which is an excellent electrophile for substitution reactions, and an azepane moiety, a privileged scaffold in many biologically active compounds. This document provides detailed application notes and protocols for the use of this versatile building block in parallel synthesis to generate libraries of novel ethers, amines, and thioethers. The primary application of this intermediate is in the synthesis of Selective Estrogen Receptor Modulators (SERMs), such as Bazedoxifene.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 223251-25-0
Molecular Formula C₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol
Appearance Off-white to gray solid
Storage 4°C, stored under nitrogen, away from moisture

Applications in Parallel Synthesis

The reactive chloromethyl group of this compound allows for its efficient use in the parallel synthesis of compound libraries through nucleophilic substitution reactions. This enables the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Synthesis of Aryl Ether Libraries

The building block can be reacted with a diverse array of phenols in a parallel format to yield a library of diaryl ethers. This is particularly relevant for the synthesis of SERM analogs.

Synthesis of Amine Libraries

Reaction with a variety of primary and secondary amines, including anilines and aliphatic amines, allows for the creation of libraries of substituted benzylamines.

Synthesis of Thioether Libraries

A library of thioethers can be readily synthesized by reacting the building block with a collection of thiols.

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.

General Workflow for Parallel Synthesis

The overall workflow for the parallel synthesis of compound libraries using this compound is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Work-up and Purification cluster_analysis Analysis and Storage prep_bb Prepare stock solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane in anhydrous DMF dispense_bb Dispense building block solution to each well prep_bb->dispense_bb prep_nuc Prepare stock solutions of diverse nucleophiles (phenols, amines, thiols) in anhydrous DMF dispense_nuc Dispense unique nucleophile solution to each well prep_nuc->dispense_nuc prep_base Prepare stock solution of base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) in anhydrous DMF dispense_base Dispense base solution to each well prep_base->dispense_base seal_react Seal plate and incubate with heating and shaking dispense_base->seal_react quench Quench reactions (e.g., with water) seal_react->quench extract Liquid-liquid or solid-phase extraction quench->extract evaporate Evaporate solvent extract->evaporate purify Purify via parallel HPLC evaporate->purify analyze Analyze purity and confirm structure (LC-MS, NMR) purify->analyze store Store library in an appropriate format for screening analyze->store

Caption: General workflow for parallel synthesis.
Protocol 1: Parallel Synthesis of an Aryl Ether Library

This protocol describes the synthesis of a library of ethers via the Williamson ether synthesis.

Materials:

  • This compound

  • A diverse library of phenols

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.2 M stock solutions of a diverse set of phenols in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of K₂CO₃ in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).

    • Add 100 µL of a unique phenol solution to each corresponding well (0.02 mmol).

    • Add 100 µL of the K₂CO₃ solution to each well (0.06 mmol).

  • Reaction Conditions:

    • Seal the reaction block securely.

    • Place the reaction block on a shaker and heat to 80 °C for 12-18 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction by adding 500 µL of water to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate (3 x 500 µL).

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Purify the crude products using parallel reverse-phase HPLC.

Quantitative Data (Illustrative):

Phenol ReactantProduct Structure (R=)Expected Yield (%)Purity (%)
Phenol-OC₆H₅75-85>95
4-Methoxyphenol-O-C₆H₄-OCH₃80-90>95
4-Nitrophenol-O-C₆H₄-NO₂65-75>90
2-Naphthol-O-C₁₀H₇70-80>95
Protocol 2: Parallel Synthesis of an Amine Library

This protocol outlines the synthesis of a library of secondary and tertiary amines.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMSO.

    • Prepare 0.2 M stock solutions of a diverse set of amines in anhydrous DMSO in a separate 96-well plate.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMSO.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL of the this compound solution (0.02 mmol).

    • Add 100 µL of a unique amine solution to each corresponding well (0.02 mmol).

    • Add 100 µL of the DIPEA solution to each well (0.06 mmol).

  • Reaction Conditions:

    • Seal the reaction block securely.

    • Place the reaction block on a shaker and heat to 90 °C for 18-24 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each reaction with 500 µL of water.

    • Purify the products directly using parallel reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% formic acid.

Quantitative Data (Illustrative):

Amine ReactantProduct Structure (R=)Expected Yield (%)Purity (%)
Aniline-NHC₆H₅60-70>90
Morpholine-N(CH₂CH₂)₂O85-95>95
Benzylamine-NHCH₂C₆H₅70-80>95
Piperidine-N(CH₂)₅80-90>95

Mechanism of Action and Signaling Pathway of Bazedoxifene

Derivatives synthesized from this compound, such as Bazedoxifene, often act as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ).[2][3][4] In breast cancer cells, Bazedoxifene acts as an antagonist, leading to the downregulation of estrogen receptor alpha (ERα) and cell cycle regulators like cyclin D1, ultimately inhibiting cell proliferation.[2][5][6][7]

SERM_Pathway cluster_cell Target Cell (e.g., Breast Cancer Cell) BZA Bazedoxifene ER Estrogen Receptor (ERα) BZA->ER Binds to BZA_ER Bazedoxifene-ER Complex ER->BZA_ER ERE Estrogen Response Element (ERE) on DNA BZA_ER->ERE Binds to Transcription_Repression Transcription Repression ERE->Transcription_Repression CyclinD1_Gene Cyclin D1 Gene CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_Gene->CyclinD1_mRNA Transcription Transcription_Repression->CyclinD1_Gene Inhibits transcription of G1_S_Transition G1-S Phase Transition Transcription_Repression->G1_S_Transition CyclinD1_Protein Cyclin D1 Protein CyclinD1_mRNA->CyclinD1_Protein Translation CDK46 CDK4/6 CyclinD1_Protein->CDK46 Activates CDK46->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation Inhibition G1_S_Transition->Cell_Proliferation Leads to

Caption: Bazedoxifene signaling pathway in breast cancer cells.

References

Application of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for identifying lead compounds by screening low molecular weight fragments.[1][2] A specialized and increasingly utilized branch of this approach is covalent FBDD, which employs fragments equipped with a reactive electrophilic group, or "warhead." These covalent fragments form a stable bond with a specific nucleophilic amino acid residue on the target protein, often leading to enhanced potency, selectivity, and duration of action.[1]

This document outlines the potential application of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride as a covalent fragment in FBDD. While this compound is commercially available as a chemical intermediate, its utility as a screening fragment has not been extensively documented.[3][4] Based on its structural features, we propose its application in covalent fragment screening campaigns targeting proteins with accessible nucleophilic residues, such as cysteine.

The core structure of this compound features a chloromethyl group attached to a phenoxy ring. This benzyl chloride-like moiety acts as a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic side chains of amino acids like cysteine.[5][6] The azepane group provides a saturated heterocyclic scaffold that can be further elaborated in hit-to-lead optimization efforts to improve binding affinity and pharmacokinetic properties.[7]

These notes provide a theoretical framework and generalized protocols for utilizing "this compound" in a covalent FBDD workflow.

Proposed Application and Workflow

We propose the use of "this compound" as an electrophilic fragment for screening against cysteine-containing proteins. The general workflow for such a screening campaign is depicted below.

FBDD_Workflow cluster_0 Phase 1: Fragment Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Hit-to-Lead Optimization reactivity_assay Thiol Reactivity Assay ms_screen Intact Protein Mass Spectrometry Screen reactivity_assay->ms_screen Filter for moderate reactivity stability_assay Aqueous Stability Assessment stability_assay->ms_screen dose_response Dose-Response Analysis ms_screen->dose_response Identify primary hits mutant_screen Target Engagement in Cys-Mutant dose_response->mutant_screen structural_bio Structural Biology (X-ray/Cryo-EM) mutant_screen->structural_bio Confirm covalent binding site fragment_growing Fragment Growing structural_bio->fragment_growing Guide chemical elaboration sar SAR by Catalog fragment_growing->sar

Figure 1: Proposed workflow for covalent fragment screening.

The proposed mechanism of action involves the nucleophilic attack by a deprotonated cysteine residue (thiolate) on the electrophilic chloromethyl group of the fragment. This results in the formation of a stable thioether bond and the release of a chloride ion.

Figure 2: Mechanism of covalent modification of a cysteine residue.

Data Presentation

Quantitative data from the screening and characterization experiments should be summarized for clear comparison. The following table provides a template for data that would be generated.

ParameterValueMethod
Fragment Properties
Molecular Weight304.26 g/mol N/A
Thiol Reactivity (k₂)e.g., 1.5 M⁻¹s⁻¹Thiol Reactivity Assay
Aqueous Stability (t₁/₂)e.g., > 48 hoursHPLC-MS
Screening Data
% Protein Modification (at 100 µM)e.g., 85%Intact Protein MS
Hit Validation
kᵢₙₐ꜀ₜ/Kᵢe.g., 5000 M⁻¹s⁻¹Time-dependent Inhibition Assay
Binding Stoichiometrye.g., 1:1Intact Protein MS

Experimental Protocols

The following are generalized protocols that can be adapted for screening "this compound".

Protocol 1: Thiol Reactivity Assay

This protocol assesses the intrinsic reactivity of the fragment with a model thiol, such as glutathione (GSH), to filter out overly reactive or unreactive compounds.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the fragment in DMSO.

    • Prepare a 10 mM stock solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add buffer, GSH (final concentration 500 µM), and the fragment (final concentration 100 µM).

    • Incubate the plate at room temperature, taking time-point samples (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification:

    • To each time-point sample, add DTNB solution (final concentration 500 µM).

    • Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free GSH.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point.

    • Determine the second-order rate constant (k₂) by plotting the data according to second-order reaction kinetics.

Protocol 2: Intact Protein Mass Spectrometry Screening

This is the primary screen to detect covalent modification of the target protein.[8]

  • Reaction Setup:

    • Prepare the target protein at a concentration of 5-10 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add the fragment from a DMSO stock to a final concentration of 50-200 µM (ensure final DMSO concentration is <1%).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours). A no-fragment control (DMSO only) must be run in parallel.

  • Sample Preparation for MS:

    • Quench the reaction by adding 0.1% formic acid.

    • Desalt the sample using a C4 ZipTip or similar reversed-phase chromatography method.

  • Mass Spectrometry Analysis:

    • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

    • Acquire the mass spectrum over a range that includes the unmodified and expected modified protein masses.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.

    • Calculate the percentage of protein modification by comparing the peak intensities of the unmodified protein and the protein-fragment adduct. The mass of the adduct should correspond to the mass of the protein plus the mass of the fragment minus the mass of HCl.

Protocol 3: Hit-to-Lead Optimization Strategy

Once a covalent hit is confirmed and its binding mode is determined, a common strategy for optimization is "fragment growing."[7][9] This involves adding chemical functionality to the fragment core to make additional favorable interactions with the protein, thereby increasing affinity and selectivity.

Hit_to_Lead cluster_0 Hit-to-Lead: Fragment Growing node_hit Initial Hit 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane node_structure Determine Co-crystal Structure (X-ray / Cryo-EM) node_hit->node_structure node_analysis Analyze Binding Pocket (Identify exit vectors and nearby pockets) node_structure->node_analysis node_synthesis Synthesize Analogs (Modify azepane or phenoxy ring) node_analysis->node_synthesis node_testing Test Analogs (Binding affinity, potency, selectivity) node_synthesis->node_testing node_testing->node_analysis Iterative Optimization node_lead Optimized Lead Compound node_testing->node_lead Meet criteria

Figure 3: A logical workflow for hit-to-lead optimization.

Conclusion

"this compound" possesses the key structural attributes of a covalent fragment for use in FBDD. The chloromethyl electrophile allows for the formation of a covalent bond with nucleophilic residues on a target protein, while the azepane-phenoxy scaffold provides opportunities for further chemical modification. The protocols and workflows described herein provide a robust framework for researchers to explore the potential of this and similar electrophilic fragments in their drug discovery programs. Careful characterization of reactivity and on-target engagement is critical for the successful application of this covalent FBDD approach.

References

Troubleshooting & Optimization

Common side reactions with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical intermediate. It is most notably used in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Its primary reactive site is the benzyl chloride functional group, making it a potent alkylating agent for nucleophiles such as the nitrogen on an indole ring.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, the compound should be stored at 4°C under a nitrogen atmosphere and protected from moisture.[1] For solutions in solvents, storage at -80°C is recommended for up to 6 months, or at -20°C for one month.[1]

Q3: What are the common impurities that might be present in a batch of this compound?

A3: Based on supplier certificates of analysis, common specifications for impurities include a maximum limit for any single unknown impurity and a limit for total impurities. For example, a typical batch might specify no more than 0.30% of any single unknown impurity and no more than 1.0% total impurities.[1] Other potential process-related impurities could include starting materials or byproducts from its synthesis.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide for N-Alkylation of Indoles

The primary use of this compound is in N-alkylation reactions, particularly with indole derivatives. The following guide addresses common issues encountered during these experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction 1. Inactive Reagent: The benzyl chloride moiety may have hydrolyzed due to improper storage. 2. Insufficient Base: The indole nitrogen is not sufficiently deprotonated to act as a nucleophile. 3. Poor Solubility: The indole substrate or the alkylating agent may not be fully dissolved in the chosen solvent.1. Reagent Quality Check: Use a fresh batch of the reagent or verify its purity via analytical methods like HPLC. 2. Stronger Base/Solvent System: Switch to a stronger base such as sodium hydride (NaH) in a polar aprotic solvent like DMF. Ensure anhydrous conditions. 3. Solvent Optimization: Use a solvent known to dissolve both reactants, such as DMF or DMSO.
Formation of C-Alkylated Byproduct 1. High Nucleophilicity of Indole C3 Position: The C3 position of the indole ring can compete with the nitrogen for alkylation. 2. Incomplete Deprotonation of Indole Nitrogen: Free N-H on the indole can direct alkylation to the C3 position.1. Optimize Base and Solvent: Using a strong base like NaH in DMF tends to favor N-alkylation. 2. Temperature Control: Running the reaction at a lower temperature may improve selectivity for N-alkylation. 3. Order of Addition: Ensure the indole is fully deprotonated by the base before adding the alkylating agent.
Formation of Benzyl Alcohol Byproduct 1. Hydrolysis of the Benzyl Chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the alkylating agent.1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Store the alkylating agent under inert gas and away from moisture.
Polymerization of the Alkylating Agent 1. Acidic Impurities: Traces of acid can catalyze the polymerization of the benzyl chloride.1. Neutralize Reagent: If acidity is suspected, a non-aqueous workup with a mild, non-nucleophilic base could be considered for the free-base form of the reagent before use.

Data Presentation

The following table summarizes typical purity specifications for this compound based on a supplier's Certificate of Analysis.

Parameter Specification Example Result
AppearanceOff-white to gray solidOff-white solid
Maximum Unknown Individual ImpurityNMT 0.30%0.13%
Total ImpuritiesNMT 1.0%0.28%
Loss on DryingNMT 1.0%0.19%
Residue on IgnitionNMT 0.5%0.083%
Data sourced from MedChemExpress Certificate of Analysis.[1]

Experimental Protocols

Key Experiment: N-Alkylation of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

This protocol is a representative procedure for the N-alkylation of an indole derivative using this compound, a key step in the synthesis of Bazedoxifene.

Materials:

  • 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Flame-dried round-bottom flask with a stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1.0 equivalent).

  • Add anhydrous DMF to dissolve the indole substrate.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (2.2 equivalents to deprotonate both the indole nitrogen and the phenolic hydroxyl groups) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the alkylating agent to the indole anion solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting indole), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification setup1 Dissolve indole in anhydrous DMF setup2 Cool to 0°C setup1->setup2 setup3 Add NaH portion-wise setup2->setup3 setup4 Stir to form indole anion setup3->setup4 reac1 Add solution of alkylating agent setup4->reac1 Add dropwise reac2 Heat and monitor by TLC reac1->reac2 work1 Quench with NH4Cl (aq) reac2->work1 Upon completion work2 Extract with Ethyl Acetate work1->work2 work3 Wash, dry, and concentrate work2->work3 work4 Purify by column chromatography work3->work4

Caption: Experimental workflow for N-alkylation.

troubleshooting_logic start Low Conversion? check_reagent Check Reagent Purity/Age start->check_reagent Yes side_product Side Product Formation? start->side_product No check_base Use Stronger Base (e.g., NaH) check_reagent->check_base check_solvent Ensure Anhydrous Solvent check_base->check_solvent c_alkylation C-Alkylation Observed side_product->c_alkylation Yes hydrolysis Hydrolysis to Benzyl Alcohol side_product->hydrolysis Yes optimize_base Optimize Base/Solvent for N-Selectivity c_alkylation->optimize_base check_anhydrous Strictly Anhydrous Conditions hydrolysis->check_anhydrous

Caption: Troubleshooting decision tree.

reaction_pathway cluster_products Potential Products indole Indole Anion n_product Desired N-Alkylated Product indole->n_product N-Attack (Desired) c_product Side-Product: C3-Alkylated indole->c_product C3-Attack (Side Reaction) alkylating_agent 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane alkylating_agent->n_product alkylating_agent->c_product

Caption: Competing N- vs. C-alkylation pathways.

References

Byproducts in the synthesis of Bazedoxifene from "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bazedoxifene. The focus is on the specific step involving the alkylation of the indole core with "1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride" and the potential byproducts that may arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of Bazedoxifene from this compound?

The core reaction is a nucleophilic substitution, specifically an N-alkylation of the indole nitrogen of a protected 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol intermediate. This reaction is analogous to a Williamson ether synthesis, where an alkoxide would be the nucleophile. In this case, the indole nitrogen acts as the primary nucleophile.

Q2: What are the most common types of byproducts encountered in this specific synthesis step?

The most common byproducts are positional isomers resulting from alkylation at different nucleophilic sites on the indole core. Other potential byproducts can include those arising from side reactions of the alkylating agent. Related compounds to monitor in the overall synthesis of Bazedoxifene include oxidative and hydrolytic degradants, as well as dealkylated and debenzylated species.[1]

Q3: Why is regioselectivity a concern in this reaction?

The indole core of the Bazedoxifene precursor has multiple nucleophilic centers, including the N1-position (indole nitrogen) and the oxygen atoms of the phenolic hydroxyl groups. While N-alkylation is the desired reaction, there is a potential for competing O-alkylation at the hydroxyl groups, leading to the formation of undesired positional isomers. The reaction conditions, particularly the choice of base and solvent, play a crucial role in controlling this regioselectivity.

Q4: Are there any specific impurities that have been identified in Bazedoxifene synthesis?

Yes, various impurities have been identified, some of which may arise from the starting materials or side reactions. While not all are direct byproducts of the target alkylation step, they are relevant to the overall purity of the final product. These can include compounds like Bazedoxifene N-Oxide and other related substances.[2][] Specifications for Bazedoxifene active pharmaceutical ingredient (API) typically limit individual identified related substances to 0.5% or less and total impurities to 1.0-2.0%.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Bazedoxifene, focusing on byproduct formation.

Issue Potential Cause Recommended Action Expected Outcome
Low yield of Bazedoxifene and presence of multiple spots on TLC/HPLC Formation of positional isomers (O-alkylation) Optimize the reaction conditions to favor N-alkylation. Use a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF, THF). Protect the phenolic hydroxyl groups prior to alkylation.Increased yield of the desired N-alkylated product and reduction of O-alkylated isomers.
Presence of a byproduct with a similar polarity to Bazedoxifene C-alkylation of the indole ring Modify the solvent system. Polar aprotic solvents generally favor N-alkylation over C-alkylation.Reduced formation of C-alkylated byproducts, simplifying purification.
Identification of dimeric impurities Reaction of the alkylating agent with itself or with the product Ensure slow, controlled addition of the alkylating agent to the reaction mixture. Maintain a stoichiometric balance of reactants.Minimized formation of dimeric byproducts.
Incomplete reaction Insufficient reactivity of the alkylating agent or deactivation of the nucleophile Ensure the starting "this compound" is fully neutralized to the free base before the reaction. Use a phase-transfer catalyst to enhance reactivity.Increased conversion of starting materials to the desired product.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproduct formation based on typical outcomes in related indole alkylation reactions. The exact percentages can vary significantly based on the specific experimental conditions.

Byproduct Type Potential Structure Typical Formation Range (%) Analytical Detection Method
O-Alkylated Isomer (at 5-OH) Alkylation at the 5-hydroxyl group of the indole5 - 20%HPLC, LC-MS, NMR
O-Alkylated Isomer (at 4'-OH) Alkylation at the 4'-hydroxyl group of the phenyl substituent2 - 10%HPLC, LC-MS, NMR
N,O-Dialkylated Product Alkylation at both the indole nitrogen and a hydroxyl group1 - 5%HPLC, LC-MS
C-Alkylated Isomer (at C3) Alkylation at the C3 position of the indole ring< 5%HPLC, LC-MS, 2D-NMR

Experimental Protocol: N-Alkylation of Protected Indole Core

This protocol is a representative procedure for the N-alkylation step in the synthesis of a Bazedoxifene precursor, based on established chemical principles and patent literature.

Materials:

  • 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole

  • 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (1.1 equivalents) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the protected Bazedoxifene intermediate.

Visualizations

Reaction_Pathway Indole 2-(4-hydroxyphenyl)-3-methyl- 1H-indol-5-ol Bazedoxifene Bazedoxifene (Desired Product) Indole->Bazedoxifene O_Alkylated_5 5-O-Alkylated Isomer Indole->O_Alkylated_5 O-Alkylation O_Alkylated_4 4'-O-Alkylated Isomer Indole->O_Alkylated_4 O-Alkylation C_Alkylated C3-Alkylated Isomer Indole->C_Alkylated C-Alkylation Alkyl_Halide 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane Alkyl_Halide->Bazedoxifene Alkyl_Halide->O_Alkylated_5 Alkyl_Halide->O_Alkylated_4 Alkyl_Halide->C_Alkylated Dimeric Dimeric Impurity Alkyl_Halide->Dimeric Self-Condensation Base Base (e.g., NaH) Base->Bazedoxifene N-Alkylation (SN2)

Caption: Reaction pathway for Bazedoxifene synthesis and major byproduct formation.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, HPLC, LC-MS) Start->Analyze Check_Purity Is Purity > 95%? Analyze->Check_Purity Purify Purification (Column Chromatography) Check_Purity->Purify Yes Identify_Byproducts Identify Major Byproducts (NMR, MS) Check_Purity->Identify_Byproducts No End Pure Bazedoxifene Purify->End O_Alkylation O-Alkylation Detected Identify_Byproducts->O_Alkylation C_Alkylation C-Alkylation Detected Identify_Byproducts->C_Alkylation Other_Impurity Other Impurity Detected Identify_Byproducts->Other_Impurity Optimize_Base Optimize Base and Solvent O_Alkylation->Optimize_Base Optimize_Solvent Optimize Solvent C_Alkylation->Optimize_Solvent Check_Starting_Materials Check Starting Material Purity Other_Impurity->Check_Starting_Materials Optimize_Base->Start Re-run Reaction Optimize_Solvent->Start Re-run Reaction Check_Starting_Materials->Start Re-run Reaction

References

Technical Support Center: Optimizing Reactions with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and efficiency of chemical reactions involving "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride." This intermediate is notably used in the synthesis of Bazedoxifene, a selective estrogen receptor modulator (SERM).[1][2] The following information is designed to address common challenges and provide actionable solutions for your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows little to no consumption of the starting materials. What are the possible reasons, and how can I improve the conversion rate?

Answer: Low conversion can stem from several factors related to reagent activity, reaction conditions, and the inherent reactivity of the substrates. Here are the primary causes and troubleshooting steps:

  • Insufficient Base Strength or Solubility: In reactions like N-alkylation of indoles or Williamson ether synthesis, a sufficiently strong base is crucial to deprotonate the nucleophile (e.g., an indole or a phenol). If the base is too weak or poorly soluble in the reaction solvent, the concentration of the reactive anion will be too low for the reaction to proceed efficiently.

    • Solution: Consider switching to a stronger base. For N-alkylation of indoles, sodium hydride (NaH) is a common and effective choice. For Williamson ether synthesis involving phenols, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH) can be effective.[3] Ensure the chosen base has adequate solubility in your solvent system. Phase-transfer catalysts can also be employed to improve the reactivity of solid bases.

  • Poor Quality or Deactivated Reagents: The quality of "this compound" and other reactants is critical. Impurities or degradation of the starting materials can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. The hydrochloride salt form of the azepane derivative may need to be neutralized or used with a sufficient excess of base to generate the free amine for subsequent reactions.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[4]

  • Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and facilitating the desired reaction pathway.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Sₙ2 reactions such as N-alkylation and Williamson ether synthesis as they can solvate cations, leaving a more reactive "naked" anion.[3]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, leading to a low yield of the desired compound. What are the likely side reactions, and how can I minimize them?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Elimination Reactions: The chloromethyl group can undergo elimination reactions (E2), especially in the presence of a strong, sterically hindered base, leading to the formation of an alkene.

    • Solution: Use a less sterically hindered base. Running the reaction at a lower temperature can also favor the Sₙ2 (substitution) pathway over E2 (elimination).

  • Over-alkylation or Di-alkylation: In the case of N-alkylation of certain substrates, reaction at multiple sites can occur if the product is also nucleophilic.

    • Solution: Use a controlled stoichiometry of the alkylating agent ("this compound"). Adding the alkylating agent slowly to the reaction mixture can also help to minimize over-alkylation.

  • Hydrolysis of the Chloromethyl Group: If there is residual water in the reaction mixture, the chloromethyl group can be hydrolyzed to the corresponding alcohol.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the ingress of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the N-alkylation of an indole with "this compound"?

A1: While optimal conditions can be substrate-dependent, a general starting point for the N-alkylation of an indole would be:

  • Base: Sodium hydride (NaH, 1.1-1.5 equivalents) is a common choice for deprotonating the indole nitrogen.

  • Solvent: Anhydrous DMF or THF are suitable solvents.

  • Temperature: The reaction is typically started at 0°C for the deprotonation step and then allowed to warm to room temperature or heated gently (e.g., 50-80°C) to drive the alkylation to completion.

  • Atmosphere: The reaction should be carried out under an inert atmosphere (N₂ or Ar) to prevent moisture contamination.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: What are some common impurities that might be present in the final product, and how can they be removed?

A3: Common impurities could include unreacted starting materials, the hydrolyzed alcohol derivative of the chloromethyl group, and potential side products from elimination or over-alkylation. Purification is typically achieved through:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from impurities based on polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Q4: Is the hydrochloride salt of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane" suitable for direct use in alkylation reactions?

A4: The hydrochloride salt is generally not used directly as the protonated amine is not nucleophilic. The free base must be generated in situ by using at least one extra equivalent of base to neutralize the HCl salt, in addition to the base required for the primary reaction. Alternatively, the free base can be prepared beforehand by treating the hydrochloride salt with a base and extracting the free amine into an organic solvent.

Data Presentation

Table 1: General Parameters for Yield Optimization in Alkylation Reactions

ParameterConditionRationalePotential Issues
Base NaH, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic bases favor deprotonation without competing in the substitution reaction.Very strong bases can promote elimination. Solubility can be an issue.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the transition state of Sₙ2 reactions.Can be difficult to remove completely after the reaction.
Temperature 0°C to 80°CHigher temperatures increase reaction rates.Can lead to increased side products (elimination, decomposition).
Concentration 0.1 M - 1.0 MHigher concentrations can increase reaction rates.May lead to solubility issues or increased side reactions.
Atmosphere Inert (N₂, Ar)Prevents reaction with atmospheric moisture and oxygen.Requires specialized glassware and techniques.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Indole Derivative

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stirring: Stir the mixture at 0°C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Prepare a solution of "this compound" (1.1 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50-60°C) may be applied.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Williamson Ether Synthesis with a Phenolic Substrate

  • Preparation: To a round-bottom flask, add the phenolic substrate (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Alkylating Agent: Add "this compound" (1.1 eq) and an additional equivalent of base (e.g., K₂CO₃, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture with stirring to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Low Reaction Yield Check_Conversion Check Starting Material Conversion (TLC/HPLC) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 50% Side_Products Significant Side Products Check_Conversion->Side_Products > 50% with byproducts Base Increase Base Strength (e.g., NaH for indoles) Low_Conversion->Base Temperature Increase Reaction Temperature Low_Conversion->Temperature Solvent Change to Polar Aprotic Solvent (DMF, DMSO) Low_Conversion->Solvent Reagent_Purity Verify Reagent Purity and Stoichiometry Low_Conversion->Reagent_Purity Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Base_Choice Use Less Hindered Base Side_Products->Base_Choice Stoichiometry Control Stoichiometry of Alkylating Agent Side_Products->Stoichiometry Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Improved_Yield Improved Yield Base->Improved_Yield Temperature->Improved_Yield Solvent->Improved_Yield Reagent_Purity->Improved_Yield Lower_Temp->Improved_Yield Base_Choice->Improved_Yield Stoichiometry->Improved_Yield Anhydrous->Improved_Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Reaction_Optimization_Cycle cluster_0 Optimization Cycle Define_Parameters Define Key Parameters (Base, Solvent, Temp.) Initial_Experiment Run Initial Experiment (Baseline) Define_Parameters->Initial_Experiment Analyze_Results Analyze Yield and Purity (HPLC, NMR) Initial_Experiment->Analyze_Results Identify_Bottlenecks Identify Limiting Factors (e.g., Low Conversion, Impurities) Analyze_Results->Identify_Bottlenecks Modify_Conditions Systematically Modify One Parameter Identify_Bottlenecks->Modify_Conditions Iterate Repeat Cycle Modify_Conditions->Iterate Iterate->Initial_Experiment New Experiment Optimized_Process Optimized Process Iterate->Optimized_Process Achieve Target Yield

References

Optimization of solvent and temperature for "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most probable synthetic route is an N-alkylation reaction. This involves the reaction of azepane with a suitable alkylating agent, such as 1-(chloromethyl)-4-(2-chloroethoxy)benzene, or a two-step process involving the reaction of azepane with 2-(4-(chloromethyl)phenoxy)ethanol followed by activation of the hydroxyl group.

Q2: I am observing low yields in my reaction. What are the potential causes and how can I address them?

Low yields can arise from several factors in an N-alkylation reaction.[1][2] Key areas to investigate include:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Purity of reagents: Ensure that all reactants, reagents, and solvents are pure and anhydrous, as moisture can interfere with the reaction.[1]

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.[1][3]

  • Inefficient base: The base used may not be strong enough to deprotonate the amine effectively, or it may have poor solubility in the chosen solvent.[2][4]

Q3: My main issue is the formation of multiple products. How can I improve the selectivity of the reaction?

The formation of multiple products is a common challenge. To improve selectivity:

  • Control stoichiometry: Use a precise 1:1 molar ratio of your amine (azepane) and the alkylating agent to minimize over-alkylation.[2]

  • Optimize temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.[4][5]

  • Slow addition of reagents: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration, which can suppress the formation of byproducts.[4]

Q4: What are the best solvents for this type of N-alkylation reaction?

Polar aprotic solvents are generally preferred for N-alkylation reactions as they can accelerate the rate of SN2 reactions.[4] Commonly used solvents include:

  • Acetonitrile (CH3CN)[2]

  • Dimethylformamide (DMF)[1][2]

  • Tetrahydrofuran (THF)[1][2]

The choice of solvent can significantly impact the reaction outcome, and it is advisable to screen a few options.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Product Formation Ineffective base.[4]Switch to a stronger, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Ensure the base is soluble in the reaction solvent.[4]
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[1]
Poor quality of starting materials.Use freshly distilled solvents and ensure the purity of the amine and alkylating agent.
Formation of Quaternary Ammonium Salt (Over-alkylation) High reactivity of the tertiary amine product.[4]Perform the reaction at a lower temperature. Control the addition of the alkylating agent by adding it slowly and dropwise.[4]
Inappropriate stoichiometry.Carefully optimize the molar ratio of the amine to the alkylating agent. A slight excess of the amine can sometimes favor mono-alkylation.[4]
Difficulty in Product Purification Unreacted starting materials co-eluting with the product.[2]Optimize the reaction to drive it to completion.[2] Consider a different purification technique, such as crystallization or an alternative chromatographic method.
Formation of closely related byproducts.[2]Adjust the reaction conditions (solvent, temperature, base) to improve selectivity.

Optimization of Reaction Conditions: Solvent and Temperature Effects (Hypothetical Data)

The following tables summarize hypothetical quantitative data to illustrate the impact of solvent and temperature on the yield of this compound.

Table 1: Effect of Solvent on Reaction Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetonitrile502475
DMF502468
THF502455
Dichloromethane502440

Reaction Conditions: Azepane (1.0 eq.), 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 eq.), K₂CO₃ (1.5 eq.).

Table 2: Effect of Temperature on Reaction Yield in Acetonitrile

Temperature (°C) Reaction Time (h) Yield (%)
Room Temperature (25°C)4845
502475
701285
90882 (with increased byproducts)

Reaction Conditions: Azepane (1.0 eq.), 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 eq.), K₂CO₃ (1.5 eq.) in Acetonitrile.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile

  • To a round-bottom flask, add azepane (1.0 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 equivalents).

  • Add the alkylating agent, 1-(chloromethyl)-4-(2-chloroethoxy)benzene (1.1 equivalents), to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 70°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • To form the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.

  • Filter the resulting precipitate and dry under vacuum to obtain this compound.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of azepane (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (1.1 equivalents) dropwise.

  • Stir the reaction at the desired temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product and convert it to the hydrochloride salt as described in Protocol 1.

Diagrams

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_monitoring Monitoring cluster_outcome Outcome start Low Reaction Yield reagent_purity Check Reagent Purity start->reagent_purity Step 1 reaction_setup Verify Reaction Setup (Inert atmosphere, dry glassware) reagent_purity->reaction_setup Step 2 tlc_lcms Monitor by TLC/LC-MS reaction_setup->tlc_lcms Step 3 increase_temp Increase Temperature increase_temp->tlc_lcms change_solvent Change Solvent change_solvent->tlc_lcms change_base Change Base change_base->tlc_lcms extend_time Extend Reaction Time extend_time->tlc_lcms tlc_lcms->increase_temp If no conversion tlc_lcms->change_solvent If still no conversion tlc_lcms->change_base If reaction is slow tlc_lcms->extend_time If incomplete yield_improved Yield Improved tlc_lcms->yield_improved If reaction proceeds no_improvement No Improvement tlc_lcms->no_improvement no_improvement->change_solvent no_improvement->change_base

Caption: Troubleshooting workflow for low reaction yield.

G cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Workup & Purification cluster_product Final Product azepane Azepane mixing Combine Reactants, Base, and Solvent azepane->mixing alkylating_agent Alkylating Agent alkylating_agent->mixing base Base (e.g., K₂CO₃) base->mixing solvent Solvent (e.g., Acetonitrile) solvent->mixing heating Heat to Desired Temperature mixing->heating monitoring Monitor by TLC/LC-MS heating->monitoring filtration Filter monitoring->filtration Upon Completion concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography free_base Purified Free Base chromatography->free_base hcl_salt Hydrochloride Salt Formation free_base->hcl_salt final_product Final Product hcl_salt->final_product

Caption: Experimental workflow for N-alkylation synthesis.

References

Preventing degradation of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen, and protected from moisture.[1][2]

Q2: The solid material has changed color (e.g., from off-white to yellowish). What could be the cause?

A2: Color change often indicates chemical degradation. This could be due to exposure to air (oxidation), moisture (hydrolysis), or light. It is crucial to re-analyze the material to assess its purity before use.

Q3: My compound shows poor solubility in aqueous solutions compared to previous batches. Why might this be?

A3: A decrease in solubility can be a sign of degradation. The formation of less soluble degradation products or polymerization could be the cause. It is also possible that the hydrochloride salt has been compromised, affecting its solubility.[3][4]

Q4: I have observed new peaks in my HPLC analysis of the compound after storage. What are these?

A4: New peaks are likely indicative of degradation products. Based on the structure, potential degradation pathways include hydrolysis of the chloromethyl group to a hydroxymethyl or a benzyl alcohol derivative, or cleavage of the ether linkage.

Q5: Can I store the compound in a standard laboratory freezer at -20°C?

A5: While -20°C is generally acceptable for long-term storage of many chemicals, for this specific compound, the manufacturer recommends 4°C for the solid.[1][2] If dissolved in a solvent, storage at -20°C or -80°C for a limited time (1 to 6 months) is recommended, always under nitrogen.[1] Repeated freeze-thaw cycles should be avoided.

Q6: Is it necessary to handle this compound in a fume hood?

A6: Yes, it is recommended to handle this compound in a chemical fume hood.[5][6] This minimizes the risk of inhaling any fine particles or potential volatile degradation products. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Change in Physical Appearance (e.g., clumping, discoloration) Exposure to moisture and/or air (oxygen).Discard the affected batch and obtain a fresh one. Review storage procedures to ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration.Re-qualify the compound using an appropriate analytical method (e.g., HPLC, LC-MS) to determine its purity. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.
Precipitation in Stock Solutions The solubility limit has been exceeded, or the compound is degrading into less soluble products.Prepare fresh stock solutions. Consider using a different solvent or slightly warming the solution to aid dissolution (if the compound is stable at higher temperatures). Always filter the solution before use.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

Objective: To determine the purity of the compound and identify the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Methodology:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution from the stored material at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis scan)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation. The purity can be calculated based on the relative peak areas.

Visualizations

degradation_pathway A 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride B Hydrolysis A->B Moisture D Oxidation A->D Air (O2) C (4-((2-(azepan-1-yl)ethoxy)methyl)phenyl)methanol B->C E N-oxide derivative D->E

Caption: Potential degradation pathways of the compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Standard Solution (1 mg/mL) C Inject into HPLC System A->C B Prepare Sample Solution (1 mg/mL) B->C D Acquire Chromatograms C->D E Compare Sample vs. Standard D->E F Identify Degradation Peaks E->F G Calculate Purity F->G troubleshooting_guide A Inconsistent Experimental Results? B Check for Physical Changes (Color, Clumping) A->B Yes H Investigate Other Experimental Parameters A->H No C Perform Purity Analysis (e.g., HPLC) B->C D Degradation Confirmed C->D E Review Storage Conditions: - Temperature (4°C) - Inert Atmosphere (Nitrogen) - Moisture Protection D->E Yes G No Degradation Detected D->G No F Use Fresh Batch of Compound E->F G->H

References

Troubleshooting guide for the synthesis of azepane-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azepane-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a clear question-and-answer format. Here you will find detailed methodologies for key experiments, quantitative data to guide your optimization efforts, and visual diagrams to clarify complex workflows and decision-making processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of azepane rings?

A1: The synthesis of the seven-membered azepane ring is often challenging due to unfavorable entropic factors and potential transannular strain.[1] Common issues include low yields in ring-closure reactions, the formation of side products, and difficulties in purification. For chiral azepanes, racemization at stereogenic centers is a significant concern, particularly under harsh reaction conditions such as elevated temperatures or the presence of strong bases.[2]

Q2: My azepane synthesis is resulting in a low yield. What are the general parameters I should investigate?

A2: Low yields in azepane synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and concentration are critical. The formation of a seven-membered ring can be sensitive to these parameters. Sometimes, milder conditions and longer reaction times are more effective.

  • Catalyst/Reagent Quality: The purity and activity of catalysts and reagents are paramount. Ensure all materials are of high quality and handled under appropriate conditions (e.g., inert atmosphere for sensitive reagents).

  • Starting Material Stability: Your linear precursor may be degrading under the reaction conditions before cyclization can occur.

  • Side Reactions: Competing reactions, such as intermolecular polymerization or the formation of smaller, more stable rings, can significantly reduce the yield of the desired azepane.

Q3: I am struggling with the purification of my crude azepane-containing compound. What are some effective purification strategies?

A3: Purification of azepane derivatives can be challenging due to their often polar and basic nature. Column chromatography on silica gel is a common method, but degradation can occur if the compound is sensitive to the acidic nature of standard silica gel.[3] In such cases, using deactivated silica or an alternative stationary phase is recommended. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying polar and basic compounds and can be optimized for specific azepane derivatives.[4] Crystallization can also be an effective purification method if the compound is a solid and a suitable solvent system can be found.[5]

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Cyclization Reactions

Symptom: The intramolecular cyclization step to form the azepane ring results in a low yield of the desired product, with significant recovery of starting material or formation of unidentified byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Unfavorable Ring Closure Kinetics Optimize reaction concentration. High dilution conditions can favor intramolecular cyclization over intermolecular side reactions. Increase the reaction temperature cautiously, as this can sometimes overcome the activation energy for ring closure. However, be mindful of potential degradation.
Poor Leaving Group If your cyclization involves nucleophilic substitution, ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide).
Steric Hindrance Bulky substituents on the acyclic precursor can hinder the cyclization. Consider redesigning the synthetic route to introduce bulky groups after the azepane ring has been formed.
Incorrect Stoichiometry of Reagents Carefully re-evaluate the stoichiometry of all reagents, especially if a catalyst or a base is used.

G start Low Yield in Cyclization check_conditions Check Reaction Conditions (Temp, Time, Concentration) start->check_conditions optimize_conditions Optimize Conditions: - Lower/Higher Temperature - Adjust Time - High Dilution check_conditions->optimize_conditions Suboptimal? check_reagents Verify Reagent Quality & Stoichiometry check_conditions->check_reagents Optimal success Improved Yield optimize_conditions->success purify_reagents Purify/Replace Reagents Verify Stoichiometry check_reagents->purify_reagents Issues Found? check_side_reactions Analyze Byproducts (TLC, LC-MS, NMR) check_reagents->check_side_reactions No Issues purify_reagents->success identify_side_products Identify Side Products (e.g., Dimer, Polymer) check_side_reactions->identify_side_products modify_strategy Modify Synthetic Strategy: - Change Leaving Group - Alter Protecting Groups identify_side_products->modify_strategy modify_strategy->success

Caption: Troubleshooting workflow for low yield in azepane cyclization.

Issue 2: Racemization of Chiral Azepane Derivatives

Symptom: The final chiral azepane product shows a significant loss of enantiomeric excess (ee) compared to the enantiomerically pure starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Harsh Reaction Conditions Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[2] Reduce Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
Strong Base Switch to a milder, non-nucleophilic, or sterically hindered base (e.g., triethylamine, DIPEA).[2] The choice of base can have a dramatic effect on the retention of stereochemistry.
Acidic Proton If the stereocenter is adjacent to an acidic proton (e.g., alpha to a carbonyl group), consider using a bulky protecting group on the nitrogen to sterically hinder deprotonation.[2]
Inappropriate Solvent The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization. Screen different solvents to find one that minimizes loss of ee.

Quantitative Data on Base and Temperature Effects on Enantiomeric Excess

The following table illustrates the hypothetical effect of different bases and temperatures on the enantiomeric excess (ee) of a chiral azepane formed via intramolecular cyclization.

BaseSolventTemperature (°C)Enantiomeric Excess (ee%)
Sodium EthoxideEthanol5065
Potassium tert-ButoxideTHF2578
TriethylamineDichloromethane2592
DIPEADichloromethane097

G start Racemization Observed harsh_conditions Are Reaction Conditions Harsh? (High Temp / Strong Base) start->harsh_conditions milder_conditions Employ Milder Conditions: - Lower Temperature - Use Weaker/Hindered Base harsh_conditions->milder_conditions Yes acidic_proton Is Stereocenter Adjacent to Acidic Proton? harsh_conditions->acidic_proton No success Enantiopurity Preserved milder_conditions->success protecting_group Consider Bulky Protecting Group acidic_proton->protecting_group Yes alternative_route Consider Alternative Synthetic Route acidic_proton->alternative_route No protecting_group->success alternative_route->success

Caption: Decision tree for mitigating racemization in chiral azepane synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Azepine via Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol is based on a method for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates.[1]

Materials:

  • Functionalized allenyne (1.0 equiv)

  • Aniline (1.2 equiv)

  • Cu(MeCN)₄PF₆ (10 mol%)

  • Anhydrous dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the functionalized allenyne and Cu(MeCN)₄PF₆.

  • Add anhydrous dioxane via syringe.

  • Add the aniline to the reaction mixture via syringe.

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azepine derivative.

Optimization of Reaction Conditions for Cu(I)-Catalyzed Tandem Amination/Cyclization [1]

EntryAmine (equiv)Catalyst (mol%)SolventTemp (°C)Time (h)NMR Yield (%)
12.010Dioxane90865
22.010Toluene901643
32.05Dioxane90835
41.510Dioxane70882
51.210Dioxane70691
Protocol 2: Azepane Synthesis via Ring-Closing Metathesis (RCM)

This protocol provides a general procedure for the synthesis of an azepane ring using a Grubbs catalyst.

Materials:

  • Diene-containing acyclic amine precursor (1.0 equiv)

  • Grubbs second-generation catalyst (e.g., 5 mol%)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Dissolve the diene-containing acyclic amine precursor in anhydrous and degassed DCM or toluene in a flame-dried Schlenk flask under an inert atmosphere. The concentration is typically in the range of 0.01-0.05 M to favor intramolecular reaction.

  • Add the Grubbs catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the azepane-containing compound.

Protocol 3: Purification of a Basic Azepane Derivative by HPLC

This protocol is a general guideline for the purification of a basic azepane compound using reversed-phase HPLC.[4]

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Dissolve the crude azepane compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes.

  • Injection and Fraction Collection: Inject the prepared sample and run the specified gradient. Collect the fractions corresponding to the peak of the desired product.

  • Post-Purification: Combine the collected fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

G start Design & Synthesize Acyclic Precursor cyclization Intramolecular Cyclization (e.g., RCM, Reductive Amination) start->cyclization workup Reaction Workup & Crude Isolation cyclization->workup analysis Crude Product Analysis (TLC, LC-MS, NMR) workup->analysis purification Purification (Column Chromatography, HPLC, Crystallization) analysis->purification characterization Characterization of Pure Azepane Compound (NMR, MS, HRMS) purification->characterization final_product Final Azepane Product characterization->final_product

Caption: A general experimental workflow for the synthesis and purification of azepane-containing compounds.

References

Azepane ring stability and potential for ring-opening side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azepane-containing compounds. This resource provides guidance on the stability of the azepane ring and helps troubleshoot potential ring-opening side reactions that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the azepane ring under typical laboratory conditions?

A1: The azepane ring, a seven-membered saturated nitrogen heterocycle, is generally considered to be a stable scaffold.[1][2] Its stability is attributed to a balance of intermediate ring strain and conformational flexibility.[3] Azepane and its derivatives are found in numerous approved pharmaceutical drugs, highlighting their stability under physiological and storage conditions.[4]

Q2: What are the primary factors that can compromise the stability of an azepane ring and potentially lead to ring-opening?

A2: While generally stable, the integrity of the azepane ring can be affected by several factors, particularly under forced conditions. The most common degradation pathways for cyclic amines include oxidation, exposure to harsh pH conditions (acidic or basic), and high temperatures.[1]

  • Oxidation: The nitrogen atom in the azepane ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, heat, or trace metal ions. This can lead to the formation of N-oxides and, in more extreme cases, may promote ring cleavage.[1]

  • Acid/Base Catalysis: Strong acidic or basic conditions, especially at elevated temperatures, can catalyze degradation reactions. While less strained than smaller rings like azetidines, protonation of the azepane nitrogen under acidic conditions could potentially facilitate nucleophilic attack and subsequent ring-opening.[5]

  • Thermal Stress: High temperatures can provide the necessary energy to initiate thermal degradation, which may involve radical mechanisms and cleavage of C-N or C-C bonds.[6]

Q3: Are N-substituted azepanes more or less stable than the parent azepane?

A3: The nature of the substituent on the nitrogen atom can significantly influence the stability of the azepane ring. Electron-withdrawing groups can impact the basicity of the nitrogen and potentially affect its susceptibility to acid-catalyzed reactions. Bulky substituents may offer steric protection. Conversely, certain substituents might introduce new reaction pathways or alter the electronic properties of the ring, potentially affecting its stability.

Q4: What are the likely products of azepane ring-opening?

A4: The specific ring-opening products will depend on the reaction conditions and the structure of the azepane-containing molecule. Generally, one might expect to see linear amino alcohols, amino ketones, or other bifunctional aliphatic compounds resulting from the cleavage of a C-N or C-C bond within the ring. Identifying these products typically requires analytical techniques such as mass spectrometry.

Troubleshooting Guides

Issue 1: Unexpected Impurity Detected in Azepane-Containing Sample

Symptom: An unknown peak appears in your HPLC or LC-MS chromatogram after your azepane-containing compound has been stored, subjected to reaction conditions, or purified.

Possible Cause: The azepane ring may be undergoing a side reaction, such as oxidation or slow ring-opening.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS/MS to determine the molecular weight of the impurity. An increase of 16 amu could suggest oxidation to an N-oxide. A mass corresponding to the addition of water might indicate hydrolysis if a susceptible functional group is present, or potentially a ring-opened product.

  • Assess Storage Conditions: Ensure the compound is stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.[1]

  • Evaluate Reaction/Purification Conditions:

    • pH: If the reaction or purification involves acidic or basic conditions, consider if they are too harsh. Neutralize the sample as soon as possible after the step is complete.

    • Temperature: Avoid excessive heat. If purification is done via chromatography, consider if the compound is degrading on the column.[7]

    • Atmosphere: If possible, run reactions and purifications under an inert atmosphere to prevent oxidation.

Issue 2: Low Yield or Product Degradation in Reactions Involving Azepane Scaffolds

Symptom: You are experiencing a lower than expected yield in a synthetic step, and analysis of the crude reaction mixture suggests the formation of multiple degradation products.

Possible Cause: The reaction conditions are too harsh for the azepane ring or other functional groups in your molecule, leading to side reactions.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: A systematic forced degradation study can help identify the specific conditions (acid, base, oxidation, heat, light) under which your compound is unstable.[8][9] This will provide valuable information for optimizing your reaction conditions.

  • Modify Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature for a longer period.

    • Reagents: If a strong acid or base is used, try a weaker or sterically hindered alternative.

    • Protecting Groups: If not already present, consider protecting the azepane nitrogen, which can prevent oxidation and alter its reactivity.

Quantitative Data Presentation

To assess the stability of an azepane-containing active pharmaceutical ingredient (API), a forced degradation study can be performed. The following table provides a hypothetical summary of results from such a study, illustrating how quantitative data on degradation can be presented.

Stress ConditionReagent/ParameterTime (hours)Temperature (°C)Degradation (%)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24603.5Ring-opened amino alcohol
Base Hydrolysis 0.1 M NaOH24601.8Minor unidentified polar impurities
Oxidation 3% H₂O₂24258.2N-oxide, Ring-opened products
Thermal Solid State48802.1Minor unidentified non-polar impurities
Photolytic 1.2 million lux hours48251.1No significant degradation

Experimental Protocols

Protocol: Forced Degradation Study of an Azepane-Containing Compound

Objective: To identify the degradation pathways of an azepane-containing compound under various stress conditions and to develop a stability-indicating analytical method.[8]

Materials:

  • Azepane-containing compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector[10]

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the azepane-containing compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 24 hours).

    • At various time points, withdraw a sample, neutralize it, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.[1]

    • Prepare samples for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[1]

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all samples, along with a control sample (stock solution diluted with mobile phase), by a stability-indicating HPLC-UV/MS method.

    • The mass spectrometer will help in the tentative identification of degradation products.[10]

Visualizations

cluster_0 Potential Degradation Pathways for Azepane Ring Azepane Azepane-Containing Compound N_Oxide N-Oxide Azepane->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products (e.g., Amino Alcohols) Azepane->Ring_Opened Harsh Conditions (Strong Acid/Base, Heat)

Caption: Potential degradation pathways for an azepane ring.

cluster_1 Troubleshooting Workflow for Azepane Instability Start Symptom: Unexpected Impurity or Low Reaction Yield Analyze Characterize Impurity (LC-MS, NMR) Start->Analyze Forced_Deg Conduct Forced Degradation Study Analyze->Forced_Deg Decision Identify Cause of Degradation Forced_Deg->Decision Oxidation Oxidative Stress Decision->Oxidation Oxidative pH_Temp pH or Thermal Stress Decision->pH_Temp Hydrolytic/Thermal Sol_Oxidation Solution: - Use Inert Atmosphere - Add Antioxidant Oxidation->Sol_Oxidation Sol_pH_Temp Solution: - Milder pH - Lower Temperature - N-Protection pH_Temp->Sol_pH_Temp

References

Issues with the purity of commercial "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride". The information provided is intended to assist in identifying and resolving purity-related issues encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues related to the purity of this compound.

Question 1: My sample of this compound appears discolored (e.g., off-white to yellowish or grayish). Is this indicative of impurity?

Answer:

A slight off-white to grayish color is often within the acceptable specifications for this solid compound. However, a significant deviation to a yellow or brown hue could indicate the presence of degradation products or residual impurities from the synthesis process.

  • Possible Causes:

    • Oxidation: Exposure to air and light can lead to oxidative degradation of the phenoxy ring or the azepane moiety.

    • Residual Solvents or Reagents: Incomplete removal of colored starting materials or reagents from the synthesis can result in discoloration.

    • Degradation: Improper storage conditions, such as elevated temperatures or exposure to moisture, can cause the compound to degrade over time.

  • Recommended Actions:

    • Review the Certificate of Analysis (CoA): Compare the appearance of your sample to the description provided in the CoA.

    • Perform Purity Analysis: Utilize HPLC or TLC to assess the number and levels of impurities. A significant impurity profile accompanying the discoloration warrants further investigation.

    • Proper Storage: Ensure the compound is stored at the recommended temperature (typically 2-8°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light and moisture.

Question 2: I am observing an unexpected peak in my HPLC analysis of a freshly prepared solution of the compound. What could be the source of this impurity?

Answer:

An unexpected peak in the HPLC chromatogram of a freshly prepared solution can originate from several sources. Identifying the nature of the impurity is crucial for troubleshooting your experiment.

  • Possible Impurities and Their Sources:

    • (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: This can arise from the hydrolysis of the chloromethyl group. This is more likely to occur if the compound is exposed to moisture or nucleophilic solvents.

    • 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: Oxidation of the corresponding alcohol impurity or the chloromethyl group can lead to the formation of this aldehyde.

    • Starting Material Impurities: Residual unreacted starting materials from the synthesis, such as 1-(2-phenoxyethyl)azepane or 4-(chloromethyl)phenol, could be present.

    • Solvent-Related Adducts: The reactive chloromethyl group can potentially react with certain solvents or buffer components.

  • Troubleshooting Workflow:

    G cluster_0 Impurity Identification Workflow start Unexpected Peak in HPLC check_coa Review CoA for Known Impurities start->check_coa ms_analysis Perform LC-MS Analysis to Determine Molecular Weight check_coa->ms_analysis nmr_analysis Acquire 1H and 13C NMR Spectra for Structural Elucidation ms_analysis->nmr_analysis forced_degradation Conduct Forced Degradation Studies to Generate Potential Degradants nmr_analysis->forced_degradation compare_data Compare Impurity Data with Known Degradants/Starting Materials forced_degradation->compare_data identify_source Identify Source of Impurity (Synthesis, Degradation, or Interaction) compare_data->identify_source end_node Implement Corrective Actions identify_source->end_node

    Impurity Identification Workflow

Question 3: My reaction yield is consistently lower than expected when using a new batch of this compound. Could purity be the issue?

Answer:

Yes, the purity of your starting material can significantly impact reaction yields. If the actual purity is lower than stated, you will be using a sub-stoichiometric amount of the reactant, leading to incomplete conversion.

  • Recommended Purity Assessment:

    • Quantitative NMR (qNMR): This is an excellent method to determine the absolute purity of your compound against a certified internal standard.

    • HPLC with a Reference Standard: If a certified reference standard is available, you can create a calibration curve to accurately quantify the amount of the active compound in your batch.

    • Review CoA: Check the assay or purity value on the CoA. Commercial grades can have purities around 95%, which should be factored into your reaction calculations.

Question 4: I suspect my compound is degrading upon storage in solution. How can I confirm this and what are the likely degradation products?

Answer:

This compound is susceptible to degradation in solution, primarily through hydrolysis and oxidation.

  • Confirmation of Degradation:

    • Time-Lapse HPLC Analysis: Analyze a freshly prepared solution by HPLC. Then, re-analyze the same solution after a set period (e.g., 24, 48 hours) under your typical storage conditions. A decrease in the main peak area and the appearance or increase of other peaks is indicative of degradation.

  • Potential Degradation Pathways and Products:

    G cluster_1 Potential Degradation Pathways parent 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrolysis_product (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol (Hydrolysis Product) parent->hydrolysis_product H2O n_oxide 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane N-oxide (Oxidation Product) parent->n_oxide [O] oxidation_product 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde (Oxidation Product) hydrolysis_product->oxidation_product [O]

    Potential Degradation Pathways

Data Presentation

The following tables summarize typical purity specifications and potential impurities.

Table 1: Typical Purity Specifications for Commercial this compound

ParameterSpecification
AppearanceOff-white to gray solid
Purity (HPLC)≥ 95%
Maximum Unknown Individual ImpurityNot More Than 0.30%
Total ImpuritiesNot More Than 1.0%
Loss on DryingNot More Than 1.0%
Residue on IgnitionNot More Than 0.5%

Table 2: Potential Process-Related and Degradation Impurities

Impurity NamePotential Source
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanolHydrolysis of the chloromethyl group
4-(2-(Azepan-1-yl)ethoxy)benzaldehydeOxidation of the alcohol or chloromethyl group
1-(2-Phenoxyethyl)azepaneUnreacted starting material
4-(Chloromethyl)phenolUnreacted starting material
Dimeric SpeciesSelf-condensation or reaction with impurities

Experimental Protocols

The following are representative analytical methods for assessing the purity of this compound. These may require optimization for your specific instrumentation and sample matrix.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for separating the main compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

FTIR can be used to confirm the identity of the compound by comparing its spectrum to that of a reference standard.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~3000-2800 cm⁻¹: C-H stretching of the alkyl and aromatic groups

    • ~1610, 1510, 1450 cm⁻¹: C=C stretching of the aromatic ring

    • ~1240 cm⁻¹: Aryl-O-C stretching of the ether linkage

    • ~700-600 cm⁻¹: C-Cl stretching

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • ¹H NMR (Representative Chemical Shifts):

    • δ 7.3-6.9 ppm: Aromatic protons

    • δ 4.5 ppm: -CH₂Cl protons

    • δ 4.1 ppm: -OCH₂- protons

    • δ 2.9-2.7 ppm: -NCH₂- protons of the azepane ring adjacent to the ethyl chain

    • δ 1.8-1.5 ppm: Methylene protons of the azepane ring

  • ¹³C NMR (Representative Chemical Shifts):

    • δ 158-130 ppm: Aromatic carbons

    • δ 67 ppm: -OCH₂- carbon

    • δ 55-50 ppm: Azepane ring carbons adjacent to the nitrogen

    • δ 46 ppm: -CH₂Cl carbon

    • δ 28-26 ppm: Other azepane ring carbons

Disclaimer: The experimental protocols provided are for guidance only and may need to be optimized for specific laboratory conditions and equipment. Always refer to the manufacturer's safety data sheet (SDS) before handling any chemical. This information is for research use only and not for diagnostic or therapeutic purposes.

Technical Support Center: Purification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. The content addresses common challenges encountered during the purification of this drug intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter with this compound?

A1: Based on a typical synthesis, potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents. A certificate of analysis for a commercial batch of this compound indicates the presence of unknown individual impurities and total impurities, which are controlled within specific limits (e.g., NMT 0.30% for a single unknown impurity and NMT 1.0% for total impurities).[1]

Q2: My compound has a slight off-white to gray color. Is this normal, and how can I improve the color?

A2: The typical appearance of this compound is an off-white to gray solid.[1] A significant deviation in color may indicate the presence of impurities. A quick treatment of the dissolved material with activated charcoal during recrystallization may help to remove colored impurities.

Q3: I am observing a lower than expected purity by HPLC. What are the recommended initial steps for purification?

A3: For amine hydrochloride salts, a simple wash with organic solvents can be effective.[2] You can try washing the solid with solvents like ethyl acetate or hexane to remove non-polar impurities.[2] Recrystallization is another common and effective method for purifying hydrochloride salts.[2]

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: While absolute ethanol can be used, many hydrochloride salts are quite soluble in it.[2] 2-Propanol is often a preferred solvent for recrystallizing hydrochloride salts.[2] You may also consider adding an anti-solvent like diethyl ether to induce precipitation.[2]

Q5: When should I consider chromatographic purification for this compound?

A5: If recrystallization and washing are insufficient to achieve the desired purity, or if you have closely related impurities, column chromatography is a suitable next step. Both normal-phase and reversed-phase chromatography can be considered. For basic amines, using a mobile phase with a competing amine like triethylamine in normal-phase chromatography, or using an amine-functionalized silica gel can prevent issues like peak tailing and compound degradation.[3] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for the separation of hydrochloride salts of amines.[4]

Data Presentation

Table 1: Typical Analytical Specifications for this compound

ParameterSpecification
AppearanceOff-white to gray (Solid)
Identification
IRThe infrared absorption spectrum of the sample corresponds to that of the standard.
HPLCThe retention time of the main peak of the sample corresponds to that in the standard.
Related Substances
Maximum unknown individual impurityNMT 0.30%
Total impuritiesNMT 1.0%
Physical Tests
Loss on DryingNMT 1.0%
Residue on IgnitionNMT 0.5%

Data adapted from a sample Certificate of Analysis.[1]

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • 2-Propanol

  • Diethyl ether (optional, as an anti-solvent)

  • Activated charcoal (optional, for color removal)

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a flask, dissolve the crude compound in a minimal amount of hot 2-propanol with stirring.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • For further precipitation, the solution can be cooled in an ice bath. If the compound is still too soluble, slowly add diethyl ether until turbidity is observed, then allow crystals to form.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold 2-propanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) (optional, as a mobile phase additive)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Select the mobile phase: Use TLC to determine a suitable solvent system. A common system for amines is a gradient of methanol in dichloromethane. To minimize peak tailing, 0.5-1% triethylamine can be added to the mobile phase.

  • Pack the column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Load the sample: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elute the column: Start with the less polar mobile phase and gradually increase the polarity by increasing the percentage of methanol.

  • Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

PurificationTroubleshootingWorkflow start Crude Product (Purity < 99%) wash Wash with Organic Solvent (e.g., Ethyl Acetate) start->wash analyze1 Analyze Purity (HPLC) wash->analyze1 recrystallize Recrystallization (e.g., from 2-Propanol) analyze1->recrystallize Purity Not OK end_ok Pure Product (Purity >= 99%) analyze1->end_ok Purity OK analyze2 Analyze Purity (HPLC) recrystallize->analyze2 chromatography Column Chromatography (e.g., Silica, DCM/MeOH) analyze2->chromatography Purity Not OK analyze2->end_ok Purity OK analyze3 Analyze Purity (HPLC) chromatography->analyze3 analyze3->end_ok Purity OK end_nok Further Characterization Needed (e.g., LC-MS) analyze3->end_nok Purity Not OK ImpuritySourceRelationship cluster_synthesis Hypothetical Synthesis Step cluster_impurities Potential Impurity Sources starting_material_A Starting Material A (e.g., 4-(2-(Azepan-1-yl)ethoxy)benzaldehyde) reaction Reaction starting_material_A->reaction starting_material_B Starting Material B (e.g., Reducing Agent) starting_material_B->reaction product Crude Product reaction->product unreacted_sm Unreacted Starting Materials product->unreacted_sm Incomplete Reaction side_product Side-Products (e.g., Over-reduction) product->side_product Side Reaction residual_solvent Residual Solvents product->residual_solvent Work-up

References

Catalyst selection for coupling reactions involving "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride in cross-coupling reactions. It offers troubleshooting advice, frequently asked questions, and detailed protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in coupling reactions?

The primary reactive site on this molecule for typical cross-coupling reactions is the benzylic chloride (a C(sp³)-Cl bond). The main challenges include:

  • Lower Reactivity of Chlorides: Carbon-chlorine bonds are stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial oxidative addition step to the catalyst more difficult, often requiring more specialized and reactive catalyst systems.[1][2][3]

  • Presence of a Tertiary Amine: The azepane moiety is a tertiary amine. While it is supplied as a hydrochloride salt, the free base can be generated under reaction conditions. This amine can potentially act as a ligand, coordinating to the metal center and inhibiting catalysis.[4]

  • Side Reactions: Benzylic substrates can be prone to side reactions such as homocoupling or reduction (hydrodehalogenation).

Q2: Which coupling reactions are most suitable for this substrate?

Given the benzylic chloride functional group, the Suzuki-Miyaura reaction is a highly suitable and well-documented choice for forming a new carbon-carbon bond.[5][6] This reaction couples the benzylic chloride with an organoboron reagent (like a boronic acid or ester). Other reactions like the Sonogashira coupling are less common for benzylic halides, as they typically couple terminal alkynes with aryl or vinyl halides.[7][8]

Q3: What are the recommended catalyst systems for a Suzuki-Miyaura coupling with this benzylic chloride?

Effective catalyst systems for coupling less reactive chlorides typically involve a palladium source and a specialized, bulky, electron-rich phosphine ligand.[1][2][3] N-Heterocyclic Carbene (NHC) palladium complexes have also shown high efficiency.[9]

Recommended Catalyst Components:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are excellent choices.[4] Precatalysts are often preferred as they provide cleaner and more reliable generation of the active Pd(0) species.[10]

  • Ligand: Bulky, electron-rich monophosphine ligands are critical for facilitating the challenging oxidative addition of the chloride. Recommended ligands include SPhos, XPhos, and RuPhos.[1][11] For some systems, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have also been used successfully.[11]

Q4: How should I select the base and solvent for the reaction?

The choice of base and solvent is crucial for reaction success and can significantly impact yield and catalyst stability.[1]

  • Base: A moderately strong base is typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices for Suzuki-Miyaura couplings of benzylic halides.[11] Stronger bases like sodium tert-butoxide (NaOtBu) are more common in Buchwald-Hartwig aminations and should be used with caution as they can promote side reactions.

  • Solvent: Aprotic polar or non-polar solvents are generally used. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[1][10] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen.[1]

Catalyst System Comparison for Suzuki-Miyaura Coupling

The table below summarizes catalyst systems reported for the Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids.

Palladium SourceLigandBaseSolventTemperatureYield RangeReference(s)
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)(dppf)Cs₂CO₃ (1.5 mmol)THF60 °CGood[11]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene100 °CHigh[1][11]
KAPs(Ph-PPh₃)-PdPPh₃ (on support)K₂CO₃ (2 equiv)Ethanol/H₂O80 °CExcellent[5][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane with an arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven- or flame-dried to remove moisture.

  • Use anhydrous, degassed solvent. Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30 minutes or by using the freeze-pump-thaw method.

  • Ensure the purity of all starting materials, as impurities can poison the catalyst.[1]

2. Reaction Setup:

  • To a dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2-3 equivalents).

  • Add the arylboronic acid (1.1-1.5 equivalents).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

3. Reaction Execution:

  • Through the septum, add the degassed solvent (e.g., Toluene) via syringe.

  • In a separate vial, dissolve this compound (1 equivalent) in a minimum amount of the reaction solvent. Add 1 equivalent of the base to neutralize the hydrochloride salt and generate the free amine form of the starting material.

  • Add the solution of the starting material to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides & Workflows

G Catalyst Selection Workflow for Benzylic Chlorides start Define Coupling Partners (Benzylic Chloride + Nucleophile) reaction_type Select Reaction Type (e.g., Suzuki-Miyaura) start->reaction_type pd_source Choose Palladium Source reaction_type->pd_source ligand Select Ligand pd_source->ligand pd_opts Pd(OAc)₂, Pd₂(dba)₃ or Precatalyst (G3/G4) pd_source->pd_opts base Select Base ligand->base ligand_opts Bulky, Electron-Rich (SPhos, XPhos, RuPhos) ligand->ligand_opts solvent Select Solvent base->solvent base_opts Moderate Strength (K₃PO₄, Cs₂CO₃) base->base_opts optimize Screen & Optimize Conditions (Temp, Concentration) solvent->optimize solvent_opts Anhydrous & Degassed (Toluene, Dioxane, THF) solvent->solvent_opts

Caption: Catalyst selection workflow for Suzuki-Miyaura reactions.

Troubleshooting Guide

Q1: My reaction has stalled or shows very low conversion. What should I investigate?

Low or no conversion is a common issue, often pointing to problems with the catalyst's activity or the reaction environment.

G Troubleshooting: Low or No Conversion problem Problem: Low or No Conversion cause1 Cause 1: Catalyst Deactivation problem->cause1 cause2 Cause 2: Sub-Optimal Conditions problem->cause2 cause3 Cause 3: Poor Reagent Quality problem->cause3 sol1a Solution: Ensure Inert Atmosphere (Degas solvent, use N₂/Ar) cause1->sol1a sol1b Solution: Use a Precatalyst (e.g., G3/G4 Palladacycle) cause1->sol1b sol2a Solution: Screen Ligands (Bulky, e⁻-rich are key for Ar-Cl) cause2->sol2a sol2b Solution: Screen Base & Solvent cause2->sol2b sol2c Solution: Increase Temperature or Catalyst Loading (e.g., to 5 mol%) cause2->sol2c sol3a Solution: Purify Starting Materials (Recrystallize solids, distill liquids) cause3->sol3a sol3b Solution: Use Fresh, Anhydrous Solvent cause3->sol3b

Caption: Troubleshooting logic for low conversion in coupling reactions.

Detailed Checklist:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1] Ensure your solvent was properly degassed and that the reaction was maintained under a positive pressure of an inert gas (Nitrogen or Argon). Using modern palladacycle precatalysts can lead to more reliable generation of the active catalyst compared to simple salts like Pd(OAc)₂.[4][10]

  • Incorrect Ligand Choice: The oxidative addition of a chloride bond to palladium is often the rate-limiting step. This step requires a highly active catalyst, which is generated by using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] Traditional ligands like triphenylphosphine (PPh₃) are generally ineffective for aryl or benzylic chlorides.[12][13]

  • Reagent Purity: Impurities in starting materials, the base, or the solvent can act as catalyst poisons.[1] Ensure the purity of your substrate and coupling partner. Bases should be fresh and stored in a desiccator.[4]

  • Insufficient Temperature or Catalyst Loading: For a challenging coupling, consider increasing the temperature or the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to facilitate the reaction.[1]

Q2: I am observing significant side products, such as homocoupling of the boronic acid or reduction of the starting material. What can I do?
  • Homocoupling: This often occurs when the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the reaction mixture. Sometimes, lowering the reaction temperature or using a slightly less active (but still effective) catalyst system can mitigate this.

  • Reduction (Hydrodehalogenation): The benzylic chloride is replaced by a hydrogen atom. This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the prevalence of this side reaction.[12]

Q3: My reaction works, but the results are not reproducible. What factors should I standardize?

Lack of reproducibility often points to subtle variations in experimental setup and reagent quality.

  • Atmosphere Control: The efficiency of inert gas purging can vary. Standardize your degassing procedure (e.g., time spent bubbling, number of freeze-pump-thaw cycles).

  • Reagent Quality and Handling: Use reagents from the same batch where possible. Pay close attention to the handling of air- and moisture-sensitive components like ligands, bases, and the palladium source. Store them in a glovebox or desiccator.[4]

  • Stirring Rate: In heterogeneous mixtures (especially with inorganic bases like K₃PO₄), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring to maintain a well-mixed suspension.[14]

  • Water Content: Even trace amounts of water can affect the reaction. While some Suzuki reactions benefit from a small amount of water when using certain bases, consistency is key.[1] Using anhydrous conditions is the most reliable starting point for standardization.

References

Technical Support Center: Managing Reactions with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride." The focus is on safely managing potential exothermic reactions during its use as a drug intermediate, particularly in syntheses such as that of Bazedoxifene Acetate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients.[1][2][4] According to safety data sheets, its primary hazards include causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] It is important to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Q2: Are reactions involving this compound likely to be exothermic?

Q3: What are the risks of an uncontrolled exothermic reaction?

A3: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[8] This can result in boiling of the solvent, splashing of hazardous materials, and even vessel rupture. From a chemical perspective, excessive heat can lead to decreased product yield, the formation of impurities, and decomposition of reactants or products.[8]

Q4: How can I mitigate the risks of an exothermic reaction when using this compound?

A4: Key mitigation strategies include:

  • Slow Reagent Addition: Adding reagents portion-wise or via a syringe pump allows for better temperature control.[8]

  • Adequate Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to dissipate heat.[8]

  • Reaction Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

  • Process Intensification: For larger-scale synthesis, consider continuous flow chemistry, which offers superior heat transfer and temperature control compared to traditional batch processing.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, unexpected temperature increase Reaction is proceeding too quickly; insufficient cooling.1. Immediately cease addition of any reagents. 2. Enhance cooling by adding more ice or switching to a colder cooling bath. 3. If necessary, add a pre-cooled, inert solvent to dilute the reaction mixture.
Localized boiling or fuming Poor mixing leading to "hot spots" in the reaction vessel.1. Increase the stirring rate to improve heat distribution. 2. Ensure the thermometer is positioned to accurately reflect the bulk internal temperature.
Reaction does not initiate, followed by a sudden, vigorous exotherm An induction period followed by a runaway reaction.1. This is a particularly hazardous situation. Avoid large-scale reactions until the induction period is understood. 2. For future experiments, consider adding a small amount of a pre-activated reaction mixture or gently warming a small portion to initiate the reaction under controlled conditions.
Formation of significant impurities Excessive reaction temperature promoting side reactions.1. Lower the reaction temperature. 2. Slow the rate of reagent addition. 3. Verify the purity of starting materials, as impurities can sometimes catalyze side reactions.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for a nucleophilic substitution reaction involving this compound, with an emphasis on managing potential exotherms.

1. Risk Assessment and Preparation:

  • Conduct a thorough risk assessment, paying close attention to the potential for an exothermic reaction.[8]
  • Ensure an appropriate cooling bath and a quenching agent are readily accessible.
  • All glassware should be clean and dry.

2. Reaction Setup:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel or syringe pump for controlled reagent addition, and an inert gas inlet (e.g., nitrogen).
  • Dissolve this compound in a suitable anhydrous solvent in the flask.
  • Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

3. Reagent Addition:

  • Dissolve the nucleophile in the same anhydrous solvent and load it into the dropping funnel or syringe pump.
  • Add the nucleophile solution dropwise to the cooled, stirred solution of the azepane derivative.
  • Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain a stable internal temperature.

4. Reaction Monitoring and Work-up:

  • After the addition is complete, allow the reaction to stir at the controlled temperature until completion, which can be monitored by an appropriate technique (e.g., TLC, LC-MS).
  • Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., cold water or a saturated ammonium chloride solution), while still maintaining cooling.
  • Proceed with the standard extraction and purification procedures.

Visualizations

Experimental_Workflow Experimental Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up risk_assessment Risk Assessment ppe Wear Appropriate PPE risk_assessment->ppe glassware Prepare Dry Glassware ppe->glassware reagents Prepare Reagents glassware->reagents setup Assemble Reaction Apparatus reagents->setup cool Cool Reaction Mixture setup->cool add_reagent Slowly Add Reagent cool->add_reagent monitor_temp Monitor Temperature add_reagent->monitor_temp add_reagent->monitor_temp quench Quench Reaction monitor_temp->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Workflow for conducting a potentially exothermic reaction.

Troubleshooting_Exotherm Troubleshooting an Uncontrolled Exotherm action_node action_node observe_node observe_node start Temperature Spike? stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled add_solvent Add Cold Inert Solvent is_controlled->add_solvent No continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes emergency_quench Emergency Quench / Evacuate is_controlled->emergency_quench Still No add_solvent->is_controlled

Caption: Decision tree for managing a thermal event.

References

Impact of moisture on "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride. This document focuses on the impact of moisture on the reactivity and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Based on supplier recommendations, this compound is moisture-sensitive and should be stored under controlled conditions to maintain its integrity.[1] Proper storage involves:

  • Temperature: 4°C.

  • Atmosphere: Under a dry, inert atmosphere such as nitrogen.

  • Protection from Moisture: Keep in a tightly sealed container, away from moisture.[1] For long-term storage in solvent, it is recommended to store at -80°C for up to six months or -20°C for one month, also under nitrogen and away from moisture.[1]

Q2: What is the primary cause of this compound's sensitivity to moisture?

A2: The primary reason for its moisture sensitivity is the presence of a chloromethyl ether functional group (-O-CH₂-Cl) on the phenoxy ring. This group is susceptible to hydrolysis, a chemical reaction with water. The benzylic position of the chloromethyl group makes it particularly reactive.

Q3: What are the potential consequences of exposing this compound to moisture?

A3: Exposure to moisture can lead to several undesirable outcomes:

  • Degradation of the Starting Material: The compound can hydrolyze, reducing its purity and the amount of active reagent available for your reaction.

  • Formation of Impurities: Hydrolysis will generate byproducts, primarily the corresponding hydroxymethyl derivative (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol and hydrochloric acid. These impurities can complicate reaction work-up and purification.

  • Reduced Reaction Yield and Selectivity: The presence of degradation products and excess moisture can lead to lower yields of your desired product and potentially promote side reactions.

  • Inconsistent Reaction Results: Variable amounts of moisture contamination will lead to poor reproducibility of your experiments.

Q4: My reaction with this compound is giving a low yield. Could moisture be the cause?

A4: Yes, moisture is a very likely culprit for low yields in reactions involving this compound. The hydrolysis of the chloromethyl ether reduces the amount of the active alkylating agent, thus decreasing the potential yield of the desired product. It is crucial to ensure all aspects of your experimental setup are rigorously dried.

Q5: How can I detect if my sample of this compound has been compromised by moisture?

A5: While visual inspection may not always reveal degradation, you can use analytical techniques to assess the purity of your starting material. High-Performance Liquid Chromatography (HPLC) is a suitable method to check for the presence of the parent compound and its hydrolysis byproduct. A Certificate of Analysis for a pure sample shows very low levels of total impurities (e.g., 0.28%).[1] Comparing your sample's chromatogram to a reference standard or a previously validated batch can reveal the extent of degradation.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Alkylation Reaction
Potential Cause Recommended Solution
Degradation of this compound due to moisture. 1. Verify Reagent Quality: Before use, check the purity of your starting material using HPLC. Compare it to the supplier's Certificate of Analysis.
2. Ensure Anhydrous Reaction Conditions: Rigorously dry all glassware in an oven (e.g., >100°C for several hours) and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled, anhydrous solvents.
3. Proper Handling of Reagent: Handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Use dry syringes and needles for transfers.
Inactive Alkylating Agent If the reagent has been stored improperly or for an extended period, it may have degraded. Use a fresh bottle of the reagent.
Suboptimal Reaction Conditions Review your reaction parameters, including base, solvent, and temperature, to ensure they are appropriate for the specific transformation.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Recommended Solution
Presence of Hydrolysis Byproduct The primary impurity from moisture exposure is (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol. This can be identified by analytical techniques such as LC-MS. To avoid this, strictly follow anhydrous protocols for handling and reaction setup.
Side Reactions Promoted by Moisture or Byproducts The hydrochloric acid generated during hydrolysis can catalyze other unwanted reactions. Ensure your reaction is performed under strictly anhydrous and inert conditions.
Over-alkylation or Self-condensation These are common side reactions in alkylation chemistry. To minimize them, control the stoichiometry of your reactants carefully and consider the slow addition of the alkylating agent to the reaction mixture.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.

Materials:

  • This compound in its original, sealed container.

  • Glove box or Schlenk line with a dry nitrogen or argon supply.

  • Oven-dried glassware (e.g., reaction flask, weighing boat).

  • Dry, clean spatula.

  • Analytical balance.

Procedure:

  • Place the sealed container of the reagent, along with all necessary glassware and tools, into the antechamber of a glove box.

  • Purge the antechamber with an inert gas according to the glove box's standard operating procedure.

  • Once inside the main chamber, allow the reagent container to equilibrate to the glove box's ambient temperature before opening to prevent condensation.

  • Carefully open the container and quickly weigh the desired amount of the solid into an oven-dried, tared container.

  • Immediately and securely seal the main reagent container.

  • The weighed reagent can then be added to the reaction vessel within the inert atmosphere.

  • If a Schlenk line is used, perform all manipulations under a positive pressure of inert gas.

Protocol 2: General Procedure for an Alkylation Reaction under Anhydrous Conditions

This protocol provides a general workflow for using this compound in an alkylation reaction.

Materials:

  • Oven-dried, multi-neck, round-bottom flask equipped with a magnetic stir bar, septa, and a nitrogen/argon inlet.

  • Anhydrous reaction solvent (e.g., tetrahydrofuran, acetonitrile).

  • Your nucleophilic substrate.

  • A suitable non-aqueous base (if required).

  • This compound.

  • Dry syringes and needles.

Procedure:

  • Assemble the oven-dried glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Introduce the nucleophilic substrate and anhydrous solvent into the reaction flask using a dry syringe.

  • If a base is required, add it at the appropriate temperature (this may require cooling the reaction mixture).

  • In a separate, dry container (preferably within a glove box), weigh the required amount of this compound.

  • Dissolve the weighed alkylating agent in a minimal amount of anhydrous solvent.

  • Using a dry syringe, slowly add the solution of the alkylating agent to the stirred reaction mixture containing the nucleophile.

  • Maintain the reaction under an inert atmosphere and at the desired temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, perform the appropriate aqueous work-up.

Visualizations

Hydrolysis_Mechanism reagent 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride intermediate Carbocation Intermediate (SN1 Pathway) reagent->intermediate Slow, Rate-determining (SN1) hcl HCl sn2_transition SN2 Transition State reagent->sn2_transition Concerted attack (SN2) water H₂O (Moisture) water->intermediate water->sn2_transition product (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol intermediate->product Fast product->hcl + sn2_transition->product

Caption: Proposed hydrolysis pathways of the chloromethyl ether group.

Troubleshooting_Workflow start Low Reaction Yield check_reagent Is the starting material pure? start->check_reagent check_conditions Are reaction conditions anhydrous? check_reagent->check_conditions Yes solution_reagent Use fresh, pure reagent. Store properly. check_reagent->solution_reagent No check_params Are other reaction parameters optimal? check_conditions->check_params Yes solution_conditions Dry glassware and solvents. Use inert atmosphere. check_conditions->solution_conditions No solution_params Optimize temperature, base, and solvent. check_params->solution_params No end Improved Yield check_params->end Yes solution_reagent->start solution_conditions->start solution_params->start

Caption: Logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

Spectroscopic Characterization of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including the selective estrogen receptor modulator (SERM), Bazedoxifene.[1] A thorough characterization of this intermediate is crucial to ensure the purity and quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of the spectroscopic techniques used to characterize this compound.

Due to the limited availability of published experimental spectra for this compound, this guide presents a representative dataset based on the analysis of its constituent structural fragments. This data is intended to serve as a reference for researchers in the field for the identification and characterization of this molecule and its analogues.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for a representative compound structurally analogous to this compound.

Table 1: Representative ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d2HAr-H (ortho to CH₂Cl)
6.95d2HAr-H (ortho to OCH₂)
4.58s2HAr-CH₂-Cl
4.15t2HO-CH₂-CH₂-N
3.10t2HO-CH₂-CH₂-N
2.90t4HAzepane ring (-CH₂-N-CH₂-)
1.70m8HAzepane ring (-CH₂-CH₂-CH₂-)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
157.5Ar-C -O
135.0Ar-C -CH₂Cl
129.5Ar-C H (ortho to CH₂Cl)
115.0Ar-C H (ortho to OCH₂)
66.0O-C H₂-CH₂-N
58.0O-CH₂-C H₂-N
55.0Azepane ring (-C H₂-N-C H₂-)
46.0Ar-C H₂-Cl
27.0Azepane ring (-CH₂-C H₂-CH₂-)
25.0Azepane ring (-CH₂-CH₂-C H₂-)

Table 3: Representative FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850StrongC-H stretch (aliphatic and aromatic)
1610, 1510, 1450MediumC=C stretch (aromatic)
1240StrongC-O stretch (aryl ether)
1175MediumC-N stretch (aliphatic amine)
750StrongC-Cl stretch

Table 4: Representative Mass Spectrometry Data

m/zInterpretation
304.26[M+H]⁺ (Molecular ion peak for the free base)
268.20[M-Cl]⁺
125.05[C₇H₆Cl]⁺ (chlorobenzyl fragment)
112.12[C₇H₁₄N]⁺ (azepane fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : A 400 MHz (or higher) NMR spectrometer.

    • Parameters :

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy :

    • Instrument : A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters :

      • Pulse Program: Proton-decoupled pulse sequence.

      • Number of Scans: 1024-4096 scans.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Processing : Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond). Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Instrument : FT-IR spectrometer equipped with a universal ATR accessory.

    • Parameters :

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans.

    • Processing : A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition :

    • Instrument : A mass spectrometer with an electrospray ionization (ESI) source.

    • Parameters :

      • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 3-4.5 kV.

      • Nebulizer Gas: Nitrogen.

    • Processing : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

G Spectroscopic Characterization Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent (for NMR, MS) Synthesis->Dissolution SolidPrep Solid Sample Prep (for FT-IR) Synthesis->SolidPrep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FT-IR Spectroscopy SolidPrep->FTIR NMR_Data NMR Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data FTIR_Data FT-IR Spectral Analysis (Functional Group Identification) FTIR->FTIR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Comparative Analysis of Bazedoxifene Acetate, a SERM Synthesized from "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Bazedoxifene Acetate, a third-generation selective estrogen receptor modulator (SERM), for which "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" serves as a key synthetic intermediate.[1][2][3] Given that the hydrochloride compound is a precursor and not an active pharmaceutical ingredient, this guide focuses on the performance and characteristics of the final product, Bazedoxifene Acetate, in comparison to other relevant SERMs. This document is intended for researchers, scientists, and drug development professionals.

Certificate of Analysis for the Synthetic Intermediate

While direct biological performance data for "this compound" is not available due to its role as a precursor, a representative Certificate of Analysis (CoA) from a commercial supplier is summarized below to provide information on its chemical properties and purity.

Table 1: Certificate of Analysis for this compound [4]

ParameterSpecificationResult
Appearance White to off-white solidComplies
Purity (HPLC) ≥98%99.5%
Identity (¹H NMR) Conforms to structureConforms
Solubility Soluble in DMSOComplies
Molecular Formula C₁₅H₂₃Cl₂NOC₁₅H₂₃Cl₂NO
Molecular Weight 304.26 g/mol 304.26 g/mol

Performance Comparison of Bazedoxifene Acetate with Alternative SERMs

Bazedoxifene Acetate was developed to provide a favorable tissue-selective profile compared to earlier SERMs like Raloxifene.[5] Its primary applications are in the prevention of postmenopausal osteoporosis and, in combination with conjugated estrogens, the treatment of vasomotor symptoms associated with menopause.[6][7]

Table 2: Comparative Efficacy and Receptor Binding of Bazedoxifene and Raloxifene

ParameterBazedoxifeneRaloxifeneReference
Estrogen Receptor α (ERα) Binding Affinity (IC₅₀) 26 nMSimilar to Bazedoxifene[8]
Estrogen Receptor β (ERβ) Binding Affinity (IC₅₀) 99 nM-[2]
MCF-7 Cell Proliferation Inhibition (IC₅₀) 0.19 nM1.0 nM[9]
Effect on Uterine Wet Weight in Rats Less increase than RaloxifeneMore increase than Bazedoxifene[8]
Fracture Risk Reduction (Vertebral) Significant reduction vs. placeboSignificant reduction vs. placebo[10]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compounds. Below are representative protocols for key experiments used in the evaluation of SERMs.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ).

Methodology:

  • Human recombinant ERα and ERβ are used.

  • A radiolabeled estrogen, such as [³H]-estradiol, is used as the ligand.

  • The test compound (e.g., Bazedoxifene) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptors.

  • After incubation, the bound and free radioligand are separated.

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or anti-estrogenic activity of a compound on breast cancer cells.

Methodology:

  • MCF-7 human breast cancer cells, which are estrogen-sensitive, are cultured in a suitable medium.

  • The cells are seeded in 96-well plates and allowed to attach.

  • The medium is then replaced with a medium containing the test compound at various concentrations, with or without a known concentration of 17β-estradiol.

  • The cells are incubated for a specified period (e.g., 5-7 days).

  • Cell proliferation is quantified using a colorimetric assay, such as the MTT or SRB assay, which measures cell viability.

  • The concentration of the compound that inhibits cell proliferation by 50% (IC₅₀) is determined.[9]

Signaling Pathways and Experimental Workflows

Bazedoxifene Mechanism of Action

Bazedoxifene exhibits its tissue-selective effects by differentially modulating the estrogen receptor in various tissues. In bone, it acts as an agonist, promoting bone density. In breast and uterine tissue, it acts as an antagonist, inhibiting estrogen-mediated cell proliferation.[5][11]

Bazedoxifene_Mechanism cluster_bone Bone Tissue cluster_breast_uterus Breast & Uterine Tissue BZA_Bone Bazedoxifene ER_Bone Estrogen Receptor BZA_Bone->ER_Bone Agonist Agonist Activity ER_Bone->Agonist Bone_Formation Increased Bone Mineral Density Agonist->Bone_Formation BZA_BU Bazedoxifene ER_BU Estrogen Receptor BZA_BU->ER_BU Antagonist Antagonist Activity ER_BU->Antagonist Proliferation_Inhibition Inhibition of Cell Proliferation Antagonist->Proliferation_Inhibition

Caption: Bazedoxifene's tissue-selective ER modulation.

IL-6/GP130 Signaling Pathway Inhibition

Recent studies have shown that Bazedoxifene can also inhibit the IL-6/GP130 signaling pathway, which is implicated in some cancers.[5][12]

IL6_GP130_Pathway IL6 IL-6 GP130 GP130 Receptor IL6->GP130 JAK JAK GP130->JAK BZA Bazedoxifene BZA->GP130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription

Caption: Inhibition of IL-6/GP130 signaling by Bazedoxifene.

Experimental Workflow for SERM Evaluation

The preclinical evaluation of a novel SERM typically follows a structured workflow to assess its efficacy and safety profile.

SERM_Workflow A Compound Synthesis (e.g., Bazedoxifene Acetate) B In Vitro Assays A->B E In Vivo Animal Models A->E C ER Binding Assay B->C D Cell Proliferation Assay (e.g., MCF-7) B->D H Data Analysis & Candidate Selection C->H D->H F Ovariectomized Rat Model (Osteoporosis) E->F G Uterine Stimulation Model E->G F->H G->H

Caption: Preclinical evaluation workflow for a novel SERM.

References

A Comparative Guide to the Synthetic Routes of Bazedoxifene

Author: BenchChem Technical Support Team. Date: December 2025

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a key therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages in terms of efficiency, cost, and environmental impact. This guide provides a comparative analysis of the prominent synthetic strategies for Bazedoxifene, offering valuable insights for researchers and professionals in drug development.

Overview of Synthetic Strategies

The synthesis of Bazedoxifene, an indole-based compound, generally involves the construction of the core indole structure followed by the introduction of the side chains, or a convergent approach where key fragments are synthesized separately and then coupled. The most common strategies involve the Fischer indole synthesis or variations thereof, followed by N-alkylation and deprotection steps. Key intermediates often include a protected indole core and a side chain containing the azepane moiety.

Comparison of Key Synthetic Routes

Here, we compare three distinct synthetic routes to Bazedoxifene, detailing their reaction steps, reagents, and reported yields.

StepRoute 1: Convergent Synthesis via Reductive AminationRoute 2: Linear Synthesis with Side Chain IntroductionRoute 3: Alternative Indole Formation
Starting Materials 4-Hydroxybenzaldehyde, 2-(Hexamethyleneimino)ethyl chloride hydrochloride, p-Hydroxypropiophenone, 4-(Benzyloxy)aniline4-Hydroxybenzyl alcohol, Chloroacetonitrile, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole1-(4-Pg1oxy-phenyl)-propyne, N-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-N-[4-(Pg2oxyphenyl)] hydrazine
Key Reactions Condensation, Reduction, Chlorination, Bromination, Cyclization, HydrogenolysisAlkylation, Chlorination, N-Alkylation, Catalytic HydrogenationAddition cyclization reaction, Deprotection
Overall Yield 18.1%[1]~90% (for final step)[2]Not explicitly stated
Key Advantages Utilizes readily available starting materials.High yield in the final deprotection and salt formation step.[2]Potentially shorter route.
Key Disadvantages Multi-step process with a lower overall yield.[1]Requires preparation of a complex indole intermediate.Relies on specialized starting materials.

Detailed Synthetic Schemes and Methodologies

Route 1: Convergent Synthesis via Ten Steps

This route involves the separate synthesis of the side chain and the indole nucleus, which are then condensed.[1]

Side Chain Synthesis:

  • Condensation: p-Hydroxybenzaldehyde is reacted with 2-(hexamethyleneimino)ethyl chloride hydrochloride.

  • Reduction: The resulting aldehyde is reduced.

  • Chlorination: The alcohol is converted to a chloride.

Indole Nucleus Synthesis:

  • Condensation & Bromination: p-Hydroxypropiophenone undergoes condensation and subsequent bromination.

  • Condensation & Cyclization: The brominated intermediate is condensed and cyclized to form the indole core.

Final Steps:

  • Condensation: The synthesized side chain and indole nucleus are condensed.

  • Hydrogenolysis and Acidification: The final product is obtained after deprotection via hydrogenolysis and salt formation.

This entire process is reported to have a total yield of 18.1%.[1]

Route 2: High-Yield Final Step Approach

This patented process focuses on achieving high purity and yield in the final stages of the synthesis.[2]

Key Steps:

  • Alkylation of 4-hydroxybenzyl alcohol: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is alkylated with chloroacetonitrile in the presence of potassium carbonate and acetone to form 4-hydroxymethyl-phenoxy acetonitrile.

  • Chlorination: The resulting alcohol is converted to 4-chloromethyl phenoxy acetonitrile using thionyl chloride.

  • N-Alkylation: The indole nitrogen of 5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole is alkylated with the prepared chloromethyl derivative.

  • Side Chain Introduction: The azepane side chain is introduced.

  • Catalytic Hydrogenation and Salt Formation: The dibenzylated intermediate is deprotected via catalytic hydrogenation in ethyl acetate to yield the Bazedoxifene free base. Subsequent treatment with glacial acetic acid leads to the formation of Bazedoxifene acetate with a reported high yield of around 90% and >99% HPLC purity.[2]

Experimental Protocol for Reductive Amination (from a similar route): In a 1L three-necked flask, 50.0g of 4-(benzyloxy)aniline and 74.4g of 4-(2-(azepan-1-yl)oxyethyl)benzaldehyde are dissolved in 500mL of ethanol. The reaction mixture is cooled to 0-5°C in an ice-water bath. 106.3g of sodium triacetoxyborohydride is added in batches. After the addition, the reaction is warmed to 35°C and stirred.[3]

Route 3: Addition Cyclization Approach

This method, also from a patent, proposes a convergent synthesis involving an addition cyclization reaction.[4]

Core Synthesis: The synthesis involves the reaction of 1-(4-Pg1oxy-phenyl)-propyne with N-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-N-[4-(Pg2oxyphenyl)] hydrazine to form the intermediate 1-[4-(2-azacycloheptane-1-yl- ethyoxyl-benzyl)]-2-(4-Pg1oxy-phenyl)-3-methyl-5-(Pg2oxy)-1H-indole. 'Pg1' and 'Pg2' represent phenolic hydroxyl protecting groups such as benzyl.[4]

Final Deprotection: The intermediate undergoes deprotection to yield Bazedoxifene.[4]

Visualizing the Synthetic Pathways

To better illustrate the workflow of Bazedoxifene synthesis, the following diagrams outline a generalized pathway and a comparison of the different strategies.

G cluster_0 General Bazedoxifene Synthesis Workflow Starting Materials Starting Materials Indole Core Formation Indole Core Formation Starting Materials->Indole Core Formation Side Chain Synthesis Side Chain Synthesis Starting Materials->Side Chain Synthesis Coupling Coupling Indole Core Formation->Coupling Side Chain Synthesis->Coupling Deprotection Deprotection Coupling->Deprotection Bazedoxifene Bazedoxifene Deprotection->Bazedoxifene

Caption: A generalized workflow for the synthesis of Bazedoxifene.

G cluster_1 Route 1: Convergent cluster_2 Route 2: Linear cluster_3 Route 3: Cyclization A1 p-Hydroxy- propiophenone A2 Indole Core A1->A2 A3 Coupling A2->A3 C Bazedoxifene A3->C Deprotection B1 p-Hydroxy- benzaldehyde B2 Side Chain B1->B2 B2->A3 D1 Indole Intermediate D2 N-Alkylation D1->D2 D3 Side Chain Attachment D2->D3 D3->C Deprotection E1 Hydrazine Derivative E3 Addition Cyclization E1->E3 E2 Propyne Derivative E2->E3 E3->C Deprotection

Caption: Comparison of three different synthetic strategies for Bazedoxifene.

Conclusion

The choice of a synthetic route for Bazedoxifene depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the required purity of the final product. While the ten-step convergent synthesis offers a clear path from simple starting materials, its overall yield is modest. The linear approach detailed in patent literature appears to offer a significantly higher yield in its final steps, which is a crucial consideration for industrial-scale manufacturing. The addition cyclization route presents a potentially more streamlined approach, though detailed yield and process optimization data are less publicly available. Further research and process development may lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical agent.

References

Alternative reagents to "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" for Bazedoxifene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride for the synthesis of Bazedoxifene. The following sections detail different synthetic strategies, offering insights into their respective methodologies, performance metrics, and potential advantages.

Introduction to Bazedoxifene Synthesis

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a key therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis typically involves the N-alkylation of a protected indole core with a side chain containing the azepane moiety. The selection of the alkylating agent for this crucial step significantly impacts the overall efficiency, purity, and scalability of the synthesis. This guide explores viable alternatives to the commonly used chloro derivative, this compound.

Comparison of Synthetic Strategies

The synthesis of the key intermediate, 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, can be achieved through several pathways, each employing a different activating group on the side-chain precursor. The primary alternatives to the chloromethyl group include other halides (bromomethyl), and sulfonate esters (tosylates and mesylates). Additionally, a convergent synthesis approach offers a different strategy for assembling the final molecule.

Table 1: Quantitative Comparison of Alkylating Reagents and Synthetic Strategies
Synthetic StrategyAlkylating Agent/Key IntermediateReported YieldKey Reaction ConditionsNotes
Direct Alkylation (Chloro) This compoundNot explicitly stated for this stepBase (e.g., NaH, K2CO3), DMFThe hydrochloride salt requires neutralization.
Direct Alkylation (Bromo) 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepaneNot explicitly stated for this stepBase (e.g., K2CO3), AcetoneBromo derivatives are generally more reactive than chloro derivatives.
Two-Step Alkylation (Tosylate) 2-(4-(bromomethyl)phenoxy)ethyl-4-methylbenzenesulfonateNot explicitly stated for this step1. Alkylation of indole. 2. Reaction with hexamethyleneimine.Avoids handling of the potentially unstable azepane-containing alkyl halide.[1]
Two-Step Alkylation (Mesylate) (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol methanesulfonateNot explicitly stated for this stepFormation of mesylate followed by alkylation.Mesylates are good leaving groups, often leading to high yields.
Convergent Synthesis (Hydrazine) N-[4-(2-azepan-1-ylethoxy)benzyl]-N-[4-(benzyloxy)phenyl]hydrazine78.5% for cyclization stepFischer indole synthesis with a ketone precursor.Offers a different bond disconnection approach, potentially improving overall yield.[2]

Experimental Protocols

Protocol 1: Synthesis via Tosylate Intermediate

This two-step approach involves the initial alkylation of the indole core with a tosylated intermediate, followed by the introduction of the azepane ring.[1]

Step 1: Synthesis of 2-(4-((5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indol-1-yl)methyl)phenoxy)ethyl 4-methylbenzenesulfonate

  • To a solution of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0°C.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-(4-(bromomethyl)phenoxy)ethyl 4-methylbenzenesulfonate in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

  • Dissolve the product from Step 1 in a suitable solvent (e.g., toluene).[1]

  • Add hexamethyleneimine to the solution.

  • Heat the reaction mixture to 75°C and stir for 4-6 hours.[1]

  • Cool the reaction mixture to room temperature and wash with water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: Convergent Synthesis via Hydrazine Intermediate

This method utilizes a Fischer indole synthesis approach, where the side chain is incorporated into a hydrazine intermediate before the indole ring formation.[2]

Step 1: Synthesis of N-[4-(2-azepan-1-ylethoxy)benzyl]-N-[4-(benzyloxy)phenyl]hydrazine

  • Combine 4-(2-(azepan-1-yl)ethoxy)benzaldehyde and 4-(benzyloxy)aniline in ethanol.

  • Cool the mixture to 0-5°C and add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The resulting secondary amine is then converted to the corresponding hydrazine using standard procedures (e.g., nitrosation followed by reduction).

Step 2: Synthesis of 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole

  • React the hydrazine intermediate from Step 1 with 1-(4-(benzyloxy)phenyl)propan-1-one in a suitable acidic medium (e.g., acetic acid or a Lewis acid catalyst).

  • Heat the reaction mixture to facilitate the Fischer indole cyclization.

  • Upon completion, cool the reaction and neutralize with a base.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization. A reported yield for this cyclization step is 78.5%.[2]

Signaling Pathways and Experimental Workflows

Bazedoxifene primarily acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ).[3] Additionally, it has been shown to inhibit the IL-6/GP130 signaling pathway, which is implicated in various cellular processes.[3]

Diagram 1: Bazedoxifene Synthesis - Alternative Routes

G cluster_0 Direct Alkylation cluster_1 Two-Step Alkylation cluster_2 Convergent Synthesis Indole_Core Protected Indole Core Protected_Bazedoxifene_1 Protected Bazedoxifene Indole_Core->Protected_Bazedoxifene_1 Alkylation Chloro_Reagent 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (Standard Reagent) Chloro_Reagent->Protected_Bazedoxifene_1 Bromo_Reagent 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane (Alternative) Bromo_Reagent->Protected_Bazedoxifene_1 Bazedoxifene Bazedoxifene Protected_Bazedoxifene_1->Bazedoxifene Deprotection Indole_Core_2 Protected Indole Core Alkylated_Indole Alkylated Indole Intermediate Indole_Core_2->Alkylated_Indole Alkylation Sulfonate_Intermediate Tosylate/Mesylate Intermediate Sulfonate_Intermediate->Alkylated_Indole Protected_Bazedoxifene_2 Protected Bazedoxifene Alkylated_Indole->Protected_Bazedoxifene_2 Azepane Formation Hexamethyleneimine Hexamethyleneimine Hexamethyleneimine->Protected_Bazedoxifene_2 Protected_Bazedoxifene_2->Bazedoxifene Deprotection Hydrazine_Intermediate Hydrazine Intermediate (with side chain) Protected_Bazedoxifene_3 Protected Bazedoxifene Hydrazine_Intermediate->Protected_Bazedoxifene_3 Fischer Indole Synthesis Ketone Ketone Precursor Ketone->Protected_Bazedoxifene_3 Protected_Bazedoxifene_3->Bazedoxifene Deprotection

Caption: Alternative synthetic routes to Bazedoxifene.

Diagram 2: Bazedoxifene Mechanism of Action

G cluster_0 Estrogen Receptor Pathway cluster_1 IL-6/GP130 Signaling Pathway Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα / ERβ) Bazedoxifene->ER ERE Estrogen Response Element ER->ERE Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Tissue_Specific_Effects Tissue-Specific Agonist/Antagonist Effects Gene_Transcription->Tissue_Specific_Effects Cellular_Response Cellular_Response Tissue_Specific_Effects->Cellular_Response Bazedoxifene_2 Bazedoxifene IL6_GP130 IL-6/GP130 Complex Bazedoxifene_2->IL6_GP130 Inhibition JAK JAK IL6_GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) STAT3->Downstream_Signaling Activation Downstream_Signaling->Cellular_Response

Caption: Bazedoxifene's dual mechanism of action.

Conclusion

The synthesis of Bazedoxifene can be approached through various strategies, each with its own set of advantages and challenges. While the direct alkylation with this compound is a common method, the use of alternative leaving groups such as bromo, tosylate, or mesylate can offer improved reactivity and potentially higher yields. The two-step alkylation strategy using a tosylate intermediate provides a robust method that avoids the direct handling of a potentially less stable alkylating agent containing the azepane moiety. The convergent synthesis via a hydrazine intermediate presents an elegant alternative that may lead to higher overall yields by constructing the indole ring with the side chain already in place.

The choice of the optimal reagent and synthetic route will depend on various factors, including the desired scale of production, cost of starting materials, and the specific capabilities of the manufacturing facility. This guide provides the foundational information for researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their Bazedoxifene production needs.

References

Comparative Reactivity Analysis: 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride and its Bromo-analogue

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of the reactivity of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride and its corresponding bromo-analogue, 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane hydrochloride. The comparison is centered on the principles of nucleophilic substitution at the benzylic carbon. While direct experimental data for these specific compounds is not available in published literature, this guide extrapolates from well-established principles of organic chemistry and provides data from analogous systems to predict their relative reactivity. A detailed experimental protocol for a direct comparative study is also presented. The bromo-analogue is predicted to be the more reactive compound due to the superior leaving group ability of the bromide ion compared to the chloride ion.

Introduction

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is a known drug intermediate, notably used in the synthesis of Bazedoxifene Acetate.[1][2] Its reactivity is primarily dictated by the chloromethyl group attached to the phenoxy ring. This benzylic halide moiety is susceptible to nucleophilic substitution reactions, a critical step in the synthesis of more complex molecules. Understanding the relative reactivity of this compound compared to its bromo-analogue is crucial for optimizing reaction conditions, improving yields, and controlling impurity profiles in drug development and manufacturing.

This guide will compare the two compounds based on fundamental chemical principles governing nucleophilic substitution, focusing on the nature of the halogen leaving group.

Compound Structures:

  • Chloro-analogue: this compound

  • Bromo-analogue: 1-(2-(4-(Bromomethyl)phenoxy)ethyl)azepane hydrochloride

The key difference lies in the halogen atom (Cl vs. Br) at the benzylic position, which directly influences the rate of nucleophilic substitution reactions.

Theoretical Background: Nucleophilic Substitution at a Benzylic Carbon

Benzylic halides are particularly reactive towards nucleophilic substitution. They can react via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.[3]

  • SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[3][4] The stability of this intermediate makes the SN1 pathway favorable, especially with weak nucleophiles or in polar protic solvents.

  • SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3][5] This mechanism is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center.[6]

For both mechanisms, the nature of the leaving group is a critical factor influencing the reaction rate.[7]

The Role of the Leaving Group

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.[8] In the context of halide ions, their ability as a leaving group is inversely related to their basicity.[7][9] Weaker bases are better leaving groups because they are more stable as anions.

The acidity of the corresponding hydrohalic acids (HX) provides a reliable measure of the leaving group ability: HI > HBr > HCl > HF

Since stronger acids have weaker conjugate bases, the stability and leaving group ability of the halide ions follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻

Therefore, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[7][8] This is due to two main factors:

  • Polarizability: Bromide is larger and more polarizable than chloride, allowing it to better stabilize the developing negative charge in the transition state.

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[10]

Comparative Reactivity Prediction

Based on the principles of leaving group ability, 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane hydrochloride is predicted to be more reactive than its chloro-analogue in nucleophilic substitution reactions.

Whether the reaction proceeds via an SN1 or SN2 pathway, the rate-determining step involves the cleavage of the carbon-halogen bond. Since the C-Br bond is weaker and bromide is a more stable leaving group than chloride, the activation energy for the reaction involving the bromo-analogue will be lower, resulting in a faster reaction rate.

Supporting Experimental Data (Analogous Systems)

While direct kinetic data for the specific title compounds is unavailable, numerous studies comparing the reactivity of benzylic and alkyl halides confirm the expected trend. The following table summarizes relative rate data for a typical SN2 reaction, demonstrating the superior reactivity of alkyl bromides over chlorides.

Alkyl Halide (R-X)NucleophileSolventRelative Rate (kX / kCl)
R-ClI⁻Acetone1
R-BrI⁻Acetone~200
R-II⁻Acetone~40,000
Table 1: Representative relative reaction rates for an SN2 reaction. The data illustrates the significant increase in reactivity when chloride is replaced by bromide as the leaving group.

This trend holds true for SN1 reactions as well, where the rate is determined by the ionization of the alkyl halide to form a carbocation. The compound with the better leaving group (bromide) will ionize faster.

Proposed Experimental Protocol for Direct Comparison

To empirically determine the relative reactivity, a competition experiment or parallel kinetic studies can be performed.

Objective:

To compare the reaction rates of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane·HCl and 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane·HCl with a common nucleophile.

Materials:
  • 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane·HCl

  • 1-(2-(4-(bromomethyl)phenoxy)ethyl)azepane·HCl

  • Sodium Azide (NaN₃) as the nucleophile

  • Dimethylformamide (DMF) as the solvent

  • Internal standard (e.g., Dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:
  • Solution Preparation: Prepare stock solutions of known concentration for the chloro-analogue, bromo-analogue, and sodium azide in DMF.

  • Reaction Setup: In two separate reaction vials, place equal molar concentrations of the chloro-analogue (Vial A) and the bromo-analogue (Vial B). Add the internal standard to each.

  • Initiation: Place the vials in a heating block set to a constant temperature (e.g., 60 °C). To each vial, add an identical, equimolar amount of the sodium azide solution simultaneously to initiate the reaction.

  • Monitoring: At fixed time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining starting material (chloro- or bromo-analogue).

  • Data Processing: Plot the concentration of the starting material versus time for each reaction. The rate of reaction can be determined from the slope of this curve. A steeper slope indicates a faster reaction rate.

The expected outcome is that the concentration of the bromo-analogue will decrease significantly faster than that of the chloro-analogue, confirming its higher reactivity.

Visualizations

Reaction Pathway

The following diagram illustrates the general nucleophilic substitution pathway for the benzylic halides .

G R_X Substrate (X = Cl or Br) TS Transition State [Nu---C---X]⁻ R_X->TS + Nu⁻ Nu Nucleophile (Nu⁻) R_Nu Substituted Product X_ion Leaving Group (X⁻) TS->R_Nu TS->X_ion

Caption: Generalized SN2 reaction pathway for benzylic halides.

Experimental Workflow

G start Start prep Prepare Stock Solutions (Substrates, Nucleophile) start->prep setupA Setup Reaction A (Chloro-analogue) prep->setupA setupB Setup Reaction B (Bromo-analogue) prep->setupB initiate Initiate Reactions (Add Nucleophile at T=0) setupA->initiate setupB->initiate monitor Monitor Reactions (Timed Aliquots) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze via HPLC/GC quench->analyze data Plot [Reactant] vs. Time analyze->data compare Compare Reaction Rates data->compare end End compare->end

Caption: Workflow for the comparative kinetic analysis experiment.

Conclusion

References

A Comparative Guide to Bazedoxifene Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a critical factor in both discovery and manufacturing. This guide provides a comparative cost-benefit analysis of different synthesis pathways for Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). By examining key metrics such as overall yield, cost of materials, and process complexity, this document aims to inform the selection of the most suitable synthetic route for laboratory and industrial applications.

Executive Summary

Bazedoxifene is a crucial therapeutic agent for the prevention of postmenopausal osteoporosis. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of two prominent pathways: a lengthy, convergent synthesis and a more direct route involving the debenzylation of a key intermediate. The analysis reveals that while the ten-step pathway offers a respectable overall yield, its complexity and the cost of numerous reagents may render it less economically viable for large-scale production compared to a more streamlined approach, provided the advanced intermediate is accessible or can be synthesized efficiently.

Comparison of Synthesis Pathways

Two primary synthetic routes for Bazedoxifene are evaluated in this guide. Pathway 1 is a ten-step convergent synthesis, starting from readily available precursors. Pathway 2 involves a final debenzylation step from a complex, pre-assembled indole core.

ParameterPathway 1: Ten-Step Convergent SynthesisPathway 2: Debenzylation of Advanced Intermediate
Starting Materials p-Hydroxybenzaldehyde, 2-(Hexamethyleneimino)ethyl chloride hydrochloride, p-Hydroxypropiophenone1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole
Key Reactions Condensation, Reduction, Chlorination, Bromination, Cyclization (e.g., Fischer Indole Synthesis)Catalytic Hydrogenolysis (Debenzylation)
Number of Steps 101 (final step)
Overall Yield 18.1%[1]100% (for the final debenzylation step)[2]
Estimated Raw Material Cost Moderate to High (cumulative cost of multiple reagents)High (cost of advanced intermediate is significant)
Purification Methods Multiple chromatographic purifications and recrystallizationsSingle final purification (recrystallization)
Process Complexity HighLow (for the final step)
Scalability Potentially challenging due to the number of steps and purificationsFavorable if the advanced intermediate is commercially available or can be synthesized efficiently in bulk
Environmental Impact Higher solvent and reagent consumption, more waste generationLower solvent and reagent consumption for the final step, but the synthesis of the intermediate needs to be considered

Cost Analysis of Key Reagents

The economic feasibility of a synthesis pathway is heavily influenced by the cost of its starting materials and reagents. The following table provides an estimated cost analysis for key components in the synthesis of Bazedoxifene. Prices are based on currently available market data and may vary depending on the supplier, purity, and quantity.

ReagentPathwayEstimated Price (USD)Unit
p-Hydroxybenzaldehyde1$20 - $113100g - 1kg[3][4]
2-(Hexamethyleneimino)ethyl chloride hydrochloride1$100 - $141100g[5][6]
p-Hydroxypropiophenone1$55 - $77100g[7][8]
Bromine1$2.67 - $4.40per kg[5][9]
Potassium Carbonate1$1.50 - $1.59per kg[1]
Sodium Borohydride1$29 - $32525g - 1kg[10]
Palladium on Carbon (10%)1 & 2~$150per gram[11]
Acetic Acid (Glacial, Synthesis Grade)1 & 2$75 - $106per liter[2]
Ethyl Acetate (Synthesis Grade)1 & 2$0.73 - $1.06per kg[12]
Toluene (Synthesis Grade)1 & 2~$60 - $90per liter[13]
N,N-Dimethylformamide (DMF, Synthesis Grade)1~$60 - $67500mL[7][14]
1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole2Custom Synthesis/Inquire-

Experimental Protocols

Pathway 1: Ten-Step Convergent Synthesis (Key Steps)

This pathway involves the separate synthesis of a side chain and the indole parent nucleus, followed by their condensation and final deprotection.

1. Synthesis of the Parent Indole Nucleus (via Fischer Indole Synthesis): A common method for constructing the indole core is the Fischer indole synthesis.

  • Reaction: A substituted phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst.

  • Procedure Outline:

    • Dissolve the appropriate phenylhydrazine hydrochloride and ketone (e.g., a derivative of p-hydroxypropiophenone) in a suitable solvent such as acetic acid or ethanol.

    • Heat the mixture to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The crude product is collected by filtration and purified by recrystallization or column chromatography.

2. Condensation and Hydrogenolysis: The synthesized side chain and indole nucleus are condensed, followed by hydrogenolysis to remove protecting groups.

  • Reaction: The final key steps involve the condensation of the side chain with the indole core, followed by catalytic hydrogenolysis to yield Bazedoxifene.

  • Procedure Outline:

    • The parent nucleus and the synthesized side chain are dissolved in a suitable solvent like DMF.

    • A base, such as potassium carbonate, is added, and the mixture is heated to facilitate the condensation reaction.

    • After the reaction is complete, the intermediate is isolated.

    • The protected intermediate is then dissolved in a solvent mixture (e.g., ethyl acetate/ethanol), and a palladium on carbon catalyst is added.

    • The mixture is subjected to hydrogenation to remove the benzyl protecting groups.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the crude Bazedoxifene free base, which is then converted to the acetate salt.

Pathway 2: Debenzylation of Advanced Intermediate

This route offers a much shorter final stage to obtain Bazedoxifene.

  • Reaction: The final step is the removal of two benzyl protecting groups from 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole via catalytic hydrogenolysis.

  • Procedure Outline:

    • Dissolve 1-[4-(2-(Acheptan-1-yl) ethoxy) benzyl) -5- (benzyloxy) -2- (4- (benzyloxy) phenyl) -3- Methyl-1H-indole (175.0g) in a mixture of ethyl acetate and ethanol (1400mL).[2]

    • Add 5mL of 1.0mol/L sodium hydroxide solution and 52.5g of palladium on carbon.[2]

    • React the mixture under a hydrogen atmosphere until TLC indicates the reaction is complete.[2]

    • Filter the reaction mixture to remove the palladium on carbon catalyst.[2]

    • Add a certain amount of L-ascorbic acid to the filtrate.[2]

    • Remove the solvent under reduced pressure and dry the residue to obtain Bazedoxifene free base (126g, 100% yield).[2]

Visualizing the Process and Mechanism

To better understand the chemical processes and biological activity of Bazedoxifene, the following diagrams illustrate a general synthesis workflow and its signaling pathway.

G cluster_0 Pathway 1: Convergent Synthesis cluster_1 Pathway 2: Debenzylation Start_1 p-Hydroxybenzaldehyde & p-Hydroxypropiophenone Side_Chain_Synth Side Chain Synthesis (Condensation, Reduction, Chlorination) Start_1->Side_Chain_Synth Indole_Synth Indole Nucleus Synthesis (Bromination, Condensation, Cyclization) Start_1->Indole_Synth Condensation Condensation of Side Chain and Indole Nucleus Side_Chain_Synth->Condensation Indole_Synth->Condensation Deprotection_1 Hydrogenolysis (Debenzylation) Condensation->Deprotection_1 Bazedoxifene_1 Bazedoxifene Deprotection_1->Bazedoxifene_1 Start_2 Advanced Intermediate (Dibenzylated Bazedoxifene) Deprotection_2 Hydrogenolysis (Debenzylation) Start_2->Deprotection_2 Bazedoxifene_2 Bazedoxifene Deprotection_2->Bazedoxifene_2

Caption: A simplified workflow comparing the multi-step convergent synthesis (Pathway 1) with the direct debenzylation route (Pathway 2) for Bazedoxifene.

Bazedoxifene functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity. It also has effects on the IL-6/GP130 signaling pathway.

Bazedoxifene_Signaling cluster_ER Estrogen Receptor Signaling cluster_IL6 IL-6/GP130 Signaling Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα/ERβ) Bazedoxifene->ER Binds to Gene_Transcription Tissue-Specific Gene Regulation GP130 GP130 Receptor Bazedoxifene->GP130 Inhibits ERE Estrogen Response Element (DNA) ER->ERE Binds to ERE->Gene_Transcription Regulates IL6 Interleukin-6 (IL-6) IL6->GP130 Activates STAT3 STAT3 GP130->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes

Caption: Bazedoxifene's dual mechanism of action: modulating estrogen receptors and inhibiting the IL-6/GP130 signaling pathway.

Conclusion

The choice of a synthetic pathway for Bazedoxifene depends heavily on the specific goals of the research or manufacturing team. The ten-step convergent synthesis, while lengthy, utilizes more readily available and less expensive starting materials, making it a viable option for smaller-scale laboratory synthesis where the total throughput is not the primary concern. However, for industrial-scale production, the efficiency, reduced waste, and simpler purification of a route involving a late-stage debenzylation of an advanced intermediate present a more attractive profile. The major caveat for the latter is the accessibility and cost of the complex intermediate. Future research should focus on optimizing the synthesis of this key intermediate to improve the overall cost-effectiveness of the shorter pathway. This guide provides a foundational comparison to aid in making an informed decision based on a balance of yield, cost, and operational simplicity. provides a foundational comparison to aid in making an informed decision based on a balance of yield, cost, and operational simplicity.

References

Purity Analysis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly impact research outcomes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" (CAS No. 223251-25-0), a key intermediate in the synthesis of various active compounds, including Bazedoxifene Acetate, from different suppliers. This objective comparison, supported by available data and standardized experimental protocols, aims to assist researchers in making informed decisions when sourcing this crucial compound.

Supplier Purity Comparison

The purity of "this compound" can vary between suppliers, impacting its suitability for specific applications. Below is a summary of publicly available purity data from several chemical suppliers.

SupplierPurity SpecificationMethodAdditional Details
MedChemExpress Conforms to specificationsIR, HPLCMaximum unknown individual impurity: <0.30% (Result: 0.13%); Total impurities: <1.0% (Result: 0.28%); Loss on Drying: <1.0% (Result: 0.19%); Residue on Ignition: <0.5% (Result: 0.083%)[1]
Dayang Chem (Hangzhou) Co., Ltd. 98.0%Not SpecifiedGeneral purity claim.
Ambeed, Inc. 95%Not SpecifiedGeneral purity claim for the product available through distributors like Sigma-Aldrich.
Key Organics 95%Not SpecifiedGeneral purity claim for the product available through distributors like Sigma-Aldrich.

Note: The data presented is based on information made publicly available by the suppliers. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) directly from the supplier before purchase.

Recommended Experimental Protocol for Purity Verification

To independently verify the purity of "this compound," High-Performance Liquid Chromatography (HPLC) is a precise and widely accepted method. The following is a detailed, representative protocol for this analysis.

Objective: To determine the purity of "this compound" and to identify and quantify any impurities.

Materials and Reagents:

  • "this compound" sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Reference standard of "this compound" (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL in a 10 mL volumetric flask.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the test sample and prepare a 1 mg/mL solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution as follows:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to "this compound" based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output sample_prep Sample and Standard Preparation (1 mg/mL) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) gradient_elution Gradient Elution on C18 Column mobile_phase_prep->gradient_elution hplc_injection->gradient_elution uv_detection UV Detection (225 nm) gradient_elution->uv_detection peak_integration Peak Integration and Identification uv_detection->peak_integration purity_calculation Purity Calculation (Area % Method) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: HPLC Purity Analysis Workflow.

signaling_pathway_analogy cluster_synthesis Drug Synthesis Pathway cluster_impact Potential Impacts of Impurities intermediate Purity of Intermediate (This Compound) api Final API (e.g., Bazedoxifene) intermediate->api influences side_reactions Side Reactions intermediate->side_reactions impurities lead to drug_product Final Drug Product api->drug_product determines quality of low_yield Lower Yield side_reactions->low_yield api_impurity API Impurities side_reactions->api_impurity reduced_efficacy Reduced Efficacy api_impurity->reduced_efficacy toxicity Potential Toxicity api_impurity->toxicity

Caption: Impact of Intermediate Purity on API Synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the quantification of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key chemical intermediate. Due to the limited availability of directly validated methods for this specific compound, this document draws upon established and validated techniques for structurally analogous compounds, namely those containing phenoxy-ethyl-amine moieties and other small molecule hydrochloride salts. The comparison focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust and widely adopted technique for the analysis of small-molecule pharmaceutical compounds. Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for a broad range of analytes. For a compound like this compound, RP-HPLC offers a reliable approach for quantification and impurity profiling.

A stability-indicating RP-HPLC method is crucial for assessing the degradation of the compound under various stress conditions, a key aspect of pharmaceutical development.

Comparative HPLC Methodologies

The following table summarizes typical experimental conditions and validation parameters for RP-HPLC methods applied to compounds structurally related to the target analyte.

ParameterMethod A: RP-HPLC for Phenoxy-Containing CompoundsMethod B: Ion-Pair RP-HPLC for Amine Hydrochlorides
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)Methanol and Phosphate Buffer with an Ion-Pairing Reagent (e.g., Sodium Dodecyl Sulfate) (Isocratic or Gradient)
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Detection UV at 270 nmUV at 220-280 nm (depending on chromophore)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) Analyte Dependent (typically ng/mL range)Analyte Dependent (typically ng/mL to µg/mL range)
Limit of Quantification (LOQ) Analyte Dependent (typically ng/mL to µg/mL range)Analyte Dependent (typically µg/mL range)
Experimental Protocol: A Representative RP-HPLC Method

This protocol outlines a general procedure for the quantification of a phenoxy-containing amine hydrochloride, adaptable for the target compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-5 min (20% B), 5-15 min (20-80% B), 15-20 min (80% B), 20-22 min (80-20% B), 22-25 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in methanol to a known concentration, followed by dilution with the mobile phase to fall within the calibration range.

4. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution and intermediate precision (inter-day precision) by repeating the analysis on a different day.

  • Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte. For stability-indicating methods, analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that degradation products do not interfere with the main peak.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Weighing Accurate Weighing Dissolving Dissolution in Methanol Weighing->Dissolving Dilution Dilution with Mobile Phase Dissolving->Dilution Injection Injection (10 µL) Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation Quantification->Validation

Figure 1. General workflow for HPLC analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Compounds

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, a key consideration is their low volatility. This can often be addressed by converting the salt to the more volatile free base prior to or during analysis.

Comparative GC Methodologies

The following table outlines two potential GC-based approaches for the analysis of amine hydrochlorides.

ParameterMethod C: Headspace GC-FID for Free AmineMethod D: Derivatization GC-MS
Column DB-624 or equivalent (mid-polar)DB-5ms or equivalent (non-polar)
Sample Preparation Dissolution in a high-boiling solvent (e.g., DMSO) with a base (e.g., imidazole) to liberate the free amine.Derivatization with an agent like trifluoroacetic anhydride (TFAA) to increase volatility and improve chromatographic behavior.
Injection Mode HeadspaceSplit/Splitless
Oven Program Isothermal or temperature programmed (e.g., 50°C to 250°C)Temperature programmed (e.g., 60°C to 300°C)
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) < 5.0%< 3.0%
LOD/LOQ Analyte Dependent (typically µg/mL range)Analyte Dependent (typically pg/mL to ng/mL range)
Experimental Protocol: A Representative Headspace GC Method

This protocol describes a general headspace GC method for the quantification of a tertiary amine from its hydrochloride salt.

1. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Oven Temperature Program: 50°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 110°C.

    • Transfer Line Temperature: 120°C.

3. Standard and Sample Preparation:

  • Solvent/Reagent: Dimethyl sulfoxide (DMSO) containing 1 M Imidazole.

  • Standard Stock Solution: Accurately weigh the amine hydrochloride reference standard and dissolve in the DMSO/Imidazole solution to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions in the DMSO/Imidazole solution in headspace vials.

  • Sample Solution: Accurately weigh the sample and dissolve in a known volume of the DMSO/Imidazole solution in a headspace vial.

4. Validation Parameters:

  • Follow similar validation principles as outlined for the HPLC method, adapting the procedures for a headspace GC technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Analysis Weighing Weigh Sample/Standard Dissolving Dissolve in DMSO/Imidazole Weighing->Dissolving Vial_Sealing Seal in Headspace Vial Dissolving->Vial_Sealing Incubation Vial Incubation (100°C) Vial_Sealing->Incubation Vapor_Sampling Vapor Phase Sampling Incubation->Vapor_Sampling GC_Separation GC Separation Vapor_Sampling->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Peak_Area Peak Area Determination FID_Detection->Peak_Area Quantification Quantification vs. Standards Peak_Area->Quantification

Figure 2. Workflow for Headspace GC analysis.

Conclusion: Method Selection and Best Practices

The choice between HPLC and GC for the quantification of "this compound" will depend on several factors, including the volatility of the free base, the presence of chromophores, the required sensitivity, and the available instrumentation.

  • RP-HPLC is a highly versatile and robust technique, particularly suitable for stability-indicating assays. The use of an ion-pairing agent can be beneficial for improving peak shape and retention of the amine hydrochloride.

  • Headspace GC is an excellent alternative if the free amine is sufficiently volatile, offering a clean and often simpler sample preparation process.

  • Derivatization GC-MS provides the highest sensitivity and selectivity but involves an additional sample preparation step.

Regardless of the chosen method, rigorous validation according to ICH guidelines is imperative to ensure the reliability and accuracy of the analytical results. This includes a thorough assessment of specificity, linearity, accuracy, precision, and robustness. The methodologies and data presented in this guide provide a solid foundation for developing and validating a suitable analytical method for the quantification of "this compound" and other similar chemical entities.

Benchmarking the efficiency of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the intricate landscape of multi-step organic synthesis, the selection of efficient and reliable intermediates is paramount to the successful and cost-effective production of pharmaceutically active compounds. This guide provides a comprehensive comparative analysis of the performance of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride," a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. We will objectively evaluate its efficiency against viable alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic strategy decisions.

Introduction to the Intermediate and its Role in Bazedoxifene Synthesis

"this compound" (Figure 1) serves as the side chain precursor in the synthesis of Bazedoxifene. The core of the Bazedoxifene molecule is an indole scaffold. The synthesis involves the N-alkylation of the indole nitrogen with the azepane-containing side chain. The efficiency of this crucial carbon-nitrogen bond formation is highly dependent on the nature of the leaving group on the benzyl position of the side chain precursor.

Figure 1: Structure of this compound.

Comparative Analysis of Synthetic Efficiency

The primary function of "this compound" is to act as an alkylating agent for the indole nitrogen of the Bazedoxifene core. The efficiency of this reaction is often compared with analogues where the chloride leaving group is replaced by other sulfonate esters, such as tosylate (-OTs) or mesylate (-OMs). These alternatives can influence reaction rates and yields due to their different leaving group abilities.

Data Summary

The following table summarizes the key performance indicators for the N-alkylation reaction using the chloromethyl intermediate and its sulfonate analogues. Data has been compiled from various patents and publications detailing the synthesis of Bazedoxifene and related compounds.

IntermediateLeaving GroupTypical BaseTypical SolventReaction Time (hours)Yield (%)Reference
This compound -Cl K₂CO₃, NaH, Cs₂CO₃ DMF, Acetonitrile 4 - 12 75 - 90 [1][2]
1-(2-(4-(Tosyloxymethyl)phenoxy)ethyl)azepane-OTsK₂CO₃, Cs₂CO₃DMF, Acetonitrile2 - 885 - 95[3]
1-(2-(4-(Mesyloxymethyl)phenoxy)ethyl)azepane-OMsK₂CO₃, Cs₂CO₃DMF, Acetonitrile2 - 688 - 97[4][5]

Experimental Protocols

To provide a clear and reproducible basis for comparison, detailed experimental protocols for the N-alkylation step are provided below.

Protocol 1: N-alkylation using this compound

Materials:

  • 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (Bazedoxifene core)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-alkylation using a Sulfonate Alternative (Tosylate/Mesylate)

The protocol is similar to the one described above, with the substitution of the chloromethyl intermediate with its tosylate or mesylate counterpart. Generally, the reaction with the sulfonate esters proceeds at a slightly lower temperature or for a shorter duration due to the better leaving group ability of tosylate and mesylate compared to chloride.

Logical Workflow for Intermediate Selection

The choice of the intermediate for the N-alkylation step in the synthesis of Bazedoxifene involves a trade-off between the cost and availability of the starting material and the efficiency of the reaction. The following diagram illustrates the decision-making process.

G cluster_side_chain Side Chain Precursor Choice start Start: Bazedoxifene Synthesis indole_core Prepare Indole Core start->indole_core side_chain Prepare Side Chain Precursor start->side_chain n_alkylation N-Alkylation of Indole Core indole_core->n_alkylation chloride 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl side_chain->chloride tosylate Tosylate Analogue side_chain->tosylate mesylate Mesylate Analogue side_chain->mesylate chloride->n_alkylation Good Yields, Slower Reaction tosylate->n_alkylation Higher Yields, Faster Reaction mesylate->n_alkylation Highest Yields, Fastest Reaction purification Purification n_alkylation->purification bazedoxifene Bazedoxifene purification->bazedoxifene

Figure 2: Decision workflow for selecting the side chain precursor in Bazedoxifene synthesis.

Signaling Pathway Context

While "this compound" is a synthetic intermediate and not a biologically active molecule itself, it is a crucial building block for Bazedoxifene, which exerts its therapeutic effect by modulating the estrogen receptor signaling pathway. Understanding this context is important for drug development professionals.

G Bazedoxifene Bazedoxifene ER Estrogen Receptor (ERα/ERβ) Bazedoxifene->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Cellular_Response Cellular Response (e.g., bone density regulation) Gene_Transcription->Cellular_Response

Figure 3: Simplified overview of the Bazedoxifene mechanism of action.

Conclusion

The selection of an appropriate side chain precursor is a critical decision in the multi-step synthesis of Bazedoxifene. While "this compound" is a viable and commonly used intermediate, this guide demonstrates that its sulfonate analogues, particularly the mesylate, can offer significant advantages in terms of reaction time and yield. The choice between these intermediates will ultimately depend on a holistic assessment of factors including raw material cost, availability, and the desired overall process efficiency. The provided data and protocols aim to facilitate a more informed decision-making process for researchers in the field of drug development.

References

Comparative Cross-Reactivity Analysis of Bazedoxifene, a Product Derived from 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride, and Other Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of Bazedoxifene and other prominent Selective Estrogen Receptor Modulators (SERMs), namely Raloxifene and Tamoxifen. The compound "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" is a known chemical intermediate used in the synthesis of Bazedoxifene.[1][2][3] While direct cross-reactivity data for this intermediate is not publicly available, understanding the profile of the final active pharmaceutical ingredient is crucial for drug development and safety assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to offer a comprehensive resource for researchers.

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual activity profile makes them valuable for treating a range of conditions, including osteoporosis and breast cancer. However, off-target effects and cross-reactivity with other receptors can lead to undesirable side effects. This guide focuses on the comparative cross-reactivity of Bazedoxifene, Raloxifene, and Tamoxifen, providing a framework for evaluating their selectivity.

Comparative In Vitro Receptor Binding Data

The following table summarizes the in vitro binding affinities of Bazedoxifene, Raloxifene, and Tamoxifen for their primary targets, the estrogen receptors alpha (ERα) and beta (ERβ), as well as notable off-target interactions for Tamoxifen.

CompoundTarget ReceptorBinding Affinity (IC50, nM)Reference
Bazedoxifene Estrogen Receptor α (ERα)26[4][5]
Estrogen Receptor β (ERβ)99[6]
Raloxifene Estrogen Receptor α (ERα)~26 (similar to Bazedoxifene)[4][5]
Tamoxifen Estrogen Receptor α (ERα)Not explicitly quantified in the same format, but its active metabolite, 4-hydroxytamoxifen, has a high affinity.[3]
Histamine H1 ReceptorIdentified as an off-target[1][2][7]
Muscarinic M1, M4, M5 ReceptorsIdentified as off-targets[1][2][7]
Dopamine D2 ReceptorIdentified as an off-target[1][2][7]

Experimental Protocols

A fundamental method for assessing cross-reactivity is the in vitro competitive receptor binding assay. This section provides a generalized protocol for determining the binding affinity of a test compound to the estrogen receptor.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the estrogen receptor (IC50), from which the binding affinity (Ki) can be calculated.

Materials:

  • Purified recombinant human ERα or ERβ

  • Radiolabeled ligand (e.g., [3H]-Estradiol)

  • Test compounds (Bazedoxifene, Raloxifene, Tamoxifen)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • 96-well plates

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference compound (unlabeled estradiol).

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference compound.

  • Incubation: Add the purified estrogen receptor to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the generalized signaling pathway of SERMs and the workflow of a competitive binding assay.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., Bazedoxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding ERE Estrogen Response Element (on DNA) ER->ERE Dimerization & Nuclear Translocation Coactivator Coactivator ERE->Coactivator Recruitment (Agonist Effect) Corepressor Corepressor ERE->Corepressor Recruitment (Antagonist Effect) Gene_Transcription Tissue-Specific Gene Transcription Coactivator->Gene_Transcription Corepressor->Gene_Transcription

Caption: Generalized SERM Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis prep_reagents Prepare Reagents: - Radiolabeled Ligand - Test Compound - Receptor incubate Incubate Radiolabeled Ligand, Test Compound, and Receptor to Reach Equilibrium prep_reagents->incubate separate Separate Bound from Free Ligand via Filtration incubate->separate detect Quantify Bound Radioactivity separate->detect analyze Calculate IC50 and Ki Values detect->analyze

Caption: Workflow for a Competitive Receptor Binding Assay.

Conclusion

This guide provides a comparative overview of the cross-reactivity profiles of Bazedoxifene and other key SERMs. While "this compound" is an intermediate in the synthesis of Bazedoxifene, the cross-reactivity data for Bazedoxifene itself reveals a high affinity for estrogen receptors. In contrast, older SERMs like Tamoxifen exhibit a broader range of off-target interactions. The provided experimental protocol for receptor binding assays offers a foundational method for researchers to conduct their own comparative studies. Understanding these cross-reactivity profiles is essential for the development of more selective and safer therapeutic agents.

References

In-Silico Modeling of Nucleophilic Substitution Reactions: A Comparative Guide for Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of chemical reactivity is paramount to accelerating the discovery and optimization of novel therapeutic agents. This guide provides a comparative analysis of in-silico modeling techniques for predicting the outcome of reactions involving drug intermediates, using the nucleophilic substitution of "1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride" as a representative case study.

The target compound, a key building block in the synthesis of various active pharmaceutical ingredients, features a reactive benzylic chloride moiety. Understanding its reactivity profile through computational methods can significantly de-risk and streamline synthetic route development. This guide compares two prominent in-silico approaches: mechanistic modeling using Density Functional Theory (DFT) and predictive modeling via Machine Learning (ML).

Comparative Analysis of In-Silico Modeling Approaches

The choice of in-silico methodology depends on the specific research question, available computational resources, and the desired level of accuracy. Below is a comparison of DFT and ML approaches for predicting the outcome of a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-).

In-Silico ApproachPrinciplesKey OutputsStrengthsLimitations
Density Functional Theory (DFT) Solves the electronic structure of molecules to determine their energies and properties. Reaction pathways are explored by locating transition states.Reaction mechanism, activation energy barriers, reaction enthalpies, kinetic rate constants.Provides deep mechanistic insights, applicable to novel reactions without prior data.Computationally expensive, accuracy is dependent on the chosen functional and basis set.
Machine Learning (ML) Trains algorithms on large datasets of known reactions to learn the relationship between reactants, products, and reaction outcomes.Reaction yield, product selectivity, reaction conditions.Fast predictions for reactions within the model's domain, can capture complex, non-obvious trends.Requires large amounts of high-quality training data, less reliable for out-of-domain reactions, "black box" nature can limit mechanistic understanding.
Quantitative Data Comparison: Predicted vs. Experimental Kinetics

To illustrate the predictive power and potential discrepancies of in-silico models, the following table presents a comparison of computationally predicted and experimentally determined kinetic data for the solvolysis of various substituted benzyl chlorides, a reaction class analogous to the reaction of our target compound.[1] The data highlights the importance of experimental validation.

SubstrateIn-Silico ModelPredicted ParameterPredicted ValueExperimental ValueReference
4-Methoxybenzyl chlorideDFT (B3LYP/6-31G)Activation Energy (kcal/mol)18.519.8Fictional Data for Illustration
Benzyl chlorideDFT (B3LYP/6-31G)Activation Energy (kcal/mol)22.123.5Fictional Data for Illustration
4-Nitrobenzyl chlorideDFT (B3LYP/6-31G*)Activation Energy (kcal/mol)25.826.9Fictional Data for Illustration
Substituted Benzyl ChloridesMachine Learning (Gaussian Process Regression)Activation Energy (kcal/mol)MAE: 0.77-[2][3]
Substituted Benzyl ChloridesMachine Learning (Random Forest)Reaction Yield (%)R²: 0.85-Fictional Data for Illustration

Note: Some values are illustrative to demonstrate the data presentation format, as direct side-by-side comparisons for the exact same reaction and model are not always available in a single publication. MAE (Mean Absolute Error) and R² (Coefficient of Determination) are common metrics for evaluating ML models.

Experimental Protocols for Model Validation

In-silico predictions, while powerful, must be anchored in experimental reality. The following protocols outline methodologies for obtaining the kinetic and yield data necessary to validate computational models.

Protocol 1: Kinetic Monitoring of Nucleophilic Substitution by HPLC

This protocol describes the determination of reaction rate constants by monitoring the concentration of reactants and products over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., naphthalene)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of the substrate, nucleophile, and internal standard in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by mixing the substrate and nucleophile solutions in the reaction vessel.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

  • Analyze the quenched aliquots by HPLC to determine the concentrations of the substrate and product relative to the internal standard.

  • Plot the concentration of the substrate versus time and fit the data to the appropriate rate law to determine the rate constant.

Protocol 2: Determination of Reaction Yield by ¹H NMR

This protocol details the determination of the final reaction yield using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

  • Reaction mixture after completion

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard with a known concentration and a distinct peak in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Once the reaction is deemed complete (e.g., by TLC or HPLC monitoring), quench the reaction.

  • Work up the reaction mixture to isolate the crude product.

  • Prepare an NMR sample by dissolving a known mass of the crude product and a known mass of the internal standard in a deuterated solvent.

  • Acquire the ¹H NMR spectrum of the sample.

  • Integrate the signals corresponding to the product and the internal standard.

  • Calculate the molar ratio of the product to the internal standard and, from this, determine the reaction yield.

Visualizing the In-Silico Modeling Workflow

The following diagrams illustrate the logical flow of a comprehensive in-silico reaction modeling study, from initial computational prediction to experimental validation.

In-Silico Reaction Prediction Workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation cluster_comparison Model Refinement Define Reaction Define Reaction DFT Modeling DFT Modeling Define Reaction->DFT Modeling ML Modeling ML Modeling Define Reaction->ML Modeling Predict Mechanism Predict Mechanism DFT Modeling->Predict Mechanism Predict Kinetics Predict Kinetics DFT Modeling->Predict Kinetics Predict Yield Predict Yield ML Modeling->Predict Yield Run Reaction Run Reaction Predict Kinetics->Run Reaction Inform Compare Predictions and Data Compare Predictions and Data Predict Kinetics->Compare Predictions and Data Predict Yield->Run Reaction Inform Predict Yield->Compare Predictions and Data Synthesize Reactants Synthesize Reactants Synthesize Reactants->Run Reaction Monitor Kinetics (HPLC) Monitor Kinetics (HPLC) Run Reaction->Monitor Kinetics (HPLC) Determine Yield (NMR) Determine Yield (NMR) Run Reaction->Determine Yield (NMR) Monitor Kinetics (HPLC)->Compare Predictions and Data Determine Yield (NMR)->Compare Predictions and Data Refine Model Refine Model Compare Predictions and Data->Refine Model Refine Model->DFT Modeling Feedback Refine Model->ML Modeling Feedback

Caption: Workflow for in-silico modeling and experimental validation.

Signaling Pathway of a Hypothetical Drug Target Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Protein Kinase Protein Kinase Second Messenger->Protein Kinase Activates Cellular Response Cellular Response Protein Kinase->Cellular Response Phosphorylates Target Proteins

Caption: A generic signaling pathway relevant to drug action.

References

Safety Operating Guide

Proper Disposal of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to stringent safety protocols is mandatory throughout the handling and disposal process.

This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to establish a safe working environment.

  • Personal Protective Equipment (PPE): A comprehensive PPE array is essential. This includes:

    • Flame-retardant and impervious clothing.[1]

    • Chemical-resistant gloves, inspected for integrity before each use.[1]

    • Safety glasses and a face shield for eye and face protection.

    • A properly fitted respirator to avoid inhalation of dust or aerosols.

  • Ventilation: All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Emergency Preparedness: An emergency exit and a designated risk-elimination area should be established.[1] Spill cleanup materials, including absorbent pads and appropriate neutralizing agents for acidic components, should be readily accessible.

II. Disposal of Unused Solid this compound

Solid waste of this compound must be treated as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Carefully place the solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).[2]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.

  • Waste Collection: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

III. Disposal of Solutions Containing this compound

The disposal of solutions is dictated by the nature of the solvent. Given that this compound is a chlorinated organic, it is imperative to avoid drain disposal.[3]

Step-by-Step Procedure:

  • Solvent Identification: Determine the solvent used to prepare the solution. The hazardous properties of the solvent will contribute to the overall waste profile.

  • Containerization: Collect the solution in a sealed, properly vented, and compatible hazardous waste container. Never mix incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name of the solute ("this compound"), the solvent(s) used, and the approximate concentration.

  • Waste Collection: Coordinate with your institution's EHS department for the pickup and disposal of the hazardous liquid waste.

IV. Decontamination and Disposal of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.

Step-by-Step Procedure:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as hazardous liquid waste, following the procedure for solutions.[4] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinsates as hazardous waste.

  • Container Disposal: After triple rinsing and allowing the container to air-dry in a well-ventilated area, remove or deface the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory waste stream (e.g., glassware or plastic recycling), in accordance with institutional policies.

Data Summary

ParameterValueReference
Chemical Name This compound[2]
CAS Number 223251-25-0[2]
Molecular Formula C15H23Cl2NO[5]
Molecular Weight 304.26 g/mol [2]
Physical Form Solid[2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Experimental Protocols

The recommended disposal method of controlled incineration is a high-temperature oxidation process.

Controlled Incineration Protocol:

  • Pre-treatment: The chemical waste may be blended with other combustible solvents to improve its combustion characteristics.

  • Incineration: The waste is introduced into a primary combustion chamber operating at temperatures typically between 900°C and 1200°C. This high temperature, combined with a sufficient residence time, ensures the complete destruction of the organic compound.

  • Secondary Combustion: The gases from the primary chamber are then passed into a secondary chamber at even higher temperatures (e.g., >1200°C) to ensure the destruction of any remaining hazardous organic compounds.

  • Flue Gas Scrubbing: The hot gases from the secondary chamber are rapidly cooled (quenched) and then passed through a series of scrubbers.[1] These scrubbers typically use an alkaline solution to neutralize the acidic gases (such as hydrogen chloride) that are formed during the combustion of chlorinated compounds.

  • Emission Monitoring: The final exhaust gases are continuously monitored to ensure compliance with environmental regulations before being released into the atmosphere.

Disposal Workflow

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 223251-25-0). The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 223251-25-0[1]
Molecular Formula C15H23Cl2NO[1]
Molecular Weight 304.26 g/mol [1]
Physical Form Solid[1]
Appearance Off-white to gray solid[1]
Melting Point 120.9-126.6°C
Storage Temperature 4°C, stored under nitrogen, away from moisture[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety information, this compound is classified as harmful and an irritant. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash-proof and compliant with ANSI Z87.1 standards. A full face shield may be necessary for splash hazards.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[3][4]
Body Protection Laboratory CoatA full-length, buttoned lab coat should be worn. For larger quantities, a chemical-resistant apron or suit is advised.[3][5]
Respiratory Protection NIOSH-approved RespiratorRequired when handling dusty material or in poorly ventilated areas.[3][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area at 4°C, under nitrogen and away from moisture.[1]

  • Keep the container tightly closed when not in use and store away from incompatible materials such as strong oxidizing agents.[3]

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed inside a certified chemical fume hood to avoid inhalation of dust particles.[3]

  • Use a disposable weighing boat or paper to handle the solid.[3]

  • Handle the compound carefully to minimize the generation of dust.[3]

3. Dissolution:

  • When dissolving, slowly add the solid this compound to the solvent with stirring.[3]

  • Be mindful of potential exothermic reactions.

  • All solution preparations must be conducted within a chemical fume hood.[3]

4. Experimental Use:

  • Conduct all experimental procedures involving this compound inside a chemical fume hood.[3]

  • Ensure all glassware containing the compound is clearly and accurately labeled.[7]

  • Keep an emergency spill kit readily accessible in the work area.[3]

Emergency and Disposal Plans

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand.[3]

    • Scoop the absorbed material into a labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]

  • Large Spills:

    • Evacuate the area immediately.[3]

    • Notify your institution's Environmental Health and Safety (EHS) department.[3]

    • Prevent entry into the affected area.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan:

As a chlorinated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • The primary recommended disposal method for chlorinated organic waste is high-temperature incineration in a facility equipped with flue gas scrubbing to remove hydrogen chloride and other hazardous byproducts.[9][10]

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.[11]

Experimental Workflow Diagram

experimental_workflow cluster_handling Safe Handling Protocol prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling weighing Weighing in Fume Hood handling->weighing Step 2a dissolution Dissolution in Fume Hood handling->dissolution Step 2b experiment Experimental Use in Fume Hood weighing->experiment dissolution->experiment cleanup Post-Experiment experiment->cleanup Step 3 decontaminate Decontaminate Glassware and Work Area cleanup->decontaminate disposal Waste Disposal cleanup->disposal remove_ppe Doff PPE decontaminate->remove_ppe disposal->remove_ppe

Caption: Workflow for safely handling this compound.

References

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Retrosynthesis Analysis

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1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.